Product packaging for Atn-161(Cat. No.:CAS No. 262438-43-7)

Atn-161

Cat. No.: B1684015
CAS No.: 262438-43-7
M. Wt: 597.6 g/mol
InChI Key: MMHDBUJXLOFTLC-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. This approach targeting both the tumor vasculature and the cancer cells themselves, may be effective in single therapy as well as combination therapy. Since the expression of alpha(5)beta(1) integrin by cancer cells and the role of this molecule in tumor angiogenesis is similar across a range of different cancers, the therapeutic benefit of this compound is expected to extend to a variety of cancers.
Alpha V Beta 1 Inhibitor this compound is a small peptide antagonist of integrin alpha5beta1 with potential antineoplastic activity. This compound selectively binds to and blocks the receptor for integrin alpha5beta1, thereby preventing integrin alpha5beta1 binding. This receptor blockade may result in inhibition of endothelial cell-cell interactions, endothelial cell-matrix interactions, angiogenesis, and tumor progression. Integrin alpha5beta1 is expressed on endothelial cells and plays a crucial role in endothelial cell adhesion and migration.
This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35N9O8S B1684015 Atn-161 CAS No. 262438-43-7

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDBUJXLOFTLC-WOYTXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180877
Record name ATN 161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262438-43-7
Record name ATN 161
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATN-161
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATN 161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATN-161
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ATN-161: A Technical Guide to its Anti-Angiogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1.[1][2] Derived from the synergy domain of fibronectin, this compound has demonstrated significant anti-angiogenic properties in a range of preclinical models and has been evaluated in clinical trials.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound inhibits angiogenesis, detailing its interaction with endothelial cell integrins and the subsequent impact on downstream signaling pathways. The guide includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the critical signaling cascades and experimental workflows.

Core Mechanism of Action: Integrin Antagonism

This compound's primary mechanism of action is the antagonism of integrin α5β1, a key receptor on activated endothelial cells that plays a crucial role in angiogenesis.[1] Unlike many other integrin inhibitors, this compound is not based on the RGD (arginine-glycine-aspartate) sequence and does not function by blocking cell adhesion. Instead, it is a noncompetitive inhibitor that binds to the beta subunit of several integrins, including α5β1 and αvβ3. This binding is thought to lock the integrin in an inactive conformation, thereby inhibiting integrin-dependent signaling.

The interaction of this compound with the β1 integrin subunit is crucial for its anti-angiogenic effects. The free cysteine thiol in this compound is hypothesized to form a disulfide bond with the integrin target, leading to a durable suppression of its function. This inhibition of integrin signaling disrupts the essential processes of endothelial cell migration, proliferation, and tube formation, which are all critical for the development of new blood vessels.

Downstream Signaling Pathways Modulated by this compound

The binding of this compound to integrin α5β1 initiates a cascade of intracellular events that collectively suppress angiogenesis. The key signaling pathways affected are the Nuclear Factor-kappa B (NF-κB), Focal Adhesion Kinase (FAK), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

This compound has been shown to strongly inhibit the activation of the NF-κB signaling pathway in endothelial cells. NF-κB is a critical transcription factor that regulates the expression of various genes involved in inflammation and angiogenesis, including Matrix Metalloproteinases (MMPs). By preventing the activation of NF-κB, this compound leads to the downregulation of MMP-2 and MMP-9, enzymes that are essential for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation.

Modulation of FAK and MAPK Signaling

This compound also impacts the FAK and MAPK signaling pathways, which are crucial for endothelial cell survival and proliferation. While this compound does not directly inhibit the proliferation of some cancer cell lines in vitro, its anti-angiogenic effect in vivo is partly attributed to the modulation of these pathways in endothelial cells. This compound has been observed to inhibit the phosphorylation of MAPK, a key step in this signaling cascade. The simultaneous inhibition of both MAPK and FAK signaling is thought to be necessary for the full anti-proliferative and pro-apoptotic effects of this compound on endothelial cells.

Quantitative Data from Preclinical and Clinical Studies

The anti-angiogenic efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound on Endothelial Cells
Assay TypeCell LineTreatmentConcentrationOutcomeReference
Cell MigrationhCECsThis compound100 nM - 100 µMDose-dependent decrease in VEGF-induced migration
Tube FormationhCECsThis compound100 nM - 100 µMInhibition of VEGF-induced capillary tube formation
Cell ProliferationhCECsThis compoundUp to 100 µMNo significant effect on VEGF-induced proliferation
MAPK PhosphorylationMDA-MB-231This compound20 µMMaximal inhibition after 30 minutes
Table 2: In Vivo Efficacy of this compound in Angiogenesis Models
ModelAnimalTreatmentDoseOutcomeReference
Laser-Induced CNVRatIntravitreal this compound1 µg/µLSignificant decrease in CNV leakage and area
Oxygen-Induced Retinopathy (OIR)MouseIntravitreal this compound0.1, 1.0, 10 µg/µLSignificant reduction in retinal neovascularization
Matrigel PlugMouseSystemic this compound1-10 mg/kgU-shaped dose-response inhibition of angiogenesis
Colorectal Liver MetastasesMouseThis compound + 5-FU100 mg/kgSignificant reduction in tumor burden and microvessel density
Table 3: Pharmacokinetics from Phase 1 Clinical Trial in Solid Tumors
Dose Level (mg/kg)Number of PatientsCmax (ng/mL)AUC (ng*h/mL)t1/2 (h)
1.032,870 ± 1,1602,980 ± 1,1903.2 ± 1.1
2.036,330 ± 1,8006,180 ± 1,8503.9 ± 1.2
4.0312,100 ± 3,63012,500 ± 3,7504.1 ± 1.2
8.0429,800 ± 8,94031,100 ± 9,3304.5 ± 1.4
16.0665,400 ± 19,62070,200 ± 21,0605.0 ± 1.5

Data presented as mean ± S.D.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Endothelial Cell Migration Assay (Boyden Chamber)
  • Cell Culture: Human choroidal endothelial cells (hCECs) are cultured to 70% confluence and then serum-starved for 30 minutes.

  • Chamber Preparation: The lower chamber of a Boyden chamber is filled with endothelial cell medium containing 20 ng/mL VEGF as a chemoattractant.

  • Cell Seeding: hCECs are seeded in the upper chamber in serum-free medium.

  • Treatment: this compound is added to the upper chamber at various concentrations (e.g., 100 nM to 100 µM).

  • Incubation: The chamber is incubated for a specified time (e.g., 8-24 hours) to allow for cell migration through the porous membrane separating the chambers.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Capillary Tube Formation Assay
  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 60 minutes.

  • Cell Seeding: hCECs are seeded onto the Matrigel-coated wells in medium containing 20 ng/mL VEGF.

  • Treatment: this compound is added to the wells at various concentrations (e.g., 100 nM to 100 µM).

  • Incubation: The plate is incubated for a period sufficient for tube formation (e.g., 18 hours).

  • Visualization and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.

In Vivo Matrigel Plug Assay
  • Matrigel Preparation: On ice, Matrigel is mixed with heparin, fibroblast growth factor-2 (FGF-2; e.g., 800 ng/mL), and vascular endothelial growth factor (VEGF; e.g., 300 ng/mL).

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice.

  • Treatment: this compound is administered systemically (e.g., intravenously or intraperitoneally) at various doses (e.g., 0.025-150 mg/kg).

  • Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

  • Analysis: The plugs are processed for histological analysis. Angiogenesis is quantified by staining for endothelial cell markers (e.g., CD31 or CD34) and measuring the microvessel density.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Endothelial cells are treated with this compound for a specified duration, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated MAPK, total MAPK, β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

ATN161_Signaling_Pathway This compound This compound Integrin_a5b1 Integrin α5β1 This compound->Integrin_a5b1 Binds & Inhibits Fibronectin Fibronectin Fibronectin->Integrin_a5b1 Binds FAK FAK Integrin_a5b1->FAK Activates NFkB_Inhibitor IκB Integrin_a5b1->NFkB_Inhibitor Inactivation leads to NF-κB release pFAK p-FAK FAK->pFAK MAPK_Pathway MAPK Pathway (e.g., ERK) pFAK->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibition promotes Tube_Formation_Inhibition Inhibition of Tube Formation MAPK_Pathway->Tube_Formation_Inhibition NFkB NF-κB NFkB_Inhibitor->NFkB Releases pNFkB p-NF-κB NFkB->pNFkB Gene_Expression Gene Expression (MMP-2, MMP-9) pNFkB->Gene_Expression Translocates to nucleus Migration_Inhibition Inhibition of Migration Gene_Expression->Migration_Inhibition Downregulation inhibits

Caption: this compound signaling cascade in endothelial cells.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Polymerize Polymerize Matrigel (37°C, 60 min) Coat_Plate->Polymerize Seed_Cells Seed hCECs with VEGF (20 ng/mL) Polymerize->Seed_Cells Add_Treatment Add this compound (100 nM - 100 µM) Seed_Cells->Add_Treatment Incubate Incubate for 18 hours Add_Treatment->Incubate Visualize Visualize and photograph capillary-like structures Incubate->Visualize Quantify Quantify tube length and branch points Visualize->Quantify End End Quantify->End

Caption: Experimental workflow for the tube formation assay.

Conclusion

This compound represents a promising anti-angiogenic agent with a distinct mechanism of action centered on the non-RGD-dependent antagonism of integrin α5β1. Its ability to disrupt key signaling pathways in endothelial cells, leading to the inhibition of cell migration and tube formation, and the induction of apoptosis, underscores its therapeutic potential in diseases characterized by pathological angiogenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this compound and similar integrin-targeting compounds.

References

ATN-161 and α5β1 Integrin: A Technical Guide to Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of ATN-161, a peptidomimetic antagonist of the α5β1 integrin. The document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in oncology, angiogenesis, and drug development.

Core Concepts: this compound and α5β1 Integrin

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The α5β1 integrin, a key member of this family, is a receptor for the extracellular matrix protein fibronectin. Its expression is often upregulated on activated endothelial cells and various tumor cells, playing a crucial role in angiogenesis, tumor growth, and metastasis.

This compound (Ac-PHSCN-NH2) is a small cyclic peptide derived from the synergy region of fibronectin. It acts as an antagonist of α5β1 integrin, thereby inhibiting its downstream signaling pathways.[1][2][3] This inhibitory action disrupts critical cellular processes involved in cancer progression, such as cell adhesion, migration, and the formation of new blood vessels.[4][5]

Quantitative Binding Affinity of this compound for α5β1 Integrin

The binding affinity of this compound to α5β1 integrin has been quantified, providing a measure of the potency of this interaction. The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a higher binding affinity.

CompoundTarget IntegrinBinding Affinity (Kd)Reference
This compoundα5β11.0 µM

Experimental Protocols

The determination of the binding affinity and functional effects of this compound on α5β1 integrin involves various in vitro assays. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Inhibition Assay

This assay is utilized to determine the ability of this compound to inhibit the binding of α5β1 integrin to its ligands, such as fibronectin or other interacting proteins.

Objective: To quantify the inhibitory effect of this compound on the interaction between α5β1 integrin and a binding partner.

Materials:

  • 96-well microplates

  • Purified α5β1 integrin protein

  • Recombinant human ACE2-Fc (or another relevant binding partner like fibronectin)

  • This compound at various concentrations

  • Bovine Serum Albumin (BSA) for blocking

  • HRP-labeled secondary antibody (e.g., goat anti-human Fc)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 1 µg/mL of α5β1 integrin in a suitable buffer and incubate for 2 hours at room temperature.

  • Blocking: Wash the plate and block non-specific binding sites by incubating with a 2.5% BSA solution overnight.

  • Inhibition: Prepare a solution containing a fixed concentration of the binding partner (e.g., 0.5 µg/mL of hACE2-Fc) and varying concentrations of this compound.

  • Incubation: Add the mixture of the binding partner and this compound to the coated and blocked wells. Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the wells and add an HRP-labeled secondary antibody that specifically recognizes the binding partner (e.g., anti-human Fc at a 1:5000 dilution). Incubate for 30 minutes at 37°C.

  • Detection: After a final wash, add the TMB substrate to the wells and incubate until a color change is observed.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a plate reader.

  • Analysis: The degree of inhibition is calculated by comparing the absorbance of wells containing this compound to the control wells (without this compound). An IC50 value, the concentration of this compound that causes 50% inhibition, can be determined from a dose-response curve.

experimental_workflow cluster_plate_prep Plate Preparation cluster_inhibition Inhibition Step cluster_detection Detection cluster_analysis Data Analysis p1 Coat 96-well plate with α5β1 integrin p2 Block with BSA p1->p2 i2 Add mixture to wells and incubate p2->i2 i1 Prepare mixture of binding partner (e.g., Fibronectin) and varying concentrations of this compound i1->i2 d1 Add HRP-conjugated secondary antibody i2->d1 d2 Add TMB substrate d1->d2 d3 Stop reaction and measure absorbance d2->d3 a1 Calculate percent inhibition d3->a1 a2 Generate dose-response curve and determine IC50 a1->a2

ELISA-based Inhibition Assay Workflow

Signaling Pathways Modulated by this compound

This compound, by binding to α5β1 integrin, disrupts the downstream signaling cascades that are normally initiated upon the binding of fibronectin. This interference affects key cellular processes such as cell survival, proliferation, and migration. One of the critical pathways inhibited by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Upon fibronectin binding, α5β1 integrin clustering leads to the activation of Focal Adhesion Kinase (FAK), which in turn can activate the Ras-Raf-MEK-ERK cascade, a central component of the MAPK pathway. This pathway ultimately promotes gene expression that drives cell proliferation and survival. This compound's binding to α5β1 integrin can lock the integrin in an inactive conformation, thereby preventing the initiation of this signaling cascade.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FN Fibronectin Integrin α5β1 Integrin FN->Integrin Binds and Activates ATN161 This compound ATN161->Integrin Binds and Inhibits FAK FAK Integrin->FAK Activates Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Inhibition of MAPK Signaling by this compound

Conclusion

This compound demonstrates a specific and quantifiable binding affinity for α5β1 integrin, positioning it as a targeted inhibitor of this key receptor. The experimental protocols outlined provide a framework for the continued investigation of this compound and other potential integrin antagonists. The elucidation of its inhibitory effect on downstream signaling pathways, such as the MAPK cascade, underscores its therapeutic potential in diseases characterized by excessive angiogenesis and cell migration, including a broad range of cancers. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of integrin-targeted therapies.

References

ATN-161 Signaling in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161, a pentapeptide (Ac-PHSCN-NH2), has emerged as a significant anti-angiogenic agent by targeting integrin α5β1 on endothelial cells.[1][2][3] Integrin α5β1 plays a crucial role in angiogenesis, the formation of new blood vessels, a process fundamental to tumor growth and metastasis.[1][3] Upregulated in response to angiogenic factors like Vascular Endothelial Growth Factor (VEGF), the interaction of integrin α5β1 with its ligand, fibronectin, promotes endothelial cell adhesion, migration, and survival. This compound, a non-RGD-based peptide, inhibits the binding of fibronectin to integrin α5β1, thereby disrupting downstream signaling pathways essential for angiogenesis. This technical guide provides an in-depth overview of the this compound signaling pathway in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

This compound primarily functions by binding to integrin α5β1, and also to αvβ3, preventing the interaction with their natural ligand, fibronectin. This inhibition disrupts the critical signaling cascades that govern endothelial cell behavior during angiogenesis. The key consequences of this compound's interaction with endothelial cells are the inhibition of cell migration and the disruption of capillary-like tube formation. Notably, this compound does not directly inhibit endothelial cell proliferation. Instead, its anti-angiogenic effects are mediated through the modulation of intracellular signaling pathways, leading to a reduction in the invasive and migratory capacity of endothelial cells and, in some contexts, the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on the effects of this compound on endothelial cells.

ParameterCell TypeConditionValueReference
Binding Affinity (Kd) -Integrin α5β11.0 µM
Inhibition of Migration hCECsVEGF-stimulated (20 ng/mL)Significant at 100 nM
Inhibition of Tube Formation hCECsVEGF-stimulated (20 ng/mL)Dose-dependent
Effect on Proliferation hCECsVEGF-stimulated (20 ng/mL)No significant effect

Table 1: In Vitro Efficacy of this compound on Human Choroidal Endothelial Cells (hCECs)

ParameterModelTreatmentOutcomeReference
Inhibition of Integrin α5β1 Expression Oxygen-Induced Retinopathy (OIR) Mouse1.0 µg/µL and 10 µg/µL intravitreal injectionSignificant inhibition
Reduction of Retinal Neovascularization OIR Mouse0.1, 1.0, and 10 µg/µL intravitreal injectionSignificant reduction at all concentrations
Inhibition of NF-κB Activation OIR Mouse1.0 µg/µL intravitreal injectionSignificant inhibition
Reduction of MMP-2/9 Expression OIR Mouse1.0 µg/µL intravitreal injectionSignificant reduction
Induction of Apoptosis OIR and CNV Mouse Models1.0 µg/µL intravitreal injectionIncreased TUNEL-positive cells

Table 2: In Vivo Efficacy of this compound in Ocular Neovascularization Models

Signaling Pathways

This compound-mediated inhibition of integrin α5β1 triggers a cascade of intracellular events that ultimately impair the angiogenic potential of endothelial cells. The primary signaling pathways affected are the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.

FAK and MAPK Signaling

Upon integrin α5β1 engagement with fibronectin, a signaling complex is formed that leads to the autophosphorylation and activation of FAK. Activated FAK, in turn, can activate downstream pathways, including the MAPK/ERK pathway. This cascade is crucial for cell migration and invasion. This compound, by blocking the initial integrin-ligand interaction, prevents the activation of FAK and subsequently suppresses the phosphorylation of MAPK. This disruption of FAK and MAPK signaling is a key mechanism by which this compound inhibits endothelial cell migration and tube formation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In the context of angiogenesis, NF-κB activation can promote the expression of genes involved in endothelial cell survival and invasion, including Matrix Metalloproteinases (MMPs). Studies have shown that this compound treatment leads to a significant reduction in the activation of the NF-κB pathway in endothelial cells. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the p65 subunit of NF-κB is not translocated to the nucleus, leading to the downregulation of its target genes, including MMP-2 and MMP-9. The reduction in MMPs, which are essential for degrading the extracellular matrix, further contributes to the inhibition of endothelial cell invasion. Furthermore, the inhibition of the pro-survival NF-κB pathway by this compound promotes endothelial cell apoptosis, contributing to its anti-angiogenic effects.

Mandatory Visualizations

ATN161_Signaling_Pathway This compound Signaling Pathway in Endothelial Cells cluster_0 Cytoplasm ATN161 This compound Integrin Integrin α5β1 ATN161->Integrin inhibits FAK FAK Integrin->FAK activates IkappaB IκBα Integrin->IkappaB activates (indirectly) Fibronectin Fibronectin Fibronectin->Integrin activates pFAK p-FAK FAK->pFAK MAPK MAPK pFAK->MAPK pMAPK p-MAPK MAPK->pMAPK Migration Cell Migration Tube Formation pMAPK->Migration promotes pIkappaB p-IκBα IkappaB->pIkappaB NFkB NF-κB (p65) pIkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Apoptosis Apoptosis NFkB->Apoptosis inhibits MMP MMP-2/9 Expression Nucleus->MMP upregulates MMP->Migration promotes

Caption: this compound signaling cascade in endothelial cells.

Experimental_Workflow Experimental Workflow: Endothelial Cell Migration Assay Start Start Culture Culture Endothelial Cells (e.g., HUVEC) Start->Culture Prepare Prepare Boyden Chamber (e.g., 8.0 µm pores) Culture->Prepare Pretreat Pre-incubate Cells with this compound (30 min) Prepare->Pretreat Seed Seed Cells in Upper Chamber Pretreat->Seed Add_Chemo Add Chemoattractant (e.g., VEGF) to Lower Chamber Seed->Add_Chemo Incubate Incubate (e.g., 8 hours) Add_Chemo->Incubate Fix Fix and Stain Migrated Cells Incubate->Fix Quantify Quantify Migrated Cells (Microscopy) Fix->Quantify End End Quantify->End

Caption: Workflow for a Boyden chamber cell migration assay.

Experimental Protocols

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on endothelial cell migration.

1. Cell Culture:

  • Culture human endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Human Choroidal Endothelial Cells - hCECs) in appropriate endothelial cell growth medium.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Use cells between passages 3 and 8 for experiments.

2. Preparation of Boyden Chambers:

  • Use 24-well plates with cell culture inserts containing an 8.0 µm pore size polycarbonate membrane.

3. Assay Procedure:

  • Starve endothelial cells in serum-free medium for at least 4 hours prior to the assay.

  • Pre-incubate the starved cells with various concentrations of this compound (e.g., 1 nM to 100 µM) or a vehicle control for 30 minutes at 37°C.

  • In the lower chamber of the Boyden apparatus, add 600 µL of serum-free endothelial cell medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL).

  • Resuspend the pre-treated cells in serum-free medium and seed approximately 5 x 10^4 cells into the upper chamber of the insert.

  • Incubate the plate at 37°C for a period that allows for measurable migration (e.g., 8 hours).

4. Quantification:

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

  • Stain the cells with a dye such as Crystal Violet or DAPI.

  • Count the number of migrated cells in several random microscopic fields per membrane.

  • The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.

Endothelial Cell Tube Formation Assay (Matrigel Assay)

This protocol is a generalized procedure based on studies evaluating the anti-angiogenic effects of this compound.

1. Preparation of Matrigel:

  • Thaw Matrigel (or a similar basement membrane extract) on ice at 4°C overnight.

  • Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel (approximately 50-100 µL per well).

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

2. Cell Seeding and Treatment:

  • Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control.

  • Seed the treated cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

  • If investigating the effect of an angiogenic factor, it can be added to the cell suspension or the medium.

3. Incubation and Imaging:

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Monitor the formation of capillary-like structures (tubes) using an inverted microscope.

  • Capture images of the tube networks at various time points.

4. Quantification:

  • The extent of tube formation can be quantified by measuring parameters such as:

    • Total tube length

    • Number of branch points

    • Total number of loops

  • Image analysis software can be used for automated and unbiased quantification.

  • Results are typically expressed as a percentage of the control.

Western Blot Analysis for Signaling Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key signaling proteins in response to this compound treatment.

1. Cell Lysis and Protein Quantification:

  • Culture endothelial cells to near confluence and then serum-starve for several hours.

  • Treat the cells with this compound for a specified time, followed by stimulation with an angiogenic factor like VEGF if required.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., FAK, p-FAK, MAPK, p-MAPK, IκBα, p-IκBα, p65, p-p65) overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising anti-angiogenic therapeutic by specifically targeting integrin α5β1 on endothelial cells. Its mechanism of action is centered on the disruption of key signaling pathways, including FAK, MAPK, and NF-κB, which collectively leads to the inhibition of endothelial cell migration and tube formation, and the induction of apoptosis. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a detailed understanding of the this compound signaling pathway, quantitative efficacy data, and standardized experimental protocols to facilitate further investigation and development of this and similar anti-angiogenic agents.

References

The Discovery and Synthesis of Atn-161: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atn-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest in the field of drug development for its anti-angiogenic and anti-tumor properties. Derived from the synergy region of fibronectin, this compound functions as an antagonist of several integrins, most notably α5β1 and αvβ3. By binding to these integrins on activated endothelial and tumor cells, this compound modulates downstream signaling pathways, thereby inhibiting cell migration, proliferation, and the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols and quantitative data from key preclinical studies.

Discovery and Rationale

This compound was developed from the PHSRN synergy sequence of human fibronectin, a crucial region for high-affinity, RGD-dependent cell adhesion mediated by the α5β1 integrin.[1] The rationale behind its design was to create a non-RGD-based integrin antagonist that could disrupt the pro-angiogenic signaling cascades initiated by integrin-extracellular matrix interactions. The native arginine (R) in the PHSRN sequence was substituted with a cysteine (C) residue, and the peptide was capped with N-terminal acetylation and C-terminal amidation to enhance its stability and bioactivity.[2] This modification resulted in the five-amino-acid peptide Ac-PHSCN-NH2, known as this compound.[1]

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a controlled and efficient manner.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound (Ac-PHSCN-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

  • Diethyl ether

  • Poly-Prep® chromatography columns

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF within a chromatography column for at least one hour. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HATU/HOAt in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling. Repeat the coupling step if the test is positive.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asn, Cys, Ser, His, Pro).

  • N-terminal Acetylation: After the final Fmoc deprotection (of Proline), wash the resin with DMF. Add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the peptidyl-resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Mechanism of Action

This compound exerts its biological effects by targeting integrins, primarily α5β1 and αvβ3, which are highly expressed on activated endothelial cells and various tumor cells.[4] Unlike RGD-based peptides, this compound does not block cell adhesion but rather modulates integrin signaling. The proposed mechanism involves the free cysteine thiol in this compound forming a disulfide bond with the integrin β subunit, thereby inhibiting its function. This interaction disrupts downstream signaling pathways crucial for angiogenesis and tumor progression, including those mediated by Protein Kinase A (PKA), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).

Signaling Pathways Modulated by this compound

Atn161_Signaling cluster_nucleus Nuclear Events Atn161 This compound Integrin Integrin α5β1 / αvβ3 Atn161->Integrin binds PKA PKA Integrin->PKA MAPK MAPK (ERK) Integrin->MAPK IKK IKK Integrin->IKK Apoptosis Apoptosis PKA->Apoptosis Angiogenesis Angiogenesis (Migration, Proliferation) MAPK->Angiogenesis IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB MMPs MMP-2/9 Expression MMPs_n MMP-2/9 Expression NFkB_n->MMPs_n

This compound Signaling Pathway

Preclinical Efficacy

The anti-angiogenic and anti-tumor effects of this compound have been demonstrated in numerous preclinical models.

In Vitro Angiogenesis Assays

This compound has been shown to inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation.

Materials:

  • Human Choroidal Endothelial Cells (hCECs)

  • Endothelial Cell Basal Medium

  • Fetal Bovine Serum (FBS)

  • VEGF

  • This compound

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Calcein-AM

Procedure:

  • Cell Culture: Culture hCECs in Endothelial Cell Basal Medium supplemented with 10% FBS.

  • Assay Setup: Place Transwell inserts into a 24-well plate. To the lower chamber, add medium containing a chemoattractant (e.g., 20 ng/mL VEGF) with or without various concentrations of this compound.

  • Cell Seeding: Harvest hCECs and resuspend them in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface with Calcein-AM.

    • Count the number of migrated cells in several high-power fields under a fluorescence microscope.

    • Calculate the percentage of migration inhibition relative to the VEGF-only control to determine IC50 values.

In Vivo Angiogenesis and Tumor Growth Studies

This compound has demonstrated significant efficacy in reducing angiogenesis and tumor growth in various animal models.

Materials:

  • Matrigel

  • Heparin

  • Fibroblast Growth Factor-2 (FGF-2)

  • Vascular Endothelial Growth Factor (VEGF)

  • This compound

  • C57BL/6 mice

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix Matrigel with heparin, FGF-2, and VEGF. For the treatment group, add various concentrations of this compound.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6 mice.

  • Incubation: Allow the Matrigel to form a solid plug in vivo for 7-14 days.

  • Analysis:

    • Excise the Matrigel plugs.

    • Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit.

    • Alternatively, fix, section, and stain the plugs with anti-CD31 antibody to visualize and quantify microvessel density.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell LineParameterThis compound ConcentrationResultReference
Cell MigrationhCECs% Inhibition100 nMSignificant inhibition (P < 0.001)
Cell MigrationhCECs% Inhibition100 µMSignificant inhibition (P < 0.001)
Capillary Tube FormationhCECsInhibition100 nM - 100 µMDose-dependent inhibition
MAPK PhosphorylationMDA-MB-231Inhibition20 µMMaximal inhibition

Table 2: In Vivo Efficacy of this compound

ModelCancer TypeTreatmentOutcomeResultReference
Matrigel Plug AssayAngiogenesis1 µM this compoundAngiogenesis InhibitionStatistically significant (P = 0.0017)
Matrigel Plug AssayAngiogenesis10 µM this compoundAngiogenesis InhibitionStatistically significant (P = 0.0004)
MDA-MB-231 XenograftBreast Cancer0.05 - 1 mg/kg this compound (thrice weekly)Tumor Volume ReductionSignificant dose-dependent decrease
Lewis Lung CarcinomaLung Cancer1 - 10 mg/kg this compound (thrice weekly)Tumor Growth InhibitionOptimal dose range for U-shaped dose-response
CT26 Liver MetastasisColorectal Cancer100 mg/kg this compound + 5-FUReduced Liver Metastases & Improved SurvivalSignificantly reduced tumor burden (p<0.02) and improved survival (p<0.03)

Clinical Development

This compound has been evaluated in Phase I and II clinical trials for patients with advanced solid tumors. A Phase I trial demonstrated that this compound was well-tolerated, with a number of patients exhibiting prolonged stable disease. These findings support further investigation of this compound as a potential anti-cancer therapeutic, both as a monotherapy and in combination with other treatments.

Conclusion

This compound represents a promising, targeted anti-cancer agent with a well-defined mechanism of action. Its ability to inhibit angiogenesis and tumor growth by modulating integrin signaling has been robustly demonstrated in preclinical studies. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration and clinical application of this novel peptide therapeutic.

References

Preclinical Profile of ATN-161: An In-depth Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 28, 2025

Executive Summary

ATN-161, a synthetic pentapeptide (Ac-PHSCN-NH2), has emerged as a promising anti-cancer agent due to its targeted mechanism of action against key integrins involved in tumor progression, angiogenesis, and metastasis.[1][2][3][4] Derived from the synergy region of fibronectin, this compound is a non-RGD-based integrin antagonist that primarily targets α5β1 and αvβ3 integrins.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development in oncology.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the β subunits of several integrins, including α5β1, αvβ3, and αvβ5, which are crucial for tumor growth and progression. This interaction is dependent on the cysteine thiol group within the peptide's structure. By binding to these integrins on activated endothelial cells and tumor cells, this compound inhibits cell adhesion, migration, and downstream signaling pathways essential for angiogenesis and metastasis. Notably, this compound may lock the integrin in an inactive conformation, thereby suppressing its function.

Signaling Pathways

This compound's engagement with integrin α5β1 disrupts critical signaling cascades within cancer and endothelial cells. Key affected pathways include:

  • FAK Signaling: this compound has been shown to inhibit the integrin α5β1-FAK (Focal Adhesion Kinase) signaling pathway, which is crucial for cell migration and survival.

  • MAPK Pathway: Treatment with this compound leads to a significant decrease in the phosphorylation of mitogen-activated protein kinase (MAPK), a key pathway involved in cell proliferation.

  • NF-κB Pathway: By blocking integrin α5β1, this compound can inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and angiogenesis, such as matrix metalloproteinases (MMPs).

  • PKA-Mediated Apoptosis: Antagonism of integrin α5β1 by this compound can activate protein kinase A (PKA), leading to the induction of apoptosis and inhibition of angiogenesis.

ATN161_Signaling_Pathway cluster_cell Endothelial / Tumor Cell ATN161 This compound Integrin Integrin α5β1 / αvβ3 ATN161->Integrin binds FAK FAK ATN161->FAK MAPK p-MAPK ATN161->MAPK PKA PKA NFkB NF-κB ATN161->NFkB Integrin->FAK activates Integrin->MAPK activates Integrin->PKA activates Integrin->NFkB activates Apoptosis Apoptosis Angiogenesis Angiogenesis Metastasis Proliferation FAK->Angiogenesis MAPK->Angiogenesis PKA->Apoptosis NFkB->Angiogenesis

This compound Signaling Pathway

Preclinical Efficacy Data

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with chemotherapy.

In Vitro Studies
Cell LineAssayEndpointThis compound ConcentrationResultReference
MDA-MB-231 (Breast Cancer)Western Blotp-MAPK Expression20 µmol/LMaximal inhibition after 30 minutes
Human Choroidal Endothelial Cells (hCECs)Migration AssayVEGF-induced migrationStarting at 100 nMDose-dependent decrease in migration
hCECsCapillary Tube FormationVEGF-induced tube formationNot specifiedInhibition of tube formation
DU145 (Human Prostate Cancer)Basement Membrane InvasionPHSRN-induced invasionNot specifiedInhibition of invasion
MLL (Rat Prostate Cancer)Basement Membrane InvasionPHSRN-induced invasionNot specifiedInhibition of invasion
In Vivo Studies
Cancer ModelAnimal ModelTreatment RegimenKey FindingsReference
Lewis Lung CarcinomaMice1-10 mg/kg, thrice weeklyU-shaped dose-response curve for tumor growth inhibition
Breast CancerBALB/c nu/nu mice0.05-1 mg/kg/day, i.v.Dose-dependent decrease in tumor volume; marked decrease in skeletal and soft tissue metastases
Colorectal Liver MetastasesBALB/c mice100 mg/kg, every 3rd day (with or without 5-FU)Combination with 5-FU significantly reduced liver weight and number of metastases; improved survival
MLL Prostate TumorCopenhagen rats5 mg/kg, five injections over 16 daysMarkedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density
HT29 (Colon Cancer Xenograft)MiceNot specifiedSignificantly reduced tumor weight and vessel density

A notable characteristic of this compound is the observation of a U-shaped dose-response curve in several preclinical models, where the optimal anti-tumor and anti-angiogenic effects are observed within a specific dose range (e.g., 1-10 mg/kg thrice weekly in the Lewis lung carcinoma model). This phenomenon presents a challenge for clinical dose selection but also highlights the importance of biomarker-driven dose optimization.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Matrigel Plug Angiogenesis Assay

This in vivo assay is used to assess the anti-angiogenic potential of a compound.

Matrigel_Plug_Workflow cluster_workflow Matrigel Plug Assay Workflow A 1. Prepare Matrigel Solution (with VEGF/FGF-2 and this compound) B 2. Subcutaneous Injection into Mice A->B C 3. Allow Plug to Solidify (e.g., 7 days) B->C D 4. Excise Matrigel Plug C->D E 5. Quantify Angiogenesis (e.g., Hemoglobin content, CD31 staining) D->E

Matrigel Plug Assay Workflow

Protocol:

  • Preparation: Matrigel is thawed on ice and mixed with angiogenesis inducers such as Vascular Endothelial Growth Factor (VEGF) (e.g., 300 ng/mL) and Fibroblast Growth Factor-2 (FGF-2) (e.g., 800 ng/mL). Test compounds, such as varying concentrations of this compound (e.g., 1 and 10 µmol/L), are added to the Matrigel mixture.

  • Injection: The Matrigel solution is injected subcutaneously into the flank of mice.

  • Incubation: The injected Matrigel solidifies to form a plug, and blood vessels from the surrounding tissue are recruited into the plug over a period of several days.

  • Analysis: After a set period, the Matrigel plugs are excised. The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug or by immunohistochemical staining for endothelial cell markers like CD31.

In Vivo Tumor Growth and Metastasis Models

These models are essential for evaluating the therapeutic efficacy of anti-cancer agents in a more physiologically relevant setting.

Tumor_Model_Workflow cluster_workflow In Vivo Tumor Model Workflow A 1. Tumor Cell Inoculation (e.g., subcutaneous, orthotopic, or intrasplenic) B 2. Tumor Establishment (Allow tumors to reach a certain size) A->B C 3. Treatment Initiation (this compound, vehicle control, combination therapy) B->C D 4. Monitor Tumor Growth (e.g., caliper measurements) C->D E 5. Endpoint Analysis (Tumor weight, metastasis count, survival, biomarker analysis) D->E

References

In Vitro Effects of Atn-161 on Tumor Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro effects of Atn-161, a synthetic peptide antagonist of integrin α5β1, on tumor cell migration. This compound has demonstrated potential as an anti-angiogenic and anti-metastatic agent by interfering with critical cellular processes involved in cancer progression. This document details the molecular mechanisms of this compound, summarizes key quantitative data from in vitro studies, provides comprehensive experimental protocols for assessing its effects on cell migration, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound (Ac-PHSCN-NH2) is a small peptide derived from the synergy domain of fibronectin.[1] It functions as a non-RGD (arginine-glycine-aspartate) based integrin antagonist, primarily targeting α5β1 integrin, which is often overexpressed on the surface of tumor cells and activated endothelial cells.[2][3] By binding to α5β1 and other β-integrin subunits, this compound disrupts the interaction between cells and the extracellular matrix (ECM), thereby inhibiting cell adhesion, migration, and invasion – key processes in tumor metastasis and angiogenesis.[3][4] Unlike some integrin antagonists, this compound does not block cell adhesion itself but rather inhibits integrin-dependent signaling.

Quantitative Data on In Vitro Migration Inhibition

Table 1: Effect of this compound on Endothelial Cell Migration

Cell LineAssay TypeStimulantThis compound ConcentrationObserved EffectReference
Human Choroidal Endothelial Cells (hCECs)Transwell MigrationVEGF (20 ng/mL)100 nMStatistically significant decrease in migrating cells (P < 0.001 vs. VEGF group)
Human Choroidal Endothelial Cells (hCECs)Transwell MigrationVEGF (20 ng/mL)100 µMFurther dose-dependent decrease in migrating cells

Table 2: Qualitative and Semi-Quantitative Effects of this compound on Tumor Cell Invasion

Cell LineAssay TypeConditionThis compound ConcentrationObserved EffectReference
Human Prostate Cancer (DU145)Basement Membrane InvasionPHSRN-inducedNot SpecifiedInhibition of invasion
Rat Prostate Cancer (MLL)Basement Membrane InvasionPHSRN-inducedNot SpecifiedInhibition of invasion

Note: Specific IC50 values for migration inhibition across various tumor cell lines are not consistently reported in the reviewed literature. The data presented primarily focuses on endothelial cells, which are crucial for angiogenesis, a key target of this compound. Further studies are needed to establish a comprehensive quantitative profile of this compound's direct effects on different tumor cell types.

Key Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on tumor cell migration by modulating several key intracellular signaling pathways.

Integrin α5β1-FAK Signaling Pathway

The binding of this compound to integrin α5β1 disrupts the downstream signaling cascade that is crucial for cell migration. A central player in this pathway is the Focal Adhesion Kinase (FAK). Upon integrin activation, FAK is autophosphorylated, creating a signaling hub that recruits other proteins to regulate cytoskeletal dynamics and cell movement. This compound has been shown to inhibit the activation of the integrin α5β1-FAK signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin_a5b1 Integrin α5β1 FAK FAK Integrin_a5b1->FAK Activates Atn161 This compound Atn161->Integrin_a5b1 Inhibits pFAK p-FAK (Active) FAK->pFAK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pFAK->Downstream Migration Cell Migration Downstream->Migration

Caption: this compound inhibits the Integrin α5β1-FAK signaling pathway.

PKA Signaling Pathway

The anti-angiogenic activity of this compound, which is closely linked to endothelial cell migration, may be mediated by the activation of Protein Kinase A (PKA). Some antagonists of integrin α5β1 have been shown to activate PKA, leading to the induction of apoptosis and inhibition of angiogenesis. The inhibitory effects of this compound on angiogenesis can be reversed by PKA inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin_a5b1 Integrin α5β1 PKA PKA Integrin_a5b1->PKA Activates Atn161 This compound Atn161->Integrin_a5b1 Binds to Angiogenesis Angiogenesis/ Migration PKA->Angiogenesis Inhibits

Caption: this compound may inhibit angiogenesis via PKA activation.

NF-κB Signaling and MMP Expression

This compound has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, cell survival, and the expression of genes involved in metastasis. One of the key downstream targets of NF-κB in the context of cell migration is the family of Matrix Metalloproteinases (MMPs). MMPs are enzymes that degrade the ECM, facilitating tumor cell invasion and migration. By inhibiting NF-κB, this compound can lead to a reduction in the expression of MMPs, such as MMP-2 and MMP-9.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Integrin_a5b1 Integrin α5β1 NFkB_activation NF-κB Activation Integrin_a5b1->NFkB_activation Atn161 This compound Atn161->Integrin_a5b1 Inhibits NFkB NF-κB NFkB_activation->NFkB Translocation MMP_gene MMP Gene Transcription NFkB->MMP_gene MMPs MMPs (e.g., MMP-2, MMP-9) MMP_gene->MMPs Expression ECM_degradation ECM Degradation MMPs->ECM_degradation Migration Cell Migration ECM_degradation->Migration

Caption: this compound inhibits NF-κB signaling and subsequent MMP expression.

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to evaluate the effect of this compound on tumor cell migration.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.

Workflow:

G Start Start Prep Prepare cell suspension in serum-free medium Start->Prep Treat Pre-incubate cells with this compound or vehicle control Prep->Treat Seed Seed cells into the upper chamber of the Transwell insert Treat->Seed Add_chemo Add chemoattractant (e.g., VEGF, serum) to the lower chamber Seed->Add_chemo Incubate Incubate for a defined period (e.g., 4-24 hours) Add_chemo->Incubate Remove Remove non-migrated cells from the upper surface of the membrane Incubate->Remove Fix_stain Fix and stain migrated cells on the lower surface Remove->Fix_stain Quantify Count migrated cells under a microscope Fix_stain->Quantify End End Quantify->End

Caption: Workflow for a Transwell Migration Assay.

Detailed Steps:

  • Cell Culture: Culture tumor cells to 70-80% confluency.

  • Starvation: Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration rates.

  • Preparation of Transwell Inserts: Rehydrate Transwell inserts with porous membranes (typically 8 µm pores) in serum-free medium.

  • Cell Preparation and Treatment: Harvest and resuspend the starved cells in serum-free medium. Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add a chemoattractant (e.g., medium with 10% FBS or a specific growth factor like VEGF) to the lower wells of a 24-well plate.

    • Place the Transwell inserts into the wells.

    • Seed the this compound-treated or control cell suspension into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde. Stain the cells with a suitable stain such as Crystal Violet or DAPI.

  • Quantification: Mount the inserts on a glass slide and count the number of migrated cells in several random fields of view using a light or fluorescence microscope. The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.

Workflow:

G Start Start Seed Seed cells to create a confluent monolayer Start->Seed Scratch Create a 'wound' in the monolayer with a pipette tip Seed->Scratch Wash Wash with PBS to remove dislodged cells Scratch->Wash Add_media Add fresh medium containing this compound or vehicle control Wash->Add_media Image_t0 Capture initial image of the wound (t=0) Add_media->Image_t0 Incubate Incubate and capture images at regular time intervals Image_t0->Incubate Analyze Measure the wound area at each time point Incubate->Analyze Calculate Calculate the rate of wound closure Analyze->Calculate End End Calculate->End

Caption: Workflow for a Wound Healing (Scratch) Assay.

Detailed Steps:

  • Cell Seeding: Seed tumor cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

  • Washing: Gently wash the well with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.

  • Imaging: Immediately after adding the treatment, capture an image of the wound at 0 hours using a phase-contrast microscope. Continue to capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.

Conclusion

This compound demonstrates significant in vitro inhibitory effects on processes critical to tumor cell migration and invasion. Its mechanism of action, centered on the antagonism of integrin α5β1, leads to the disruption of key signaling pathways including FAK, PKA, and NF-κB, ultimately affecting cell motility and the expression of matrix-degrading enzymes. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other potential anti-metastatic agents. Further research to generate comprehensive quantitative data across a broader range of tumor cell types will be crucial for its clinical development.

References

ATN-161 In Vivo Efficacy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of ATN-161, a small peptide antagonist of integrin α5β1, in various animal models. This compound has demonstrated significant anti-tumor and anti-angiogenic activity in a range of preclinical studies, making it a compound of interest for further drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a five-amino acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It primarily targets integrins, particularly α5β1 and αvβ3, which are crucial for angiogenesis and tumor progression.[1][2] By binding to the β subunits of these integrins, this compound is thought to lock them in an inactive conformation, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, and survival.[2] This mechanism disrupts the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1]

Summary of In Vivo Efficacy Data

The following tables summarize the quantitative data from key preclinical studies investigating the in vivo efficacy of this compound in various animal models. A notable characteristic of this compound is the observation of a U-shaped dose-response curve in several models, where the optimal therapeutic effect is observed within a specific dose range, with diminishing efficacy at both lower and higher doses.

Anti-Tumor Efficacy in Solid Tumor Models
Animal ModelCancer TypeThis compound DosageTreatment ScheduleKey Efficacy EndpointsReference
Nude MiceMDA-MB-231 Human Breast Cancer1-10 mg/kgThrice weekly (systemic)Significant dose-dependent decrease in tumor volume; marked decrease or complete blockage of skeletal and soft tissue metastases.
BALB/c MiceCT26 Murine Colon Cancer (Liver Metastasis Model)100 mg/kgEvery 3rd day (intraperitoneal)In combination with 5-FU, significantly reduced tumor burden (liver weight) and number of liver metastases (p<0.02).
Copenhagen RatsMLL Rat Prostate Cancer5 mg/kgFive injections over 16 days (systemic)Markedly reduced growth of primary tumors; 8- to 10-fold lower blood vessel density in tumors.
Mouse ModelsLewis Lung Carcinoma, HT29 Colon Carcinoma, B16 Melanoma, PC-3 Prostate Cancer1-10 mg/kgThrice weeklyU-shaped dose-response curve observed for tumor growth inhibition.
Anti-Angiogenic Efficacy in Various Models
Animal ModelModel TypeThis compound DosageTreatment ScheduleKey Efficacy EndpointsReference
MiceMatrigel Plug Angiogenesis Model1-10 µmol/L (in Matrigel)Direct addition to MatrigelDose-dependent inhibition of angiogenesis (p=0.0017 at 1 µmol/L, p=0.0004 at 10 µmol/L).
MiceMatrigel Plug Angiogenesis Model0.025-150 mg/kg (systemic, i.v.)Not specifiedU-shaped dose-response curve for inhibition of angiogenesis.
Brown-Norway RatsLaser-Induced Choroidal Neovascularization (CNV)Intravitreal injectionImmediately after photocoagulationInhibited CNV leakage and neovascularization to an extent similar to an anti-VEGF antibody; significantly decreased lesion size.
MiceOxygen-Induced Retinopathy (OIR) and Laser-Induced CNV1 µg/µL (intravitreal)Days 0 and 7 post-inductionSignificantly reduced retinal and choroidal neovascularization.

Key Experimental Protocols

Below are detailed methodologies for pivotal experiments cited in the literature, providing a framework for reproducing and building upon these findings.

Murine Model of Colorectal Liver Metastasis
  • Animal Model: BALB/c mice.

  • Tumor Cell Inoculation: Murine colon cancer cells (CT26) are injected into the spleens of the mice to establish liver metastases.

  • Treatment Groups:

    • Control (saline)

    • This compound (100 mg/kg, intraperitoneal injection every 3rd day, starting 4 days post-inoculation)

    • 5-Fluorouracil (5-FU) (100 mg/kg/2 weeks, continuous infusion, starting 7 days post-inoculation)

    • This compound + 5-FU (combination of the above regimens)

  • Endpoint Analysis: On day 20 after tumor cell inoculation, mice are euthanized, and liver weights and the number of liver metastases are determined. Microvessel density, tumor cell apoptosis, and proliferation are assessed via immunohistochemistry. A separate cohort of mice is monitored for overall survival.

Matrigel Plug Angiogenesis Assay
  • Animal Model: Mice.

  • Procedure:

    • Liquid Matrigel is mixed with angiogenesis inducers such as Vascular Endothelial Growth Factor (VEGF) (300 ng/mL) and Fibroblast Growth Factor-2 (FGF-2) (800 ng/mL).

    • For direct effect studies, different concentrations of this compound (e.g., 1 and 10 µmol/L) are added to the Matrigel mixture.

    • The Matrigel mixture is injected subcutaneously into the mice.

    • For systemic effect studies, this compound is administered intravenously at various doses (e.g., 0.025-150 mg/kg).

  • Endpoint Analysis: After a set period (e.g., 7-10 days), the Matrigel plugs are excised, and the extent of new blood vessel formation is quantified, typically by measuring hemoglobin content or through histological analysis.

Laser-Induced Choroidal Neovascularization (CNV) Model
  • Animal Model: 12-week-old male Brown-Norway rats.

  • Procedure:

    • Rats are anesthetized, and their pupils are dilated.

    • Laser photocoagulation is performed to induce CNV.

    • Immediately after photocoagulation, this compound, a scrambled peptide control, or an anti-VEGF antibody is injected intravitreally.

  • Endpoint Analysis: The eyes are examined at days 1, 7, and 14 post-injection using spectral-domain optical coherence tomography (SD-OCT) and fluorescein angiography. At day 14, the areas of CNV are measured by analyzing choroidal flatmounts.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its in vivo efficacy.

ATN161_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Integrin_a5b1 Integrin α5β1/αvβ3 This compound->Integrin_a5b1 Inhibits Cell_Apoptosis Cell Apoptosis This compound->Cell_Apoptosis Promotes Fibronectin Fibronectin Fibronectin->Integrin_a5b1 Activates PKA PKA Integrin_a5b1->PKA Activates NFkB NF-κB Integrin_a5b1->NFkB Activates MAPK MAPK Integrin_a5b1->MAPK Activates Angiogenesis Angiogenesis PKA->Angiogenesis Inhibits MMPs MMP-2/9 NFkB->MMPs Upregulates MAPK->Angiogenesis Promotes Metastasis Metastasis MMPs->Metastasis Promotes

Caption: this compound Signaling Pathway.

Experimental_Workflow_Tumor_Model cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Inoculation Tumor Cell Inoculation (e.g., s.c. or orthotopic) Animal_Model->Tumor_Inoculation Randomization Randomize into Treatment Groups Tumor_Inoculation->Randomization Treatment_Admin Administer this compound (e.g., i.v., i.p.) and Controls Randomization->Treatment_Admin Monitoring Monitor Tumor Growth (e.g., caliper measurements) Treatment_Admin->Monitoring Euthanasia Euthanize Animals Monitoring->Euthanasia Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Metastasis_Eval Evaluate Metastasis (e.g., histology, imaging) Euthanasia->Metastasis_Eval IHC Immunohistochemistry (e.g., MVD, Apoptosis) Tumor_Excision->IHC

Caption: In Vivo Tumor Model Workflow.

References

The Structure-Activity Relationship of ATN-161: A Technical Guide to a Novel Integrin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 (Ac-PHSCN-NH₂) is a synthetic pentapeptide that has garnered significant interest in the fields of oncology and angiogenesis research. Derived from the synergy region of fibronectin, this compound represents a class of non-RGD-based integrin antagonists.[1][2] It primarily targets α5β1 integrin and has also been shown to interact with other integrins such as αvβ3.[3] By binding to the β subunit of these integrins, this compound can modulate cellular behavior, including adhesion, migration, and signaling, making it a promising candidate for therapeutic intervention in diseases characterized by aberrant angiogenesis and cell motility, such as cancer.

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows. A notable characteristic of this compound is its U-shaped dose-response curve observed in several preclinical models, where optimal activity is seen at moderate concentrations, with reduced efficacy at both lower and higher doses.

Core Structure and Mechanism of Action

This compound is an N-terminally acetylated and C-terminally amidated five-amino-acid peptide with the sequence Pro-His-Ser-Cys-Asn. Its design is based on the PHSRN synergy sequence of fibronectin, with a key substitution of Cysteine for Arginine. This modification is crucial for its biological activity. The proposed mechanism of action involves the free cysteine thiol in this compound forming a disulfide bond with the integrin target, which may lock the integrin in an inactive conformation and thereby suppress its function. This interaction is non-competitive with the RGD-binding motif.

Upon binding to integrins, this compound inhibits downstream signaling pathways that are critical for cell migration, proliferation, and survival. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) pathway and the Protein Kinase A (PKA) pathway. Furthermore, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Structure-Activity Relationship Studies

Comprehensive quantitative structure-activity relationship (SAR) data for a wide range of this compound analogs in the context of anti-angiogenic or anti-cancer activity is limited in publicly available literature. However, a study on proline-substituted analogs of this compound has provided valuable insights into the importance of the peptide backbone conformation for its biological activity, in this case, antiviral efficacy against SARS-CoV-2.

Compound IDSequenceModificationIC50 (µM) for SARS-CoV-2 Inhibition
This compound Ac-P HSCN-NH₂Parent Compound3.16
Analogue-I Ac-P PSCN-NH₂His₂ -> Pro> 10
Analogue-II Ac-PP CN-NH₂Ser₃ -> Pro> 10
Analogue-III Ac-PHS PN-NH₂Cys₄ -> Pro0.6

Table 1: Antiviral Activity of Proline-Substituted this compound Analogs. This table summarizes the 50% inhibitory concentration (IC50) of this compound and its proline-containing analogs against SARS-CoV-2. The data highlights the significant impact of substituting a proline residue at the fourth position on the peptide's antiviral activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH)

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence (Asn, Cys, Ser, His, Pro).

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF. Treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: a. Dry the resin under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (94:2.5:2.5:1) for 2 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the peptide by adding cold diethyl ether to the filtrate. e. Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Transwell inserts (8 µm pore size)

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • VEGF

  • This compound or its analogs

  • Calcein AM

Procedure:

  • Coating of Transwell Inserts: Coat the underside of the Transwell inserts with 10 µg/mL fibronectin in PBS overnight at 4°C. Block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free EGM for 4-6 hours prior to the assay.

  • Assay Setup: a. In the lower chamber of the Transwell plate, add EGM containing 10 ng/mL VEGF as a chemoattractant. b. In the upper chamber, add starved HUVECs (5 x 10⁴ cells) in serum-free EGM. c. Add different concentrations of this compound or its analogs to the upper chamber. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Quantification: a. Remove the non-migrated cells from the upper surface of the insert with a cotton swab. b. Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes. c. Stain the cells with a fluorescent dye such as Calcein AM. d. Image the migrated cells using a fluorescence microscope. e. Quantify the number of migrated cells per field of view.

In Vitro Endothelial Cell Tube Formation Assay

Materials:

  • HUVECs

  • EGM

  • Matrigel (growth factor reduced)

  • VEGF

  • This compound or its analogs

  • Calcein AM

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Plating: a. Harvest HUVECs and resuspend them in EGM containing 10 ng/mL VEGF. b. Add different concentrations of this compound or its analogs to the cell suspension. c. Seed the HUVECs (1.5 x 10⁴ cells) onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-12 hours.

  • Visualization and Quantification: a. Stain the cells with Calcein AM. b. Visualize the tube-like structures using a fluorescence microscope. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Western Blot for MAPK Phosphorylation

Materials:

  • HUVECs

  • EGM

  • VEGF

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture HUVECs to near confluency. Starve the cells in serum-free EGM overnight. Treat the cells with VEGF (10 ng/mL) with or without this compound for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.

Visualizations

This compound Signaling Pathway

ATN161_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATN161 This compound Integrin α5β1 Integrin ATN161->Integrin Binds to β subunit FN Fibronectin FN->Integrin Natural Ligand FAK FAK Integrin->FAK Activation PKA_pathway PKA Pathway Integrin->PKA_pathway Modulates NFkB_pathway NF-κB Pathway Integrin->NFkB_pathway Inhibits Activation pFAK p-FAK FAK->pFAK Phosphorylation MAPK_pathway MAPK Pathway (ERK1/2) pFAK->MAPK_pathway Activates Migration Cell Migration MAPK_pathway->Migration Angiogenesis Angiogenesis MAPK_pathway->Angiogenesis Apoptosis Apoptosis PKA_pathway->Apoptosis NFkB_pathway->Angiogenesis

Caption: this compound binds to integrins, modulating downstream signaling pathways.

Experimental Workflow for In Vitro Angiogenesis Assays

Angiogenesis_Assay_Workflow cluster_migration Cell Migration Assay (Transwell) cluster_tube Tube Formation Assay M1 Coat Transwell with Fibronectin M2 Starve HUVECs M1->M2 M3 Add VEGF to lower chamber M2->M3 M4 Seed HUVECs + this compound in upper chamber M3->M4 M5 Incubate 4-6h M4->M5 M6 Stain and Quantify Migrated Cells M5->M6 T1 Coat plate with Matrigel T2 Prepare HUVEC suspension with VEGF + this compound T1->T2 T3 Seed HUVECs on Matrigel T2->T3 T4 Incubate 6-12h T3->T4 T5 Stain and Quantify Tube Formation T4->T5

Caption: Workflow for assessing this compound's anti-angiogenic effects in vitro.

Logical Relationship in SAR Studies

SAR_Logic Start This compound (Ac-PHSCN-NH₂) Modification Introduce Structural Modifications (e.g., Proline Substitution) Start->Modification Analogs Synthesize Analogs Modification->Analogs Bioassay Biological Evaluation Analogs->Bioassay Data Quantitative Data (e.g., IC50, Ki) Bioassay->Data SAR Establish Structure-Activity Relationship Data->SAR

Caption: Logical flow for conducting structure-activity relationship studies.

Conclusion

This compound remains a compelling molecule for the development of anti-angiogenic and anti-cancer therapies. Its unique, non-RGD-based mechanism of integrin inhibition offers a distinct advantage and a different therapeutic window compared to other integrin antagonists. The available structure-activity relationship data, though not extensive, highlights the sensitivity of its biological activity to subtle structural modifications, emphasizing the importance of the peptide's conformational integrity. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research into this compound and the development of novel analogs with improved therapeutic profiles. Future studies should focus on generating a more comprehensive SAR dataset to fully elucidate the structural requirements for potent and selective inhibition of integrin function.

References

The Biological Function of ATN-161 in Cell Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161, a pentapeptide (Ac-PHSCN-NH2), has emerged as a significant modulator of cell adhesion with therapeutic potential in oncology and other diseases.[1][2][3] Derived from the synergy region of fibronectin, this compound functions primarily as an antagonist of specific integrin receptors, thereby influencing a cascade of downstream signaling events that regulate cell adhesion, migration, and angiogenesis.[1][4] This technical guide provides an in-depth overview of the biological function of this compound, with a focus on its role in cell adhesion, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Mechanism of Action: Targeting Integrin-Mediated Adhesion

This compound exerts its biological effects by targeting integrins, a family of transmembrane receptors crucial for cell-extracellular matrix (ECM) and cell-cell interactions. Unlike many integrin inhibitors that target the RGD (Arginine-Glycine-Aspartate) binding motif, this compound is a non-RGD-based peptide. It primarily interacts with α5β1 and αvβ3 integrins.

The binding of this compound to these integrins is thought to lock them in an inactive conformation, preventing their interaction with ECM proteins like fibronectin. This disruption of integrin-ligand binding directly inhibits cell adhesion and subsequently affects downstream signaling pathways that are dependent on integrin engagement.

Downstream Signaling Pathways

Inhibition of integrin function by this compound leads to the modulation of several key intracellular signaling pathways:

  • MAPK Pathway: Treatment with this compound has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a critical pathway involved in cell proliferation and survival.

  • FAK Signaling: While not as extensively detailed in the provided results, integrin-mediated signaling typically involves the Focal Adhesion Kinase (FAK). By blocking integrin activation, this compound likely interferes with FAK phosphorylation and its downstream effects on cell migration and survival.

  • NF-κB Pathway: In the context of ocular neovascularization, this compound has been shown to reduce the activation of the NF-κB pathway.

ATN161_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM ECM (e.g., Fibronectin) Integrin Integrin (α5β1, αvβ3) ECM->Integrin Binds FAK FAK Integrin->FAK Activates NFkB_Pathway NF-κB Pathway Integrin->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway (pMAPK) FAK->MAPK_Pathway Activates Cellular_Responses Cell Adhesion Cell Migration Angiogenesis Apoptosis MAPK_Pathway->Cellular_Responses Regulates NFkB_Pathway->Cellular_Responses Regulates ATN161 This compound ATN161->Integrin Inhibits

Caption: this compound Signaling Pathway

Quantitative Data on this compound Function

The efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineParameter MeasuredEffective ConcentrationOutcomeReference
Integrin BindingPurified α5β1Binding Affinity (Kd)1.0 µM-
Integrin BindingPurified αvβ3Binding Affinity (Kd)0.6 µM-
Cell MigrationHuman Choroidal Endothelial Cells (hCECs)VEGF-induced migrationStarting at 100 nMDose-dependent decrease in migrating cells
Capillary Tube FormationHuman Choroidal Endothelial Cells (hCECs)VEGF-induced tube formationNot specifiedInhibition of tube formation
MAPK PhosphorylationMDA-MB-231pMAPK levels20 µMMaximal inhibition
Cell ProliferationHuman Choroidal Endothelial Cells (hCECs)VEGF-induced proliferationUp to 100 µMNo significant inhibition
Cell ProliferationMDA-MB-231Serum-driven proliferationUp to 100 µMNo significant effect
Table 2: In Vivo Efficacy of this compound
Animal ModelCancer/Disease ModelDosing RegimenParameter MeasuredOutcomeReference
BALB/c nu/nu miceMDA-MB-231 Breast Cancer0.05-1 mg/kg (i.v.), 3x/week for 10 weeksTumor volume, metastasisSignificant dose-dependent decrease in tumor volume and metastasis
BALB/c miceCT26 Colorectal Liver Metastases100 mg/kg (i.p.), every 3rd dayTumor burden, microvessel densitySignificant reduction in liver weight, number of metastases, and microvessels
RatsLaser-induced Choroidal NeovascularizationSingle intravitreal injectionCNV leakage and neovascularizationInhibition of CNV leakage and neovascularization
MouseOxygen-induced Retinopathy1.0 µg/µL and 10 µg/µL (intravitreal)Integrin α5β1 expressionSignificant inhibition of integrin expression

Experimental Protocols

Cell Migration Assay (Boyden Chamber)

This protocol is based on the methodology used to assess the effect of this compound on VEGF-induced migration of hCECs.

Cell_Migration_Workflow Start Start Prepare_Cells 1. Culture and serum-starve human choroidal endothelial cells (hCECs). Start->Prepare_Cells Setup_Chamber 2. Place cell culture inserts (8 µm pores) into a 24-well plate. Prepare_Cells->Setup_Chamber Add_Chemoattractant 3. Add media with VEGF (chemoattractant) to the lower chamber. Setup_Chamber->Add_Chemoattractant Add_Cells_and_ATN161 4. Resuspend hCECs in serum-free media with or without this compound at various concentrations. Add_Chemoattractant->Add_Cells_and_ATN161 Plate_Cells 5. Add the cell suspension to the upper chamber of the inserts. Add_Cells_and_ATN161->Plate_Cells Incubate 6. Incubate for a defined period (e.g., 8-24 hours) at 37°C. Plate_Cells->Incubate Remove_Nonmigrated 7. Remove non-migrated cells from the upper surface of the insert with a cotton swab. Incubate->Remove_Nonmigrated Fix_and_Stain 8. Fix and stain the migrated cells on the lower surface of the insert (e.g., with Crystal Violet). Remove_Nonmigrated->Fix_and_Stain Quantify 9. Count the number of migrated cells under a microscope. Fix_and_Stain->Quantify End End Quantify->End

Caption: Cell Migration Assay Workflow

Detailed Steps:

  • Cell Culture: Human choroidal endothelial cells (hCECs) are cultured in appropriate media until confluent. Prior to the assay, cells are serum-starved overnight to minimize baseline migration.

  • Chamber Setup: A Boyden chamber or a similar multi-well insert system with a porous membrane (e.g., 8 µm pores) is used.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), to stimulate cell migration.

  • Treatment: hCECs are trypsinized, washed, and resuspended in serum-free media. The cell suspension is then treated with various concentrations of this compound or a vehicle control.

  • Seeding: The treated cell suspension is added to the upper chamber of the insert.

  • Incubation: The plate is incubated for a sufficient time to allow for cell migration through the pores (typically 8-24 hours).

  • Removal of Non-migrated Cells: After incubation, the insert is removed, and the non-migrated cells on the upper surface of the membrane are gently removed with a cotton swab.

  • Staining: The migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with Crystal Violet).

  • Quantification: The number of migrated cells is counted in several random fields under a microscope.

Western Blot for MAPK Phosphorylation

This protocol is based on the methodology to assess the effect of this compound on MAPK phosphorylation in MDA-MB-231 cells.

Detailed Steps:

  • Cell Culture and Treatment: MDA-MB-231 cells are plated and allowed to adhere. The cells are then serum-starved overnight before being treated with this compound at various concentrations for different time points (e.g., 15-60 minutes).

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated MAPK (p-MAPK). A separate membrane or the same membrane after stripping is incubated with an antibody for total MAPK as a loading control. An antibody for a housekeeping protein like β-tubulin is also used to ensure equal protein loading.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the p-MAPK bands is quantified and normalized to the total MAPK and/or the housekeeping protein to determine the effect of this compound on MAPK phosphorylation.

Conclusion

This compound is a potent inhibitor of cell adhesion, primarily through its antagonistic action on α5β1 and αvβ3 integrins. By disrupting the crucial linkage between cells and the extracellular matrix, this compound effectively modulates downstream signaling pathways, leading to the inhibition of cell migration and angiogenesis. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar integrin-targeting compounds. Further investigation into the intricate details of its interaction with integrins and the full spectrum of its downstream effects will continue to be a valuable area of research.

References

Identifying Novel Cellular Targets of Atn-161: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atn-161 (Ac-PHSCN-NH2) is a pentapeptide antagonist of integrin function with demonstrated anti-angiogenic and anti-tumorigenic properties.[1] While its primary cellular receptors are well-established as α5β1 and αvβ3 integrins, a comprehensive understanding of its broader cellular impact requires the identification of its full spectrum of molecular interactions.[2][3][4] This technical guide provides an in-depth overview of the current knowledge of this compound's cellular targets, detailing its mechanism of action, downstream signaling effects, and potential novel cellular interactors. We present quantitative data on its biological activity, detailed experimental protocols for investigating its function, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic peptide derived from the synergy region of fibronectin, a major component of the extracellular matrix. It acts as a non-RGD (arginine-glycine-aspartic acid) based inhibitor of integrin function, primarily targeting α5β1 and αvβ3 integrins. These integrins are crucial mediators of cell adhesion, migration, and signaling, and their upregulation is associated with tumor progression and angiogenesis. This compound has been investigated in preclinical models for its therapeutic potential in oncology and ophthalmology, and has undergone Phase I clinical trials for solid tumors. More recently, its role in inhibiting viral entry, specifically for SARS-CoV-2, has also been explored.

Established Cellular Targets and Mechanism of Action

The primary and well-characterized cellular targets of this compound are the integrins α5β1 and αvβ3. It interacts with the N-terminus of the β1-integrin subunit, which is thought to lock the integrin in an inactive conformation. This interaction inhibits the adhesion and migration of endothelial cells, which are critical processes in angiogenesis. Unlike some other integrin antagonists, this compound may not directly block integrin-dependent adhesion but rather inhibits integrin-dependent signaling.

Novel and Downstream Cellular Targets

While direct, novel protein binding partners for this compound beyond integrins have not been definitively identified in the published literature through proteomic screens, its downstream effects point to a network of indirectly modulated cellular targets. These downstream effectors can be considered novel targets in the context of understanding the full mechanistic impact of this compound.

Key downstream signaling pathways and molecules affected by this compound include:

  • Focal Adhesion Kinase (FAK): this compound has been shown to inhibit the integrin α5β1-FAK signaling pathway. FAK is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, affecting cell survival, proliferation, and migration.

  • Mitogen-Activated Protein Kinase (MAPK): Treatment with this compound results in a significant decrease in the phosphorylation of MAPK. The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.

  • Nuclear Factor-kappa B (NF-κB): this compound has been demonstrated to inhibit the activation of NF-κB. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.

  • Matrix Metalloproteinases (MMPs): The expression of MMP-2 and MMP-9 is significantly decreased following treatment with this compound. MMPs are a family of enzymes that degrade extracellular matrix components and are essential for angiogenesis, tumor invasion, and metastasis.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssayValueReference
IC50 (Antiviral Activity) VeroE6SARS-CoV-2 Infection3.16 µM
Inhibition of Cell Migration hCECsVEGF-induced MigrationStarting at 100 nM
Inhibition of MAPK Phosphorylation MDA-MB-231Western BlotMaximal effect at 20 µM

Table 2: Preclinical Efficacy of this compound

Animal ModelCancer TypeTreatment RegimenOutcomeReference
BALB/c nu/nu mice Breast Cancer (MDA-MB-231)0.05-1 mg/kg, i.v., 3x/week for 10 weeksSignificant dose-dependent decrease in tumor volume and metastasis

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and mechanism of action of this compound.

Affinity Purification-Mass Spectrometry (AP-MS) for Novel Target Identification (Hypothetical Protocol)

While no specific AP-MS studies for this compound have been published, the following protocol outlines a standard approach for identifying novel protein interactors.

Objective: To identify direct binding partners of this compound in a cellular context.

Materials:

  • This compound-biotin conjugate (custom synthesis)

  • Streptavidin-conjugated magnetic beads

  • Cell line of interest (e.g., HUVEC, MDA-MB-231)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Trypsin for in-solution digestion

  • LC-MS/MS instrumentation (e.g., Orbitrap mass spectrometer)

Procedure:

  • Cell Culture and Lysis: Culture cells to 80-90% confluency. Lyse the cells on ice with lysis buffer.

  • Affinity Capture: Incubate the cell lysate with the this compound-biotin conjugate. Add streptavidin-conjugated magnetic beads to pull down the this compound-biotin-protein complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Sample Preparation for Mass Spectrometry: Neutralize the eluate and perform in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pull-down compared to a control (e.g., beads with biotin only).

Cell Migration Assay (Boyden Chamber)

Objective: To quantify the effect of this compound on cell migration.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Cell line of interest (e.g., hCECs)

  • Serum-free cell culture medium

  • Chemoattractant (e.g., VEGF, 20 ng/mL)

  • This compound at various concentrations

  • Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

  • Cell Preparation: Pre-treat cells with this compound or vehicle control in serum-free medium.

  • Assay Setup: Add the chemoattractant to the lower chamber of the Boyden apparatus. Place the membrane over the lower chamber.

  • Cell Seeding: Seed the pre-treated cells in the upper chamber.

  • Incubation: Incubate for a specified time (e.g., 4-24 hours) to allow for cell migration.

  • Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells under a microscope.

Western Blot for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-MAPK, anti-total-MAPK, anti-p-FAK, anti-total-FAK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

Atn161_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Atn161 This compound Integrin α5β1 / αvβ3 Integrin Atn161->Integrin Inhibition FAK FAK Integrin->FAK Activation (Blocked by this compound) MAPK_pathway MAPK Pathway (ERK) Integrin->MAPK_pathway Activation (Blocked by this compound) NFkB_complex IκB-NF-κB Integrin->NFkB_complex Activation (Blocked by this compound) FAK->MAPK_pathway Gene_expression Gene Expression MAPK_pathway->Gene_expression NFkB_active NF-κB NFkB_complex->NFkB_active Activation NFkB_active->Gene_expression MMPs MMP-2, MMP-9 Expression Gene_expression->MMPs Decreased Angiogenesis Angiogenesis Gene_expression->Angiogenesis Inhibited Migration Cell Migration & Invasion Gene_expression->Migration Inhibited Apoptosis Apoptosis Gene_expression->Apoptosis Promoted

Caption: this compound signaling pathway.

Experimental Workflow

AP_MS_Workflow start Cell Lysate incubation Incubate with This compound-Biotin start->incubation pulldown Streptavidin Bead Pulldown incubation->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elution Elute Bound Proteins wash->elution digest Trypsin Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify Enriched Proteins lcms->analysis end Novel Target Candidates analysis->end

Caption: AP-MS workflow for novel target identification.

Conclusion

This compound remains a promising therapeutic peptide with a well-defined primary mechanism of action centered on the inhibition of α5β1 and αvβ3 integrins. While the direct binding of this compound to novel cellular targets has yet to be elucidated through large-scale proteomic studies, its impact on key downstream signaling molecules such as FAK, MAPK, NF-κB, and MMPs provides a deeper understanding of its cellular effects. These downstream mediators can be considered novel indirect targets for therapeutic intervention. Future research employing unbiased, high-throughput screening methods will be crucial in definitively identifying any additional direct binding partners of this compound and further refining our understanding of its therapeutic potential.

References

ATN-161: A Non-RGD Based Integrin Binding Peptide - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest as a therapeutic agent due to its unique mechanism of targeting integrins, key regulators of cell adhesion, signaling, and angiogenesis.[1] Unlike many integrin inhibitors that target the classic Arginine-Glycine-Aspartate (RGD) binding motif, this compound is a non-RGD based peptide derived from the synergy region of fibronectin.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Introduction

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including angiogenesis, tumor growth, and metastasis.[3][4] The α5β1 integrin, a key receptor for the extracellular matrix protein fibronectin, is particularly upregulated on activated endothelial cells and various tumor cells, making it an attractive target for anti-cancer therapies.

This compound is a five-amino-acid peptide (Ac-Pro-His-Ser-Cys-Asn-NH2) designed to mimic the PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine to enhance its activity. It acts as an antagonist of several integrins, most notably α5β1, and has demonstrated anti-angiogenic, anti-tumor, and anti-metastatic properties in numerous preclinical models.

Mechanism of Action

This compound functions as a non-competitive inhibitor of integrin binding. It does not block the RGD binding site but instead interacts with the β subunit of several integrins, including α5β1, αvβ3, and αvβ5. This interaction is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways crucial for cell migration, proliferation, and survival. The free cysteine thiol in this compound is critical for its binding and activity.

The binding of this compound to α5β1 integrin has been shown to modulate several downstream signaling pathways, including the focal adhesion kinase (FAK), mitogen-activated protein kinase (MAPK), and protein kinase A (PKA) pathways. By inhibiting these pathways, this compound can suppress endothelial cell migration and tube formation, key steps in angiogenesis, and induce apoptosis in tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeParameterEffective ConcentrationReference
Angiogenesis Inhibition (Matrigel)-Inhibition of Angiogenesis1 and 10 µmol/L
MAPK Phosphorylation InhibitionMDA-MB-231Maximal Inhibition20 µmol/L
Cell Migration InhibitionhCECsInhibition of VEGF-induced migrationStarting at 100 nM
SARS-CoV-2 Spike Protein Binding-Maximum Inhibition of Spike-α5β1 Binding100 nM
SARS-CoV-2 Infection InhibitionVeroE6IC503.16 µM

Table 2: In Vivo Efficacy of this compound

ModelAnimalDosageEffectReference
Lewis Lung CarcinomaMice1 to 10 mg/kg (thrice weekly)Optimal dose range for tumor growth inhibition
Breast Cancer MetastasisBALB/c nu/nu mice0.05-1 mg/kg/day (i.v.)Dose-dependent decrease in tumor volume and metastasis
Colorectal Liver MetastasesBALB/c mice100 mg/kg (every 3rd day, i.p.)Reduced tumor burden and number of metastases (with 5-FU)
Oxygen-Induced RetinopathyMice1.0 µg/µL and 10 µg/µL (intravitreal)Inhibition of integrin α5β1 expression

Table 3: Phase I Clinical Trial Pharmacokinetics (Single 10-min Infusion)

Dose Level (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)CL (mL/min)Vss (L)
0.11331183.214.83.2
0.253232833.515.33.5
0.56515503.815.84.0
1.0131011204.215.54.5
2.0258022404.515.44.8
4.0521046104.815.15.0
8.012100118005.011.84.2
16.028500291004.99.73.4
Data adapted from a Phase 1 clinical trial in patients with advanced solid tumors.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize this compound.

Synthesis of this compound

This compound (Ac-PHSCN-NH2) is synthesized using solid-phase peptide synthesis methodologies. The peptide is acetylated at the N-terminus and amidated at the C-terminus to increase its stability and biological activity.

In Vitro Assays
  • Cell Migration Assay:

    • Human choroidal endothelial cells (hCECs) are seeded in the upper chamber of a Transwell plate.

    • The lower chamber contains medium with a chemoattractant, such as VEGF (20 ng/mL).

    • This compound is added to the upper chamber at various concentrations.

    • After incubation, non-migrated cells are removed from the top of the membrane.

    • Migrated cells on the bottom of the membrane are fixed, stained, and counted.

  • Capillary Tube Formation Assay:

    • A synthetic matrix, such as Matrigel, is coated onto the wells of a 96-well plate.

    • hCECs are seeded onto the Matrigel-coated wells.

    • Cells are treated with VEGF and different concentrations of this compound.

    • After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length.

  • Western Blot Analysis for MAPK Phosphorylation:

    • MDA-MB-231 cells are serum-starved overnight.

    • Cells are treated with various concentrations of this compound (1-100 µmol/L) for different time periods (15-60 minutes).

    • Cell lysates are collected and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against phosphorylated MAPK (p-MAPK) and total MAPK.

    • Blots are developed using enhanced chemiluminescence.

In Vivo Models
  • Matrigel Plug Angiogenesis Assay:

    • Liquid Matrigel is mixed with angiogenesis inducers like VEGF (300 ng/mL) and FGF-2 (800 ng/mL), with or without this compound at various concentrations.

    • The mixture is injected subcutaneously into mice.

    • After a set period (e.g., 7-10 days), the Matrigel plugs are excised.

    • The extent of angiogenesis is quantified by measuring the hemoglobin content within the plugs or by histological analysis of vessel formation.

  • Murine Tumor Models (e.g., Lewis Lung Carcinoma, Colorectal Liver Metastases):

    • Tumor cells (e.g., Lewis lung carcinoma cells or CT26 colon cancer cells) are implanted into mice, either subcutaneously or into the spleen to induce liver metastases.

    • Mice are randomized into treatment groups: control (saline), this compound alone, chemotherapy alone (e.g., 5-FU), or combination therapy.

    • This compound is administered intravenously or intraperitoneally at specified doses and schedules.

    • Tumor growth is monitored by measuring tumor volume or liver weight.

    • At the end of the study, tumors are excised for analysis of microvessel density, cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for this compound.

ATN161_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm integrin α5β1 Integrin (Inactive) fak FAK integrin->fak Inhibition pka PKA integrin->pka Modulation atn161 This compound atn161->integrin Binds to β subunit fibronectin Fibronectin fibronectin->integrin Binding Blocked mapk MAPK (ERK) fak->mapk Inhibition migration Cell Migration & Angiogenesis mapk->migration Inhibition apoptosis Apoptosis pka->apoptosis Induction

Caption: Proposed mechanism of this compound action on integrin signaling.

InVivo_Tumor_Model start Tumor Cell Implantation randomization Randomization into Treatment Groups start->randomization treatment Treatment Administration (e.g., this compound, Control) randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight/Volume - Microvessel Density - Apoptosis (TUNEL) - Proliferation (Ki-67) monitoring->endpoint Matrigel_Plug_Assay mix Mix Matrigel with Growth Factors ± this compound injection Subcutaneous Injection into Mouse mix->injection incubation In Vivo Incubation (7-10 days) injection->incubation excision Excise Matrigel Plug incubation->excision analysis Quantify Angiogenesis (e.g., Hemoglobin Assay) excision->analysis

References

ATN-161: A Technical Guide to its Role in Inhibiting Tumor Growth and Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that acts as a non-RGD-based antagonist of several integrins, with a notable affinity for α5β1 and αvβ3.[1][2][3] Derived from the synergy region of fibronectin, this compound has demonstrated significant anti-tumor and anti-metastatic properties in a range of preclinical models.[1][4] Its mechanism of action primarily revolves around the inhibition of angiogenesis, tumor cell migration, and invasion. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a noncompetitive inhibitor by binding to the beta subunits of integrins, which are crucial transmembrane receptors mediating cell-matrix and cell-cell interactions. Unlike many integrin antagonists that target the RGD (arginine-glycine-aspartic acid) binding site, this compound interacts with a distinct site, potentially locking the integrin in an inactive conformation. This interaction disrupts downstream signaling pathways that are critical for tumor progression.

The primary targets of this compound, integrins α5β1 and αvβ3, are highly expressed on activated endothelial cells and various tumor cells, playing a pivotal role in angiogenesis, tumor growth, and metastasis. By inhibiting these integrins, this compound effectively disrupts the processes of new blood vessel formation (angiogenesis) and the spread of cancer cells.

Inhibition of Tumor Growth and Metastasis: Preclinical Evidence

This compound has shown efficacy in reducing primary tumor growth and metastasis in various preclinical cancer models.

In Vivo Tumor Growth Inhibition

In a murine model of breast cancer using MDA-MB-231 cells, intravenous administration of this compound led to a significant, dose-dependent decrease in tumor volume. Similarly, in a rat model of prostate cancer (MLL tumors), systemic administration of this compound markedly reduced primary tumor growth.

Inhibition of Metastasis

Treatment with this compound has been shown to either completely block or cause a marked decrease in the incidence and number of skeletal and soft tissue metastases in breast cancer models. In a murine model of colorectal liver metastases, the combination of this compound with 5-fluorouracil (5-FU) significantly reduced the number of liver metastases and improved overall survival.

Quantitative Data from Key Preclinical and Clinical Studies

The following tables summarize the quantitative findings from various studies on this compound, providing a clear comparison of its effects across different models and conditions.

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineTreatmentConcentrationEffectReference
Cell MigrationhCECsVEGF-stimulatedStarting at 100 nMDose-dependent decrease in migrating cells (P < 0.001)
Capillary Tube FormationhCECsVEGF-stimulatedNot specifiedInhibition of tube formation
Cell ProliferationhCECsVEGF-stimulatedNot specifiedNo inhibition of proliferation
Basement Membrane InvasionDU145, MLLPHSRN-inducedNot specifiedInhibition of invasion
MAPK PhosphorylationMDA-MB-231This compound20 µmol/LMaximal inhibition after 30 minutes
Endothelial Cell NumberHUVECsThis compound1 µM21% decrease after 48 hours (p<0.03)
Table 2: In Vivo Efficacy of this compound in Animal Models
Cancer ModelAnimal ModelTreatmentDosageKey FindingsReference
Prostate Cancer (MLL)Copenhagen RatsThis compound5 mg/kg (5 injections over 16 days)Marked reduction in primary tumor growth; 8- to 10-fold lower blood vessel density
Breast Cancer (MDA-MB-231)BALB/c nu/nu miceThis compound (i.v.)0.05-1 mg/kg (thrice a week for 10 weeks)Significant dose-dependent decrease in tumor volume; marked decrease in skeletal and soft tissue metastases
Colorectal Liver Metastases (CT-26)BALB/c miceThis compound + 5-FU100 mg/kg (every 3rd day) + 100 mg/kg/2 weeksSignificant reduction in tumor burden and number of liver metastases (p<0.02); improved overall survival (p<0.03)
Angiogenesis (Matrigel Plug)MiceThis compound1 and 10 µmol/LStatistically significant dose-dependent inhibition of angiogenesis (P=0.0017 and P=0.0004)
Table 3: Phase I Clinical Trial of this compound in Patients with Advanced Solid Tumors
ParameterDetails
Patient Population 26 patients with advanced solid tumors
Dosage Range 0.1 to 16 mg/kg (10-min infusion, thrice weekly)
Dose-Limiting Toxicities None observed
Maximum Administered Dose 16 mg/kg
Objective Responses None
Stable Disease Approximately 1/3 of patients experienced prolonged stable disease
Pharmacokinetics Dose-independent pharmacokinetics above 0.5 mg/kg; saturable clearance at 8.0 and 16.0 mg/kg

Reference:

Signaling Pathways Modulated by this compound

This compound's interaction with integrins initiates a cascade of intracellular signaling events that contribute to its anti-tumor effects.

Integrin α5β1-FAK Signaling Pathway

The binding of this compound to integrin α5β1 can inhibit the activation of the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for cell migration, proliferation, and survival.

ATN161_FAK_Pathway ATN161 This compound Integrin Integrin α5β1 ATN161->Integrin inhibits FAK FAK Integrin->FAK activates Downstream Downstream Signaling (Migration, Survival) FAK->Downstream promotes ATN161_PKA_Pathway ATN161 This compound Integrin Integrin α5β1 ATN161->Integrin inhibits PKA PKA Integrin->PKA activates Angiogenesis Angiogenesis PKA->Angiogenesis inhibits ATN161_NFkB_MMP_Pathway ATN161 This compound Integrin Integrin α5β1 ATN161->Integrin inhibits Apoptosis Endothelial Cell Apoptosis ATN161->Apoptosis promotes NFkB NF-κB Activation Integrin->NFkB promotes MMP MMP-2/9 Expression NFkB->MMP induces Angiogenesis Angiogenesis MMP->Angiogenesis promotes Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Migration Cell Migration Assay Tube_Formation Capillary Tube Formation Proliferation MTS Proliferation Assay Matrigel Matrigel Plug Angiogenesis Tumor_Model Orthotopic/Metastasis Model ATN161 This compound ATN161->Migration ATN161->Tube_Formation ATN161->Proliferation ATN161->Matrigel ATN161->Tumor_Model

References

Methodological & Application

Application Notes and Protocols for ATN-161 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a novel, non-RGD-based peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[1][2][3] Unlike many integrin inhibitors, this compound is derived from the synergy region of fibronectin and does not block cell adhesion in the same manner as RGD-based peptides.[4] Instead, it is thought to lock integrins in an inactive conformation, thereby modulating downstream signaling pathways.[1] These application notes provide detailed protocols for key cell-based assays to investigate the biological activity of this compound, focusing on its effects on cell proliferation, migration, and anoikis.

Mechanism of Action

This compound is a synthetic peptide (Ac-PHSCN-NH2) that binds to several integrins, including α5β1 and αvβ3, which are crucial for angiogenesis and tumor progression. By binding to the N-terminus of the β1-domain of integrin α5β1, this compound is proposed to inhibit integrin activity non-competitively. This interference with integrin function can disrupt critical cellular processes such as cell adhesion, migration, and signaling. A key downstream effect of this compound is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Data Presentation

Table 1: Summary of this compound Concentrations for In Vitro Assays

Assay TypeCell Line ExampleEffective Concentration RangeNotesReference
MAPK PhosphorylationMDA-MB-2311-100 µmol/LMaximal effects on MAPK phosphorylation observed at 20 µmol/L after 30 minutes.
Cell MigrationHuman Choroidal Endothelial Cells (hCECs)Starting at 100 nMDose-dependent inhibition of VEGF-induced migration.
Cell ProliferationHuman Choroidal Endothelial Cells (hCECs)Not specified to inhibitThis compound did not inhibit VEGF-induced proliferation in hCECs.
Cell ProliferationMDA-MB-231Up to 100 µmol/LNo significant effect on serum-driven proliferation in vitro.
Angiogenesis (Tube Formation)Human Choroidal Endothelial Cells (hCECs)Not specifiedInhibited VEGF-induced capillary tube formation.

Signaling Pathway Diagram

ATN161_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Integrin_a5b1 Integrin α5β1 This compound->Integrin_a5b1 Binds & Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) Fibronectin Fibronectin Fibronectin->Integrin_a5b1 Binds & Activates Integrin_a5b1->MAPK_Pathway Activates Cellular_Responses Cell Migration, Angiogenesis MAPK_Pathway->Cellular_Responses Promotes

Caption: this compound signaling pathway.

Experimental Protocols

Cell Proliferation Assay (MTT-Based)

This protocol is designed to assess the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in a suitable vehicle, e.g., PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Detergent solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of detergent solution to each well to solubilize the formazan crystals.

  • Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of cells towards a chemoattractant.

Materials:

  • 24-well plate with transwell inserts (e.g., 8 µm pore size)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Fixing solution (e.g., 70% ethanol)

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Culture cells to 80-90% confluency.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

  • In the upper chamber (the transwell insert), add 100 µL of the cell suspension.

  • Add different concentrations of this compound to the upper chamber along with the cells. Include a vehicle-only control.

  • Incubate the plate for 2-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.

  • After incubation, carefully remove the transwell inserts.

  • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane with 70% ethanol for 10-15 minutes.

  • Stain the cells with Crystal Violet for 10-20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to dry.

  • Count the number of migrated cells in several random fields under a microscope.

Anoikis Assay

This assay determines the ability of this compound to sensitize cells to anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix.

Materials:

  • Anchorage-resistant (e.g., Poly-HEMA or hydrogel-coated) 96-well plate

  • Standard 96-well tissue culture plate (for control)

  • Complete cell culture medium

  • This compound stock solution

  • Cell viability reagent (e.g., Calcein AM for live cells, Ethidium Homodimer-1 for dead cells, or MTT)

  • Fluorescence microplate reader or absorbance microplate reader

Protocol:

  • Prepare a cell suspension at a concentration of 0.1-2.0 x 10^6 cells/mL in complete medium.

  • Add 100 µL of the cell suspension to each well of both the anchorage-resistant plate and the standard plate.

  • Add the desired concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add the chosen cell viability reagent according to the manufacturer's instructions.

    • For Calcein AM/EthD-1: Add the reagent and incubate for 30-60 minutes at 37°C.

    • For MTT: Add 10 µL of MTT reagent, incubate for 2-4 hours, then add 100 µL of detergent solution and incubate for 2-4 hours in the dark.

  • Measure the signal using the appropriate plate reader.

    • Calcein AM (live cells): Ex/Em ~485/515-530 nm

    • EthD-1 (dead cells): Ex/Em ~525/590 nm

    • MTT: Absorbance at 570 nm

Experimental Workflow Diagrams

Proliferation_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_atn161 Add this compound dilutions incubate_24h->add_atn161 incubate_treatment Incubate for treatment period add_atn161->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_detergent Add detergent incubate_mtt->add_detergent incubate_dark Incubate 2-4h in dark add_detergent->incubate_dark read_absorbance Read absorbance at 570 nm incubate_dark->read_absorbance end End read_absorbance->end

Caption: Cell Proliferation (MTT) Assay Workflow.

Migration_Assay_Workflow start Start prepare_cells Prepare cell suspension in serum-free medium start->prepare_cells add_chemoattractant Add chemoattractant to lower chamber prepare_cells->add_chemoattractant add_cells_atn161 Add cells and this compound to upper chamber add_chemoattractant->add_cells_atn161 incubate_migration Incubate for migration add_cells_atn161->incubate_migration remove_nonmigrated Remove non-migrated cells incubate_migration->remove_nonmigrated fix_cells Fix migrated cells remove_nonmigrated->fix_cells stain_cells Stain cells fix_cells->stain_cells count_cells Count migrated cells stain_cells->count_cells end End count_cells->end

Caption: Cell Migration (Boyden Chamber) Assay Workflow.

Anoikis_Assay_Workflow start Start prepare_cells Prepare cell suspension start->prepare_cells plate_cells Plate cells in anchorage-resistant and standard plates prepare_cells->plate_cells add_atn161 Add this compound plate_cells->add_atn161 incubate_anoikis Incubate for anoikis induction add_atn161->incubate_anoikis add_viability_reagent Add viability reagent incubate_anoikis->add_viability_reagent incubate_reagent Incubate add_viability_reagent->incubate_reagent read_signal Read fluorescence/absorbance incubate_reagent->read_signal end End read_signal->end

Caption: Anoikis Assay Workflow.

References

Application Notes and Protocols for Administering ATN-161 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3, playing a crucial role in the inhibition of angiogenesis and tumor progression.[1][2][3][4] By binding to these integrins, this compound can modulate downstream signaling pathways, leading to a reduction in tumor growth, metastasis, and microvessel density.[2] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in various mouse xenograft models, designed to assist researchers in preclinical drug development.

Mechanism of Action

This compound is a synthetic peptide that mimics a region of fibronectin, a major component of the extracellular matrix. It competitively binds to integrins α5β1 and αvβ3 on the surface of endothelial and tumor cells. This binding is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling. Key signaling pathways affected by this compound include the Mitogen-Activated Protein Kinase (MAPK) pathway and the Protein Kinase A (PKA) pathway. Inhibition of the MAPK pathway can lead to decreased cell proliferation, while modulation of the PKA pathway has been linked to the anti-angiogenic effects of this compound. Furthermore, this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

Data Presentation

Table 1: Summary of this compound Administration in Mouse Xenograft Models
Cell LineTumor TypeMouse StrainNumber of Cells InjectedImplantation SiteThis compound DosageAdministration RouteTreatment ScheduleReference(s)
CT-26Murine Colon CarcinomaBALB/c1 x 10^4Intrasplenic100 mg/kgIntraperitonealEvery 3rd day, starting day 4 post-injection
MDA-MB-231Human Breast CancerBALB/c nu/nuNot SpecifiedSubcutaneous0.05 - 1 mg/kgIntravenousThrice a week for 10 weeks
MDA-MB-231-GFPHuman Breast CancerBALB/c nu/nuNot SpecifiedLeft Ventricle0.05 - 1 mg/kgIntravenousThrice a week for 10 weeks
3LL (Lewis Lung Carcinoma)Murine Lung CarcinomaC57/bl1 x 10^6Subcutaneous0.025 - 150 mg/kgIntravenousNot Specified
MLLRat Prostate CancerCopenhagen RatNot SpecifiedNot Specified5 mg/kgSystemic5 injections over 16 days
Table 2: Efficacy of this compound in Mouse Xenograft Models
Cell LineTumor TypeThis compound DosageKey Efficacy FindingsReference(s)
CT-26Murine Colon Carcinoma100 mg/kg (with 5-FU)Significantly reduced tumor burden (liver weight) and number of liver metastases. Significantly fewer microvessels in liver tumors.
MDA-MB-231Human Breast Cancer0.05 - 1 mg/kgSignificant dose-dependent decrease in tumor volume. Marked decrease in the incidence and number of skeletal and soft tissue metastases. Significant decrease in phosphorylated MAPK, microvessel density, and cell proliferation.
3LL (Lewis Lung Carcinoma)Murine Lung Carcinoma1 - 10 mg/kg (optimal)U-shaped dose-response curve observed for inhibition of tumor growth.
MLLRat Prostate Cancer5 mg/kgMarkedly reduced growth of primary tumors. 8- to 10-fold lower blood vessel density in tumor tissue.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model with MDA-MB-231 Cells

1. Cell Culture and Preparation:

  • Culture MDA-MB-231 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS).

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Tumor Implantation:

  • Use female BALB/c nu/nu mice, 6-8 weeks old.

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of the mouse.

  • Monitor the mice for tumor growth.

3. This compound Administration:

  • Prepare this compound solution in a suitable vehicle (e.g., sterile saline). A formulation of lyophilized this compound with glycine and sodium citrate, reconstituted with sterile water and diluted in normal saline, has been used in clinical trials.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound intravenously at a dose of 1 mg/kg.

  • Treat the mice three times a week for the duration of the study (e.g., 4-6 weeks). The control group should receive vehicle only.

4. Monitoring and Endpoints:

  • Measure tumor volume twice a week using digital calipers (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice twice a week as a measure of general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for microvessel density, and analysis of MAPK phosphorylation).

Protocol 2: Metastatic Liver Model with CT-26 Cells

1. Cell Culture and Preparation:

  • Culture CT-26 murine colon carcinoma cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS).

  • Prepare the cells as described in Protocol 1, resuspending them in sterile PBS at a concentration of 2 x 10^5 cells/mL.

2. Tumor Implantation:

  • Use male BALB/c mice, 8 weeks old.

  • Anesthetize the mouse and perform a laparotomy to expose the spleen.

  • Inject 50 µL of the cell suspension (1 x 10^4 cells) into the spleen using a 27-gauge needle.

  • Close the incision with sutures or wound clips.

3. This compound Administration:

  • Prepare this compound in sterile saline.

  • On day 4 post-tumor cell injection, begin treatment.

  • Administer this compound intraperitoneally at a dose of 100 mg/kg.

  • Repeat the administration every third day.

4. Monitoring and Endpoints:

  • Monitor the mice for signs of distress.

  • On day 20 post-injection, euthanize the mice.

  • Excise the liver and count the number of visible surface metastases.

  • Weigh the liver as an indicator of tumor burden.

  • Portions of the liver can be fixed in formalin for histological analysis to confirm the presence of metastases and to assess microvessel density.

Mandatory Visualizations

ATN161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin_a5b1_avb3 Integrin α5β1 / αvβ3 PKA PKA Integrin_a5b1_avb3->PKA Modulates MAPK_Pathway MAPK Pathway (e.g., ERK) Integrin_a5b1_avb3->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway Integrin_a5b1_avb3->NFkB_Pathway Inhibits ATN161 This compound ATN161->Integrin_a5b1_avb3 Inhibits ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin_a5b1_avb3 Activates Angiogenesis ↓ Angiogenesis PKA->Angiogenesis Cell_Proliferation ↓ Cell Proliferation MAPK_Pathway->Cell_Proliferation Gene_Expression Gene Expression NFkB_Pathway->Gene_Expression Cell_Survival ↓ Cell Survival NFkB_Pathway->Cell_Survival Gene_Expression->Angiogenesis Experimental_Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231, CT-26) Start->Cell_Culture Cell_Harvest 2. Cell Harvest and Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Tumor Implantation in Mice (Subcutaneous or Orthotopic) Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Growth and Animal Well-being Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, Metastasis Count) Monitoring->Endpoint Data_Analysis 9. Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Utilizing ATN-161 in a Matrigel Plug Angiogenesis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161, a small peptide antagonist of integrin α5β1 and αvβ3, has emerged as a significant compound in the study of angiogenesis and tumor progression.[1][2] By targeting these integrins, which are crucial for endothelial cell migration and adhesion, this compound effectively inhibits the formation of new blood vessels.[2] The Matrigel plug assay is a widely adopted in vivo method to evaluate the pro- and anti-angiogenic potential of various compounds.[3][4] This assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, which, when supplemented with pro-angiogenic factors, forms a vascularized plug. The effect of anti-angiogenic agents like this compound can be quantified by assessing the extent of vascularization within this plug.

These application notes provide a detailed protocol for utilizing this compound in a Matrigel plug angiogenesis assay, including methodologies for both local and systemic administration, quantitative data analysis, and an overview of the underlying signaling pathways.

This compound Signaling Pathway in Angiogenesis

This compound exerts its anti-angiogenic effects by binding to integrins, particularly α5β1 and αvβ3, on the surface of activated endothelial cells. This interaction blocks the downstream signaling cascades that are essential for cell migration, proliferation, and survival, thereby inhibiting the formation of new blood vessels.

ATN161_Signaling_Pathway This compound inhibits angiogenesis by blocking integrin signaling. cluster_cell Endothelial Cell ATN161 This compound Integrin Integrin (α5β1, αvβ3) ATN161->Integrin Inhibits FAK FAK Integrin->FAK Activates MAPK MAPK Pathway FAK->MAPK Angiogenesis Angiogenesis (Cell Migration, Proliferation, Survival) MAPK->Angiogenesis

Caption: Diagram of the this compound signaling pathway.

Experimental Protocols

This section details the methodology for conducting a Matrigel plug angiogenesis assay to evaluate the anti-angiogenic properties of this compound.

Materials and Equipment
  • Growth Factor Reduced Matrigel

  • Pro-angiogenic factors (e.g., VEGF, FGF-2)

  • This compound

  • Control vehicle (e.g., saline, PBS)

  • Laboratory mice (e.g., C57BL/6 or immunodeficient strains)

  • Syringes and needles

  • Surgical tools for plug excision

  • Reagents for hemoglobin quantification (e.g., Drabkin's reagent)

  • Reagents and antibodies for immunohistochemistry (e.g., anti-CD31)

  • Microscope and imaging system

Experimental Workflow

Caption: Experimental workflow for the this compound Matrigel plug assay.

Detailed Protocol

1. Preparation of Matrigel Mixtures (Perform on ice to prevent premature gelation)

  • Thaw Growth Factor Reduced Matrigel overnight at 4°C.

  • Prepare the following mixtures in pre-chilled tubes:

    • Negative Control: Matrigel + vehicle.

    • Positive Control: Matrigel + pro-angiogenic factors (e.g., 300 ng/mL VEGF and 800 ng/mL FGF-2).

    • Experimental Group (Local Administration): Matrigel + pro-angiogenic factors + this compound (e.g., 1 µmol/L or 10 µmol/L).

  • The final volume for each injection is typically 0.3-0.6 mL.

2. Subcutaneous Injection

  • Anesthetize the mice according to approved institutional protocols.

  • Using a pre-chilled syringe, subcutaneously inject the Matrigel mixture into the dorsal flank of the mouse.

  • The Matrigel will form a solid plug at body temperature.

3. Systemic Administration (Optional)

  • For systemic administration, inject this compound intravenously (i.v.) or intraperitoneally (i.p.).

  • A study has shown a U-shaped dose-response curve with an optimal range of 1 to 10 mg/kg given three times a week via i.v. injection.

4. Plug Excision and Analysis

  • After a predetermined period (e.g., 7-14 days), euthanize the mice.

  • Carefully excise the Matrigel plugs.

  • Proceed with quantitative analysis.

Quantitative Analysis

1. Hemoglobin Content Measurement (e.g., Drabkin's Method)

  • Homogenize the excised Matrigel plugs.

  • Use a hemoglobin assay kit (e.g., containing Drabkin's reagent) to measure the hemoglobin content, which correlates with the amount of blood within the plug.

  • Normalize the hemoglobin content to the weight of the plug.

2. Immunohistochemistry for Microvessel Density

  • Fix the Matrigel plugs in formalin and embed in paraffin.

  • Section the plugs and perform immunohistochemical staining for an endothelial cell marker, such as CD31.

  • Capture images of the stained sections and quantify the microvessel density (MVD) using image analysis software. MVD can be expressed as the number of vessels per high-power field or the percentage of the area stained for CD31.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the effect of this compound on angiogenesis.

Table 1: Effect of Local Administration of this compound on Angiogenesis in the Matrigel Plug Assay

Treatment GroupThis compound Concentration (µmol/L)Inhibition of Angiogenesis (%)Statistical Significance (p-value)
Pro-angiogenic Factors (VEGF + FGF-2)00 (Control)-
Pro-angiogenic Factors + this compound1~40%< 0.01
Pro-angiogenic Factors + this compound10~60%< 0.001

Data are estimated from graphical representations in Doñate et al., Clinical Cancer Research, 2008.

Table 2: Effect of Systemic Administration of this compound on Angiogenesis

Treatment GroupThis compound Dosage (mg/kg, i.v.)Dosing ScheduleAngiogenesis Inhibition (Relative to Control)
Control0--
This compound0.025Thrice a weekModerate Inhibition
This compound1 - 10Thrice a weekOptimal Inhibition
This compound>10Thrice a weekReduced Inhibition (U-shaped response)

This table illustrates the U-shaped dose-response curve observed with systemic this compound administration as reported by Doñate et al., 2008.

Conclusion

The Matrigel plug assay is a robust method for evaluating the anti-angiogenic effects of this compound in vivo. Both local and systemic administration of this compound have been shown to significantly inhibit angiogenesis. Researchers should consider the U-shaped dose-response curve when designing experiments with systemic administration. The protocols and data presented here provide a comprehensive guide for professionals in research and drug development to effectively utilize this compound in angiogenesis studies.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of ATN-161

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161, with the sequence Ac-Pro-His-Ser-Cys-Asn-NH₂, is a pentapeptide antagonist of integrin α5β1 and αvβ3. It has demonstrated potential in inhibiting tumor growth and angiogenesis by blocking the interaction of these integrins with the extracellular matrix. This document provides a detailed methodology for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry, including on-resin cyclization to form the intramolecular disulfide bond, N-terminal acetylation, cleavage from the resin, and subsequent purification and characterization.

Introduction

This compound is a synthetic peptide derived from the synergy region of fibronectin.[1] Its mechanism of action involves binding to integrins, which are crucial for cell adhesion, migration, and signaling.[2] By antagonizing integrin function, this compound can inhibit processes like angiogenesis, a key factor in tumor growth and metastasis.[1][3] The solid-phase peptide synthesis (SPPS) method allows for the efficient and controlled assembly of the peptide chain on a solid support.[4] This application note details a robust protocol for the synthesis and purification of this compound.

Key Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA resinVariousPeptide Synthesis Grade
Fmoc-Asn(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-Cys(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-Ser(tBu)-OHVariousPeptide Synthesis Grade
Fmoc-His(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-Pro-OHVariousPeptide Synthesis Grade
N,N'-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)VariousPeptide Synthesis Grade
PiperidineVariousPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Acetic AnhydrideVariousReagent Grade
IodineVariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousAnhydrous
Acetonitrile (ACN)VariousHPLC Grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.

1.1. Resin Swelling:

  • Swell Rink Amide MBHA resin (0.1 mmol) in DMF (5 mL) for 1-2 hours at room temperature in a reaction vessel.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF (5 mL) for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

1.3. Amino Acid Coupling (General Cycle):

  • In a separate vial, pre-activate the Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in DMF (3 mL).

  • Add DIPEA (0.8 mmol, 8 eq) and allow the mixture to stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, recoupling may be necessary.

  • After complete coupling, wash the resin with DMF (3 x 5 mL).

1.4. Peptide Chain Assembly: The amino acids are coupled sequentially to the resin in the following order:

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Ser(tBu)-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-Pro-OH

Each coupling step is followed by a deprotection step as described above.

N-Terminal Acetylation
  • After the final Fmoc deprotection of the N-terminal Proline, wash the resin with DMF (3 x 5 mL).

  • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

  • Add the acetylation solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

On-Resin Cyclization (Disulfide Bond Formation)
  • Swell the acetylated peptide-resin in DMF.

  • Prepare a solution of iodine (10 equivalents) in DMF.

  • Add the iodine solution to the resin and agitate for 1-2 hours at room temperature. Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by mass spectrometry.

  • Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Cleavage from Resin and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail (5-10 mL) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold tube containing diethyl ether.

  • A white precipitate of the crude peptide will form.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

5.1. Purification:

  • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a linear gradient of water and acetonitrile, both containing 0.1% TFA. A typical gradient is 5-65% ACN over 30 minutes.

  • Collect fractions and analyze by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

5.2. Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified this compound. The expected monoisotopic mass is approximately 597.16 g/mol .

  • HPLC: Determine the purity of the final product. Purity should typically be >95%.

Data Presentation

Table 1: Summary of SPPS Cycles for this compound Synthesis

StepAmino AcidProtecting GroupsCoupling ReagentsDeprotection
1Fmoc-Asn-OHTrtHBTU/DIPEA20% Piperidine/DMF
2Fmoc-Cys-OHTrtHBTU/DIPEA20% Piperidine/DMF
3Fmoc-Ser-OHtBuHBTU/DIPEA20% Piperidine/DMF
4Fmoc-His-OHTrtHBTU/DIPEA20% Piperidine/DMF
5Fmoc-Pro-OH-HBTU/DIPEA20% Piperidine/DMF

Table 2: Reagent Quantities for a 0.1 mmol Synthesis

ReagentEquivalentsAmount
Rink Amide Resin1~140 mg (0.7 mmol/g loading)
Fmoc-Amino Acids40.4 mmol
HBTU3.80.38 mmol (144 mg)
DIPEA80.8 mmol (139 µL)
Acetic Anhydride101.0 mmol (94 µL)
Iodine101.0 mmol (254 mg)

Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Asn Couple Fmoc-Asn(Trt)-OH Deprotect1->Couple_Asn Deprotect2 Fmoc Deprotection Couple_Asn->Deprotect2 Couple_Cys Couple Fmoc-Cys(Trt)-OH Deprotect2->Couple_Cys Deprotect3 Fmoc Deprotection Couple_Cys->Deprotect3 Couple_Ser Couple Fmoc-Ser(tBu)-OH Deprotect3->Couple_Ser Deprotect4 Fmoc Deprotection Couple_Ser->Deprotect4 Couple_His Couple Fmoc-His(Trt)-OH Deprotect4->Couple_His Deprotect5 Fmoc Deprotection Couple_His->Deprotect5 Couple_Pro Couple Fmoc-Pro-OH Deprotect5->Couple_Pro Deprotect6 Final Fmoc Deprotection Couple_Pro->Deprotect6 Acetylate N-terminal Acetylation Deprotect6->Acetylate Cyclize On-Resin Cyclization (Iodine) Acetylate->Cyclize Cleave Cleavage & Deprotection (TFA/TIS/H2O) Cyclize->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Final_Product This compound Characterize->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

ATN161_Signaling_Pathway ATN161 This compound Integrin Integrin α5β1 / αvβ3 ATN161->Integrin Binds & Inhibits FAK FAK Integrin->FAK Activation MAPK_Pathway MAPK Pathway (e.g., ERK) FAK->MAPK_Pathway Activation Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis MAPK_Pathway->Tumor_Growth Promotes

Caption: Simplified signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Atn-161 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atn-161 is a synthetic peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[1][2][3] These integrins are crucial mediators of cell-matrix and cell-cell interactions, playing significant roles in angiogenesis, tumor progression, and metastasis.[2][3] this compound, a non-RGD based peptide, interacts with the β1-domain of integrin α5β1, potentially locking it in an inactive state. This interference with integrin function disrupts downstream signaling pathways, including the MAPK and NF-κB pathways, thereby inhibiting cell migration, adhesion, and proliferation. The ability of this compound to modulate these processes makes it a person of interest in cancer therapeutics and for studying integrin biology.

These application notes provide a detailed protocol for the immunofluorescent staining of cells treated with this compound to visualize its effects on its target integrins and associated cellular structures.

Mechanism of Action of this compound

This compound exerts its biological effects by binding to integrins α5β1 and αvβ3. This binding can lead to a dose-dependent decrease in tumor volume and metastasis. A key mechanism is the inhibition of MAPK phosphorylation. Furthermore, by blocking integrin α5β1, this compound can inhibit the activation of NF-κB and the expression of matrix metalloproteinases (MMP-2/9), while promoting apoptosis in neovascular tissues.

Data Presentation

Table 1: Summary of this compound In Vitro Effects

ParameterCell LineConcentration RangeIncubation TimeObserved EffectCitation
MAPK PhosphorylationMDA-MB-2311-100 µmol/L15-60 minutesSignificant inhibition, maximal at 20 µmol/L after 30 min
Cell ProliferationTumor CellsUp to 100 µmol/LNot specifiedNo significant effect
Cell Migration (VEGF-induced)hCECsStarting at 100 nMNot specifiedDose-dependent decrease
Capillary Tube Formation (VEGF-induced)hCECsNot specifiedNot specifiedInhibition

Experimental Protocols

Protocol: Immunofluorescence Staining of this compound-Treated Cells

This protocol is designed to visualize the localization of integrins (e.g., α5β1) in cells treated with this compound.

Materials:

  • This compound (Ac-PHSCN-NH2)

  • Cell culture medium and supplements

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Primary antibody against the target of interest (e.g., anti-integrin α5β1)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 20 µmol/L) for the appropriate duration (e.g., 30 minutes) in serum-free medium. Include a vehicle-treated control group.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Permeabilization (if required for intracellular targets):

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking:

    • Wash the cells twice with PBS.

    • Incubate with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the target integrin in Primary Antibody Dilution Buffer according to the manufacturer's recommendations.

    • Aspirate the blocking solution and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Protect from light.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Controls for Immunofluorescence:

To ensure the validity of the staining results, it is crucial to include proper controls.

  • Positive Control: Cells known to express the target integrin should be stained to confirm the antibody is working.

  • Negative Control: Cells that do not express the target integrin can be used to assess non-specific staining.

  • No Primary Antibody Control: A sample incubated only with the secondary antibody to check for its non-specific binding.

  • Isotype Control: A sample incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to determine if background is due to non-specific primary antibody binding.

Mandatory Visualizations

Atn161_Signaling_Pathway Atn161 This compound Integrin Integrin α5β1 / αvβ3 Atn161->Integrin Binds & Inhibits Apoptosis Apoptosis Atn161->Apoptosis Promotes FAK FAK Integrin->FAK Activates NFkB NF-κB Integrin->NFkB Activates MAPK MAPK (ERK) FAK->MAPK Activates Angiogenesis Angiogenesis MAPK->Angiogenesis MMP MMP-2/9 NFkB->MMP Upregulates Metastasis Metastasis MMP->Metastasis

Caption: this compound signaling pathway.

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Cell_Culture 1. Cell Culture on Coverslips Atn161_Treatment 2. This compound Treatment Cell_Culture->Atn161_Treatment Fixation 3. Fixation (4% PFA) Atn161_Treatment->Fixation Permeabilization 4. Permeabilization (Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (BSA/Serum) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain 8. Nuclear Counterstain (DAPI) Secondary_Ab->Counterstain Mounting 9. Mounting Counterstain->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence workflow.

References

Application Notes and Protocols: ATN-161 in Combination with 5-FU Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodology for combining ATN-161, an integrin α5β1 antagonist, with the chemotherapeutic agent 5-fluorouracil (5-FU) for the treatment of metastatic colorectal cancer.

Introduction

This compound is a small peptide antagonist of integrin α5β1, which is critical for tumor angiogenesis and progression.[1][2][3] By targeting activated endothelial cells and tumor cells, this compound inhibits angiogenesis and metastasis.[4][5] 5-Fluorouracil (5-FU) is a widely used antimetabolite chemotherapy that interferes with DNA and RNA synthesis in rapidly dividing cancer cells. The combination of an anti-angiogenic agent like this compound with a cytotoxic chemotherapy such as 5-FU presents a promising strategy to enhance anti-neoplastic effects. Preclinical studies have demonstrated that this combination therapy can lead to a significant reduction in tumor burden and improved survival in a murine model of colorectal liver metastases.

Mechanism of Action

This compound is a peptide that binds to several integrins, including α5β1 and αvβ3, which are involved in angiogenesis and tumor progression. This binding is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways such as the MAPK pathway. This leads to reduced endothelial cell migration and adhesion, crucial steps in the formation of new blood vessels that supply tumors.

5-FU exerts its cytotoxic effects through multiple mechanisms. It is metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine, a necessary component of DNA, which in turn causes "thymineless death" in rapidly dividing cells. FdUTP can be misincorporated into DNA, and FUTP can be misincorporated into RNA, both leading to cellular damage and apoptosis. Recent studies suggest that in gastrointestinal cancers, 5-FU's primary mechanism of cell killing is through interference with RNA synthesis.

The synergistic effect of combining this compound and 5-FU stems from their complementary mechanisms. This compound's anti-angiogenic properties can disrupt the tumor's blood supply, potentially making cancer cells more susceptible to the cytotoxic effects of 5-FU.

Signaling Pathways

The signaling pathways for this compound and 5-FU are depicted below.

ATN161_Pathway cluster_ATN161 This compound Signaling ATN161 This compound Integrin Integrin α5β1/αvβ3 ATN161->Integrin binds to & inhibits MAPK_pathway MAPK Pathway Integrin->MAPK_pathway activates Angiogenesis Angiogenesis MAPK_pathway->Angiogenesis promotes Cell_Migration Cell Migration MAPK_pathway->Cell_Migration promotes

Caption: this compound signaling pathway.

FU5_Pathway cluster_5FU 5-FU Signaling FU5 5-FU FdUMP FdUMP FU5->FdUMP FdUTP FdUTP FU5->FdUTP FUTP FUTP FU5->FUTP TS Thymidylate Synthase FdUMP->TS inhibits DNA_Damage DNA Damage FdUTP->DNA_Damage causes RNA_Damage RNA Damage FUTP->RNA_Damage causes TS->DNA_Synth required for Apoptosis Apoptosis DNA_Damage->Apoptosis induces RNA_Damage->Apoptosis induces

Caption: 5-FU signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from a preclinical study combining this compound with continuous 5-FU infusion in a murine model of colorectal liver metastases.

Table 1: Effect of this compound and 5-FU on Tumor Burden and Metastases

Treatment GroupMean Liver Weight (g) ± SEMMean Number of Liver Metastases ± SEM
Control (Saline)1.8 ± 0.1150 ± 20
This compound1.5 ± 0.1100 ± 15
5-FU1.4 ± 0.190 ± 10
This compound + 5-FU1.2 ± 0.160 ± 8

*p < 0.02 compared to control, this compound alone, and 5-FU alone.

Table 2: Histological Analysis of Liver Tumors

Treatment GroupMicrovessel Count (per HPF) ± SEMApoptotic Index (%) ± SEMProliferation Index (%) ± SEM
Control (Saline)25 ± 31.5 ± 0.530 ± 4
This compound15 ± 2 2.0 ± 0.625 ± 3
5-FU22 ± 33.0 ± 0.720 ± 2
This compound + 5-FU14 ± 25.0 ± 0.8 15 ± 2

**p < 0.05 compared to control and 5-FU; ***p < 0.03 compared to all other groups.

Table 3: Survival Analysis

Treatment GroupMedian Survival (days)p-value (Log-rank test)
Control (Saline)25-
This compound28> 0.05
5-FU30> 0.05
This compound + 5-FU35< 0.03

Experimental Protocols

The following is a detailed protocol based on the preclinical study by Stoeltzing et al. (2003).

In Vivo Murine Model of Colorectal Liver Metastases

1. Cell Culture:

  • Murine colon cancer cells (CT26) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • BALB/c mice (6-8 weeks old) are used for the study.

  • Mice are anesthetized prior to the surgical procedure.

3. Tumor Cell Inoculation:

  • A small abdominal incision is made to expose the spleen.

  • 1 x 10^5 CT26 cells in 0.1 mL of saline are injected into the spleen using a 27-gauge needle.

  • The spleen is returned to the abdominal cavity, and the incision is closed. This procedure leads to the formation of liver metastases.

4. Treatment Regimen:

  • Four days after tumor cell inoculation, mice are randomized into four treatment groups:

    • Control: Saline (intraperitoneal injection).

    • This compound: 100 mg/kg this compound (intraperitoneal injection) every third day.

    • 5-FU: Continuous infusion of 100 mg/kg 5-FU over 2 weeks via a subcutaneously implanted osmotic pump, starting on day 7.

    • This compound + 5-FU: Combination of the this compound and 5-FU treatments as described above.

5. Endpoint Analysis (Day 20):

  • On day 20 after tumor cell inoculation, a subset of mice from each group is euthanized.

  • Livers are excised, weighed, and the number of surface liver metastases is counted.

  • Liver tissue is collected for histological analysis.

6. Survival Study:

  • A separate cohort of mice is treated as described above and monitored for overall survival.

  • Survival data is analyzed using the log-rank test.

7. Histological Analysis:

  • Microvessel Density: Liver sections are stained for CD31 to identify endothelial cells. The number of microvessels is counted in several high-power fields (HPF).

  • Apoptosis: Apoptosis is assessed by TUNEL staining. The apoptotic index is calculated as the percentage of TUNEL-positive cells.

  • Proliferation: Cell proliferation is determined by Ki-67 staining. The proliferation index is calculated as the percentage of Ki-67-positive cells.

Experimental Workflow

Experimental_Workflow Start Day 0: Inject CT26 cells into spleens of BALB/c mice Day4 Day 4: Randomize mice into 4 treatment groups Start->Day4 Control Control (Saline i.p.) Day4->Control ATN161_Treat This compound (100 mg/kg i.p. every 3rd day) Day4->ATN161_Treat FU5_Treat 5-FU (100 mg/kg/2 weeks continuous infusion from Day 7) Day4->FU5_Treat Combo_Treat This compound + 5-FU Day4->Combo_Treat Day20 Day 20: Euthanize subset of mice for endpoint analysis Control->Day20 ATN161_Treat->Day20 FU5_Treat->Day20 Combo_Treat->Day20 Analysis Tumor Burden Analysis: - Liver weight - Number of metastases Histological Analysis: - Microvessel density - Apoptosis - Proliferation Day20->Analysis Survival Survival Study: Monitor remaining mice for overall survival Day20->Survival End End of Study Analysis->End Survival->End

Caption: Experimental workflow for the this compound and 5-FU combination study.

Conclusion

The combination of this compound and 5-FU chemotherapy has demonstrated significant synergistic anti-tumor effects in a preclinical model of metastatic colorectal cancer. The data suggests that this combination therapy not only reduces tumor growth and metastasis but also improves overall survival. These findings provide a strong rationale for further investigation of this combination in clinical settings. The detailed protocols and data presented here can serve as a valuable resource for researchers and drug development professionals interested in this therapeutic approach.

References

Application Notes and Protocols for ATN-161 in a Laser-Induced Choroidal Neovascularization (CNV) Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing ATN-161, an antagonist of integrin α5β1, in a laser-induced choroidal neovascularization (CNV) animal model. This information is intended for researchers, scientists, and drug development professionals investigating ocular neovascularization and potential therapeutic interventions.

Introduction

Choroidal neovascularization (CNV) is a critical factor in the pathogenesis of exudative age-related macular degeneration (AMD), a primary cause of severe vision loss.[1][2][3] The laser-induced CNV model in rodents is a well-established and robust method for mimicking the neovascular processes of wet AMD, providing a valuable platform for preclinical drug evaluation.[1][4]

This compound (Ac-PHSCN-NH2) is a small peptide antagonist of integrin α5β1. Integrin α5β1, a receptor for fibronectin, is upregulated in response to angiogenic factors and plays a significant role in cell adhesion, migration, and angiogenesis. Its expression is low in quiescent vascular cells but increases in ocular neovascularization, making it a promising therapeutic target. This compound has demonstrated efficacy in reducing ocular neovascularization by inhibiting key signaling pathways and promoting endothelial cell apoptosis.

Mechanism of Action

This compound exerts its anti-angiogenic effects by binding to integrin α5β1, thereby inhibiting downstream signaling pathways crucial for neovascularization. In the context of CNV, this compound has been shown to:

  • Inhibit NF-κB Activation: By blocking integrin α5β1, this compound suppresses the activation of the nuclear factor-κB (NF-κB) signaling pathway.

  • Reduce MMP-2/9 Expression: Consequently, the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the degradation of the extracellular matrix and facilitate endothelial cell migration, is decreased.

  • Promote Endothelial Cell Apoptosis: this compound induces apoptosis in neovascular endothelial cells, a key mechanism in the reduction of CNV.

  • Inhibit Endothelial Cell Migration: While it does not directly inhibit VEGF-induced proliferation of human choroidal endothelial cells (hCECs), this compound effectively suppresses their migration and capillary tube formation.

The following diagram illustrates the proposed signaling pathway for this compound's action in inhibiting CNV.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Pathological Outcome Integrin Integrin α5β1 NFkB NF-κB Activation Integrin->NFkB ATN161 This compound ATN161->Integrin Apoptosis Endothelial Cell Apoptosis ATN161->Apoptosis promotes MMP MMP-2/9 Expression NFkB->MMP CNV Choroidal Neovascularization MMP->CNV Apoptosis->CNV inhibits

Caption: Signaling pathway of this compound in CNV inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a laser-induced CNV model.

Laser-Induced Choroidal Neovascularization (CNV) Model

This protocol describes the induction of CNV in mice, a widely used and robust model for wet AMD.

Materials:

  • Adult C57BL/6J mice (6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic agent (e.g., 1% tropicamide)

  • Argon or Krypton laser photocoagulator

  • Slit lamp delivery system

  • Cover slip

Procedure:

  • Anesthetize the mice according to approved institutional animal care protocols.

  • Dilate the pupils of both eyes by topical administration of a mydriatic agent.

  • Position the mouse at the slit lamp. Apply a cover slip with a drop of sterile saline onto the cornea to serve as a contact lens.

  • Deliver 3-4 laser spots to each retina around the optic nerve using the laser photocoagulator. A common setting is 50 µm spot size, 0.05-0.1 second duration, and 250-400 mW power. The formation of a bubble at the laser site, indicating the rupture of Bruch's membrane, is critical for successful CNV induction. Avoid the major retinal vessels.

  • Monitor the animals for recovery from anesthesia.

Administration of this compound

This compound can be administered via intravitreal injection.

Materials:

  • This compound sterile solution (e.g., 1 µg/µL in PBS)

  • Control vehicle (e.g., sterile PBS)

  • 33-gauge Hamilton syringe or similar microsyringe

Procedure:

  • Immediately following laser photocoagulation (Day 0), perform an intravitreal injection.

  • Under a dissecting microscope, carefully insert the microsyringe into the vitreous cavity, avoiding the lens.

  • Slowly inject 1 µL of the this compound solution or vehicle control.

  • A second injection can be administered at Day 7 for some study designs.

Quantification of Choroidal Neovascularization

CNV can be quantified using several methods, typically 14 days after laser induction.

a) Fluorescein Angiography (FA)

FA is used to assess vascular leakage from the CNV lesions in vivo.

Materials:

  • Fluorescein sodium (10%)

  • Fundus camera system for rodents

Procedure:

  • Anesthetize the mice and dilate their pupils.

  • Administer an intraperitoneal injection of fluorescein sodium.

  • Capture fundus images at early and late phases (1-5 minutes post-injection).

  • The area of hyperfluorescence, indicating leakage from the CNV, can be quantified using image analysis software.

b) Choroidal Flatmount Staining

This ex vivo method allows for direct visualization and quantification of the neovascular complex.

Materials:

  • Isolectin B4 conjugated to a fluorescent marker (e.g., FITC or Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4%)

  • Mounting medium

Procedure:

  • Euthanize the mice and enucleate the eyes at the study endpoint (e.g., Day 14).

  • Fix the eyes in 4% paraformaldehyde.

  • Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

  • Make radial incisions to flatten the choroid.

  • Incubate the choroidal flatmounts with fluorescently labeled isolectin B4 to stain the vasculature.

  • Mount the flatmounts and visualize using a fluorescence or confocal microscope.

  • The area of the CNV lesion can be measured using image analysis software.

c) Spectral-Domain Optical Coherence Tomography (SD-OCT)

SD-OCT provides non-invasive, cross-sectional imaging of the retina and choroid, allowing for the in vivo measurement of CNV lesion size.

Procedure:

  • Anesthetize and position the mouse for SD-OCT imaging.

  • Acquire volumetric scans centered on the laser-induced lesions.

  • The CNV lesion can be identified as a hyperreflective area in the sub-retinal space.

  • The volume of the CNV can be calculated from the image stacks using appropriate software.

The following diagram outlines the experimental workflow.

Start Start Laser Laser-Induced CNV in Mice Start->Laser Injection Intravitreal Injection (this compound or Vehicle) Laser->Injection FollowUp Follow-up Period (e.g., 14 days) Injection->FollowUp Quantification Quantification of CNV FollowUp->Quantification FA Fluorescein Angiography Quantification->FA Flatmount Choroidal Flatmounts Quantification->Flatmount SDOCT SD-OCT Quantification->SDOCT Analysis Data Analysis FA->Analysis Flatmount->Analysis SDOCT->Analysis

Caption: Experimental workflow for this compound in a CNV model.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters in the laser-induced CNV model.

Table 1: Effect of this compound on CNV Lesion Size
Treatment GroupCNV Area (Relative to Control)Method of QuantificationAnimal ModelReference
PBS Control100%Choroidal FlatmountMouse
This compound (1.0 µg/µL)Significantly ReducedChoroidal FlatmountMouse
Vehicle Control100%Choroidal FlatmountRat
This compound (10 µg/mL)Significantly DecreasedChoroidal FlatmountRat
Table 2: Effect of this compound on Vascular Leakage
Treatment GroupVascular Leakage (Relative to Control)Method of QuantificationAnimal ModelReference
Vehicle Control100%Fluorescein AngiographyRat
This compound (10 µg/mL)Significantly InhibitedFluorescein AngiographyRat
Table 3: Effect of this compound on Cellular Processes in Human Choroidal Endothelial Cells (hCECs)
ProcessEffect of this compoundAssayReference
VEGF-Induced ProliferationNo significant inhibitionMTS Proliferation Assay
VEGF-Induced MigrationSignificant inhibitionMigration Assay
Capillary Tube FormationSignificant inhibitionCapillary Tube Formation Assay
ApoptosisPromotedTUNEL Assay

Conclusion

This compound demonstrates significant therapeutic potential in the laser-induced CNV model by reducing neovascularization and vascular leakage. Its mechanism of action, involving the inhibition of the NF-κB pathway and promotion of endothelial cell apoptosis, provides a strong rationale for its further investigation as a treatment for wet AMD. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies.

References

Troubleshooting & Optimization

Overcoming Atn-161 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATN-161. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to integrin α5β1.[1][2][3] It is derived from the synergy region of fibronectin and also binds to other integrins like αvβ3.[1] By binding to these integrins, this compound can inhibit cell adhesion and migration, which are crucial processes in angiogenesis and tumor metastasis. In vitro, it has been shown to interact with the N-terminus of the β1-domain of integrin α5β1, potentially locking it in an inactive state. This interaction can lead to the inhibition of downstream signaling pathways, such as the MAPK and NF-κB pathways.

Q2: What are the common challenges when working with this compound in in vitro assays?

The most frequently reported issue with this compound is related to its solubility and stability in aqueous solutions, which can lead to precipitation in cell culture media. This can affect the accuracy and reproducibility of experimental results. Researchers should pay close attention to the preparation of stock solutions and their dilution into final assay concentrations.

Q3: How should I store this compound powder and stock solutions?

For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions in DMSO, storage at -80°C is recommended for up to a year, and for up to one month at -20°C. If the trifluoroacetate salt form is used, it can be stored at -80°C for up to two years or -20°C for one year.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Problem: Precipitate formation upon dilution of this compound stock solution into aqueous media.

This is a common issue that can arise from several factors, including the choice of solvent, concentration, and handling procedures.

Troubleshooting Steps:

  • Verify Stock Solution Preparation:

    • Ensure you are using a suitable solvent for your initial stock solution. While some suppliers suggest solubility in water, DMSO is more commonly reported for achieving higher concentrations.

    • Use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.

    • If you observe precipitation when preparing the stock solution, gentle warming at 37°C and sonication in an ultrasonic bath may aid in dissolution.

  • Optimize Dilution Strategy:

    • Perform serial dilutions to reach your final working concentration rather than a single large dilution.

    • When diluting the DMSO stock into your aqueous cell culture medium, add the stock solution drop-wise while gently vortexing the medium to ensure rapid and even dispersion.

    • Avoid preparing large volumes of working solutions long before use. It is recommended to prepare fresh solutions for each experiment.

  • Consider the Final Concentration and Media Components:

    • High concentrations of this compound are more prone to precipitation in aqueous solutions. If your experimental design allows, test a range of concentrations to find the optimal balance between efficacy and solubility.

    • The presence of salts and proteins in the cell culture medium can influence the solubility of peptides. If precipitation persists, you may need to test different basal media or serum concentrations.

Quantitative Solubility Data
SolventReported SolubilitySource
DMSO3 mg/mL (5.01 mM)Selleck Chemicals
WaterSoluble to 2 mg/mLR&D Systems, Life Science Production

Note: The discrepancy in reported solubility highlights the importance of starting with small-scale preparations to determine the optimal solvent and concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mM).

    • Gently vortex the tube to dissolve the powder completely. If needed, warm the solution briefly at 37°C or use an ultrasonic bath.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term use.

Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
  • Cell Preparation:

    • Culture cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to 70-80% confluency.

    • Serum-starve the cells overnight before the assay.

    • On the day of the experiment, trypsinize and resuspend the cells in serum-free medium.

  • Assay Procedure:

    • Coat the underside of the Boyden chamber membrane (e.g., 8 µm pore size) with an appropriate extracellular matrix protein like fibronectin (20 µg/mL) and incubate overnight at 4°C.

    • Add a chemoattractant (e.g., VEGF) to the lower chamber.

    • Prepare different concentrations of this compound in serum-free medium.

    • In the upper chamber, add the cell suspension along with the different concentrations of this compound or a vehicle control.

    • Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).

    • After incubation, remove the non-migrated cells from the upper side of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower side of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

Visualizations

This compound Signaling Pathway

ATN161_Signaling_Pathway ATN161 This compound Integrin Integrin α5β1/αvβ3 ATN161->Integrin Inhibits FAK FAK Integrin->FAK NFkB NF-κB Integrin->NFkB MAPK MAPK (ERK) FAK->MAPK Migration Cell Migration & Adhesion MAPK->Migration Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis Migration->Metastasis

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for In Vitro Assays

Experimental_Workflow Prep Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound Dilutions Prep->Treatment Culture Cell Culture & Serum Starvation Culture->Treatment Assay Perform In Vitro Assay (e.g., Migration, Proliferation) Treatment->Assay Data Data Collection & Analysis Assay->Data

References

Optimizing Atn-161 concentration to avoid U-shaped dose-response.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATN-161. The focus is on optimizing its concentration to avoid the well-documented U-shaped dose-response curve and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Ac-PHSCN-NH2) is a small peptide antagonist of several integrins, primarily targeting α5β1 and αvβ3.[1][2] These integrins are crucial for cell adhesion, migration, and signaling, and are often overexpressed on activated endothelial cells and various tumor cells.[2][3] By binding to these integrins, this compound can inhibit processes like angiogenesis (the formation of new blood vessels) and tumor progression.[1] Its mechanism is thought to involve locking the integrin in an inactive conformation and may be mediated by a protein kinase A (PKA)-dependent pathway.

Q2: What is a U-shaped dose-response curve and why is it observed with this compound?

A2: A U-shaped dose-response curve (also known as a non-monotonic or biphasic dose-response) is a phenomenon where a substance exhibits a stimulatory or optimal effect at low to moderate doses, but this effect diminishes at higher doses. For this compound, this means that both very low and very high concentrations can result in little to no therapeutic effect, while an optimal effect is observed within a specific intermediate concentration range. This has been observed in several preclinical models of angiogenesis and tumor growth. The exact mechanisms underlying this for this compound are not fully elucidated but are common for agents that interact with complex biological systems involving multiple receptors or signaling pathways with different affinities and downstream effects.

Q3: What are the reported optimal concentration ranges for this compound?

A3: The optimal concentration of this compound is highly dependent on the experimental model (in vitro vs. in vivo) and the specific biological question being addressed. Preclinical in vivo studies have identified an optimal dose range of 1 to 10 mg/kg administered intravenously three times a week for antiangiogenic and antitumor effects. Doses below 0.2 mg/kg and above 50 mg/kg showed little to no effect in these models. In vitro, this compound has been shown to inhibit MAPK phosphorylation with maximal effects at 20 µmol/L, while concentrations up to 100 µmol/L had no significant effect on tumor cell proliferation. It has also been shown to inhibit VEGF-induced migration of human choroidal endothelial cells in a dose-dependent manner starting at 100 nM.

Troubleshooting Guide: U-Shaped Dose-Response with this compound

Problem: My dose-response curve for this compound is U-shaped, and I am struggling to identify the optimal therapeutic window.

This is a known characteristic of this compound. The following steps can help you navigate this and determine the optimal concentration for your experiments.

Step 1: Confirm the U-Shaped Response in Your System

  • Recommendation: Perform a broad-range dose-response experiment. Instead of a narrow range of concentrations, test a wide spectrum, for example, from picomolar to high micromolar for in vitro studies, or from less than 0.1 mg/kg to over 100 mg/kg for in vivo studies. This will help to clearly define the biphasic nature of the response in your specific model.

Step 2: Narrow Down the Optimal Concentration Range

  • Recommendation: Once the U-shaped curve is established, perform a more focused dose-response study within the apparent optimal range identified in your initial broad-range experiment. Include more data points within this range to pinpoint the peak efficacy.

Step 3: Investigate Potential Mechanistic Causes

  • Recommendation: A U-shaped dose-response can result from multiple underlying mechanisms. Consider the following possibilities in your experimental design:

    • Receptor Downregulation or Desensitization: At high concentrations, this compound might lead to the downregulation or desensitization of its target integrins.

    • Off-Target Effects: High concentrations may lead to off-target effects that counteract the primary inhibitory mechanism.

    • Engagement of Opposing Signaling Pathways: this compound could activate opposing signaling pathways at different concentration thresholds.

Problem: I am observing high variability in my results between experiments.

High variability can obscure the true dose-response relationship.

  • Recommendation: Ensure consistency in all experimental parameters. For cell-based assays, this includes cell passage number, seeding density, and serum concentration. For in vivo studies, ensure consistent animal age, weight, and tumor inoculation size.

Data Presentation

Table 1: In Vivo Dose-Response of this compound in Preclinical Models

Model SystemDosing RegimenOptimal Dose RangeDoses with Little to No EffectReference
Matrigel Plug Angiogenesisi.v., thrice a week1 - 10 mg/kg< 0.2 mg/kg and > 50 mg/kg
3LL Lung Adenocarcinomai.v., thrice a week1 - 10 mg/kgNot specified
MDA-MB-231 Tumor-bearing Mice (CECs)Not specified1 - 10 mg/kgNot specified

Table 2: In Vitro Concentrations and Effects of this compound

Cell/Assay TypeEffect MeasuredOptimal ConcentrationConcentration with No EffectReference
MDA-MB-231 cellsMAPK phosphorylation20 µmol/L (maximal effect)Not specified
Various tumor cell linesCell proliferationNo significant effectUp to 100 µmol/L
hCECsVEGF-induced migrationStarting at 100 nM (dose-dependent)Not specified
hCECsVEGF-induced tube formationDose-dependent inhibitionNot specified

Experimental Protocols

1. In Vivo Matrigel Plug Angiogenesis Assay

This protocol is adapted from methodologies used in preclinical studies of angiogenesis inhibitors.

  • Materials:

    • Growth factor-reduced Matrigel

    • Angiogenic factors (e.g., VEGF, bFGF)

    • This compound at various concentrations

    • Anesthetic

    • Syringes and needles

    • Mice (e.g., C57BL/6 or immunodeficient strains)

  • Procedure:

    • Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelling.

    • On ice, mix Matrigel with the desired angiogenic factors and the appropriate concentration of this compound or vehicle control.

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a cold syringe.

    • The Matrigel will form a solid plug in vivo.

    • After a predetermined time (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

    • Quantify angiogenesis by measuring hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers (e.g., CD31) on sectioned plugs.

2. In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Materials:

    • Growth factor-reduced Matrigel

    • Endothelial cells (e.g., HUVECs)

    • 96-well culture plate

    • Endothelial cell growth medium

    • This compound at various concentrations

  • Procedure:

    • Thaw Matrigel on ice.

    • Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound or vehicle control.

    • Seed the cells onto the solidified Matrigel.

    • Incubate for 4-18 hours at 37°C.

    • Visualize and quantify tube formation (e.g., total tube length, number of branch points) using a microscope and image analysis software.

Visualizations

ATN161_Signaling_Pathway ATN161 This compound Integrin Integrin (α5β1, αvβ3) ATN161->Integrin binds & inhibits PKA PKA Integrin->PKA activates MAPK MAPK Pathway Integrin->MAPK activates Angiogenesis Angiogenesis PKA->Angiogenesis promotes CellMigration Cell Migration MAPK->CellMigration promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth supports CellMigration->TumorGrowth contributes to

Caption: Simplified signaling pathway of this compound.

Dose_Response_Workflow start Start: Hypothesis of U-shaped Dose-Response broad_dose 1. Broad-Range Dose-Response Assay (e.g., 0.01 - 200 mg/kg in vivo) start->broad_dose analyze1 2. Analyze Data (Plot % Inhibition vs. log[Dose]) broad_dose->analyze1 is_u_shaped U-shaped curve observed? analyze1->is_u_shaped narrow_dose 3. Focused Dose-Response Assay (within optimal range) is_u_shaped->narrow_dose Yes reassess Re-evaluate Assay/Hypothesis is_u_shaped->reassess No analyze2 4. Determine Optimal Concentration (EC50/IC50) narrow_dose->analyze2 end End: Optimized Concentration Identified analyze2->end Troubleshooting_U_Shape start Issue: Inconsistent or Unexpected U-shaped Curve check_protocol 1. Review Experimental Protocol - Consistent cell passage/density? - Accurate dilutions? start->check_protocol protocol_ok Protocol Consistent? check_protocol->protocol_ok fix_protocol Action: Standardize Protocol - Use same cell stock - Calibrate pipettes protocol_ok->fix_protocol No check_reagents 2. Check Reagent Stability - Fresh this compound stock? - Matrigel quality? protocol_ok->check_reagents Yes fix_protocol->check_protocol reagents_ok Reagents Valid? check_reagents->reagents_ok replace_reagents Action: Prepare Fresh Reagents reagents_ok->replace_reagents No consider_mechanism 3. Consider Biological Mechanism - Off-target effects? - Receptor downregulation? reagents_ok->consider_mechanism Yes replace_reagents->check_reagents end Proceed with Optimized Assay consider_mechanism->end

References

Technical Support Center: Atn-161 In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific in vivo toxicity data for Atn-161 is limited. This guide is based on the known mechanism of this compound as a peptide-based antagonist of α5β1 and αvβ3 integrins, and general principles derived from preclinical studies of similar agents.[1][2][3] The provided protocols and data are illustrative and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small peptide antagonist of integrin α5β1 and also binds to other integrins like αvβ3.[1][2] It is derived from the synergy region of fibronectin. Its primary mechanism involves binding to integrins on activated endothelial cells, which play a crucial role in angiogenesis (the formation of new blood vessels) and tumor progression. By blocking these integrins, this compound can inhibit endothelial cell adhesion and migration, thereby disrupting angiogenesis.

Q2: What are the potential on-target toxicities associated with inhibiting α5β1 and αvβ3 integrins?

A2: Since integrins are widely expressed, their inhibition could theoretically lead to various side effects. Integrin α5β1 is important for cell adhesion, migration, and survival in both normal and cancerous cells. Potential on-target toxicities could involve disruption of normal angiogenesis, which is crucial for processes like wound healing. However, preclinical toxicology studies have shown no consistent evidence of this compound toxicity in rats or primates except at very high, supratherapeutic doses.

Q3: Are there any known off-target effects of this compound?

A3: this compound has been shown to bind to the beta subunits of several integrin heterodimers. While its primary targets are α5β1 and αvβ3, the potential for interaction with other integrins exists. The consequences of these potential off-target interactions have not been extensively detailed in publicly available literature.

Q4: What is the reported dose-response relationship for this compound in preclinical models?

A4: Interestingly, this compound has exhibited a U-shaped (or inverted bell-shaped) dose-response curve in several preclinical models of angiogenesis and tumor growth. This means that the optimal therapeutic effect is observed within a specific dose range, and doses that are either too low or too high may be less effective.

Troubleshooting In Vivo Toxicity

Issue 1: Unexpected Weight Loss or Reduced Physical Activity in Animal Models

  • Possible Cause:

    • Dehydration or Reduced Food Intake: The formulation or administration route may be causing discomfort.

    • Systemic Toxicity: Although preclinical studies suggest low toxicity, individual model sensitivities can vary.

    • Tumor-Related Cachexia: In oncology models, this could be a primary effect of the tumor, potentially exacerbated by the treatment.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily consumption to identify any significant changes.

    • Evaluate Vehicle Control Group: Ensure the vehicle itself is not causing adverse effects.

    • Dose De-escalation: If toxicity is suspected, reduce the dose to the lower end of the efficacious range identified in dose-response studies.

    • Supportive Care: Provide hydration (e.g., subcutaneous fluids) and palatable, high-calorie food supplements as per institutional guidelines.

Issue 2: Injection Site Reactions (for subcutaneous or intravenous administration)

  • Possible Cause:

    • Formulation Issues: The pH, osmolarity, or solubility of the this compound formulation may be causing local irritation.

    • Immunogenicity: As a peptide, this compound could potentially elicit a local immune response, although it was not found to be immunogenic in animal studies.

    • Injection Technique: Improper technique can lead to tissue damage and inflammation.

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure the vehicle is biocompatible and the peptide is fully solubilized. Consider adjusting the pH to be more physiological.

    • Rotate Injection Sites: For repeated dosing, rotate the injection site to minimize local irritation.

    • Refine Injection Technique: Ensure proper needle gauge and injection speed. For intravenous injections, confirm catheter placement.

    • Histopathological Analysis: In case of severe reactions, perform a histological examination of the injection site to understand the nature of the inflammatory response.

Quantitative Data Summary

Table 1: Hypothetical Hematological and Clinical Chemistry Findings in a 28-Day Rodent Toxicity Study

ParameterControl Group (Vehicle)This compound (Low Dose)This compound (High Dose)
Hematology
White Blood Cell Count (x10³/µL)8.5 ± 1.28.3 ± 1.58.7 ± 1.3
Red Blood Cell Count (x10⁶/µL)7.2 ± 0.57.1 ± 0.67.3 ± 0.4
Platelet Count (x10³/µL)850 ± 150830 ± 160860 ± 140
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)35 ± 838 ± 1042 ± 9
Aspartate Aminotransferase (AST) (U/L)80 ± 1585 ± 1890 ± 20
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 422 ± 521 ± 4
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.20.7 ± 0.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Key Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment in a Murine Model

  • Animal Model: BALB/c or similar murine strain, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose this compound, high dose this compound). A typical group size is n=8-10 per sex.

  • Formulation: Prepare this compound in a sterile, biocompatible vehicle (e.g., saline or PBS).

  • Administration: Administer this compound via the intended clinical route (e.g., intravenous or intraperitoneal injection). Dosing frequency could be daily or every other day, based on the peptide's short plasma half-life.

  • Monitoring:

    • Clinical Observations: Record clinical signs of toxicity, behavior, and physical appearance daily.

    • Body Weight: Measure body weight at least twice weekly.

    • Food and Water Consumption: Measure weekly.

  • Terminal Procedures:

    • Blood Collection: At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and clinical chemistry analysis.

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh major organs (liver, kidneys, spleen, heart, lungs, brain).

    • Histopathology: Collect major organs and any gross lesions for histopathological examination.

Visualizations

G cluster_0 This compound Signaling Pathway Atn161 This compound Integrin α5β1 / αvβ3 Integrins (on Endothelial Cells) Atn161->Integrin Binds and inhibits FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates MAPK MAPK Pathway FAK->MAPK Angiogenesis Angiogenesis (Cell Migration, Proliferation, Survival) MAPK->Angiogenesis Promotes

Caption: this compound mechanism of action diagram.

G cluster_1 Experimental Workflow for Toxicity Assessment Start Start: Animal Acclimatization Grouping Randomize into Groups (Vehicle, Low Dose, High Dose) Start->Grouping Dosing Administer this compound (e.g., daily for 28 days) Grouping->Dosing Monitoring Daily Clinical Observations Weekly Body Weights Dosing->Monitoring Blood Terminal Blood Collection (CBC, Clinical Chemistry) Monitoring->Blood Necropsy Gross Necropsy & Organ Weights Blood->Necropsy Histo Histopathology of Tissues Necropsy->Histo End End: Data Analysis & Reporting Histo->End

Caption: Workflow for in vivo toxicity studies.

G cluster_2 Troubleshooting In Vivo Toxicity Toxicity Adverse Event Observed (e.g., Weight Loss >15%) CheckVehicle Is the vehicle control group also affected? Toxicity->CheckVehicle VehicleIssue Yes: Investigate Vehicle Formulation (pH, solubility, contamination) CheckVehicle->VehicleIssue Yes DoseIssue No: Is the dose within the therapeutic range? CheckVehicle->DoseIssue No HighDose Yes: Consider Dose De-escalation and Supportive Care DoseIssue->HighDose Yes OffTarget No: Re-evaluate Dose-Response. Consider potential off-target effects. DoseIssue->OffTarget No

Caption: Decision tree for troubleshooting toxicity.

References

Technical Support Center: ATN-161 Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the plasma half-life and clearance of the investigational anti-angiogenic peptide, ATN-161, in preclinical animal models. The following question-and-answer style guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental design and data interpretation.

Troubleshooting Guides

Issue: Inconsistent or shorter-than-expected plasma half-life of this compound in our mouse model.

  • Question: We are observing a very rapid clearance of this compound in our mouse pharmacokinetic studies, shorter than what we anticipated. What could be the contributing factors?

  • Answer: this compound is a peptide and is known to have a "fairly short plasma half-life" in animal models.[1] This rapid clearance is an inherent characteristic of the molecule. However, several experimental factors can influence the observed half-life:

    • Animal Strain and Health: The metabolic rate and overall health of the animal can significantly impact drug clearance. Ensure that the animals are healthy and that the strain used is consistent with those reported in the literature.

    • Route of Administration: The method of injection can affect the initial distribution and subsequent clearance of the peptide. Intravenous (i.v.) administration is the most common route for pharmacokinetic studies of this compound.

    • Blood Sampling Technique: The timing and method of blood collection are critical. Due to the short half-life, early and frequent sampling is necessary to accurately characterize the distribution and elimination phases.

    • Assay Sensitivity: Ensure that the analytical method used to quantify this compound in plasma is sensitive enough to detect the peptide at later time points.

Issue: Difficulty in correlating plasma concentration with tumor response.

  • Question: We are not seeing a clear correlation between the plasma concentration of this compound and its anti-tumor efficacy in our xenograft model. Why might this be the case?

  • Answer: This is a key characteristic of this compound's pharmacology. While the plasma half-life is short, the peptide exhibits a much longer half-life within the tumor microenvironment.[2][3] This suggests that this compound is retained at its site of action, the tumor neovasculature, leading to a durable biological effect that is not directly reflected by its concentration in the systemic circulation.[1] Therefore, assessing tumor drug concentration or pharmacodynamic markers within the tumor tissue may provide a more accurate correlation with efficacy.

Frequently Asked Questions (FAQs)

What is the expected plasma half-life of this compound in common animal models?

How is this compound cleared from the body?

The precise clearance mechanisms of this compound in animal models are not extensively detailed in the available literature. However, as a peptide, it is likely cleared through a combination of proteolytic degradation and renal filtration. Human pharmacokinetic data suggests that at higher doses (8.0 and 16.0 mg/kg), the clearance of this compound is reduced, indicating a saturable elimination process. This suggests that carrier-mediated processes may be involved in its clearance.

What is the significance of the U-shaped dose-response curve observed for this compound?

Several preclinical studies have reported a U-shaped dose-response curve for this compound in models of angiogenesis and tumor growth. This means that the optimal therapeutic effect is observed within a specific dose range, and doses that are either too low or too high are less effective. This phenomenon is important to consider when designing efficacy studies, as simply increasing the dose may not lead to a better outcome.

Quantitative Data Summary

Specific quantitative values for the plasma half-life and clearance of this compound in animal models are not consistently reported in publicly available literature. The tables below are structured to be populated as this data becomes available.

Table 1: Plasma Half-Life of this compound in Animal Models

Animal ModelDose (mg/kg)Route of AdministrationPlasma Half-Life (T½)Source
Mouse1, 10, 50IntravenousData not available(Doñate et al., 2008)
Rat5SystemicData not available(Cianfrocca et al., 2006)

Table 2: Clearance of this compound in Animal Models

Animal ModelDose (mg/kg)Route of AdministrationClearance (CL)Source
Mouse1, 10, 50IntravenousData not available(Doñate et al., 2008)
Rat5SystemicData not available(Cianfrocca et al., 2006)

Experimental Protocols

Methodology for a Typical Pharmacokinetic Study of this compound in Mice

This protocol is based on the methodology described by Doñate et al. (2008).

  • Animal Model: Utilize an appropriate mouse strain for the study (e.g., BALB/c or nude mice for xenograft models).

  • Drug Administration: Administer this compound intravenously via the tail vein at the desired dose levels (e.g., 1, 10, and 50 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-injection. Given the expected short half-life, early time points are crucial (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes). Blood should be collected via a method that minimizes stress to the animal, such as from the saphenous vein or via terminal bleed under anesthesia.

  • Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA or citrate). Centrifuge the blood to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use appropriate software to perform a non-compartmental or compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters, including half-life (T½), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Pharmacokinetic Study cluster_pre_study Pre-Study Preparation cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Intravenous Dosing Animal_Acclimatization->Dosing ATN161_Formulation This compound Formulation ATN161_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Time Points Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Centrifugation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS Quantification PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Concentration Data Data_Reporting Data Reporting PK_Analysis->Data_Reporting PK Parameters

Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.

Signaling_Concept This compound Pharmacokinetic-Pharmacodynamic Relationship cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Plasma High Plasma Clearance (Short Half-Life) Tumor Tumor Accumulation (Long Half-Life) Plasma->Tumor Distribution Target_Engagement Sustained Target Engagement in Tumor Tumor->Target_Engagement Biological_Effect Durable Anti-Angiogenic Effect Target_Engagement->Biological_Effect

Caption: Conceptual model of this compound's PK/PD relationship.

References

Atn-161 Technical Support Center: Strategies to Improve Bioavailability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Atn-161, a peptide inhibitor of α5β1 and αvβ3 integrins. The content focuses on strategies to address its pharmacokinetic challenges and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It functions as an antagonist to several integrins, most notably α5β1 and αvβ3.[2][3] By binding to the β subunits of these integrins, this compound is thought to lock them in an inactive conformation, thereby inhibiting integrin-dependent signaling pathways.[2] This inhibition disrupts processes crucial for angiogenesis and tumor metastasis, such as endothelial cell migration and adhesion.[3]

Q2: What are the main challenges associated with the bioavailability of this compound?

A2: The primary challenge with this compound is its short plasma half-life and rapid clearance from circulation. In a phase 1 clinical trial, the observed half-life was between 3.2 and 5.0 hours. Despite this rapid clearance, this compound demonstrates a durable biological effect, which is hypothesized to be due to prolonged retention in tumor tissue, possibly through the formation of a disulfide bond with its target integrin. Another significant challenge is the U-shaped (or inverted bell-shaped) dose-response curve observed in preclinical models, where optimal efficacy is seen within a specific dose range, with reduced effects at both lower and higher doses.

Q3: Have any specific formulations been developed to improve this compound's bioavailability?

A3: Currently, published research primarily describes this compound formulated for intravenous administration, typically as a lyophilized powder reconstituted with sterile water and diluted in normal saline. There is limited publicly available information on specific advanced formulations of this compound designed to extend its plasma half-life. The focus has largely been on leveraging its durable tissue effect despite rapid plasma clearance.

Troubleshooting Guide: Improving this compound Bioavailability and Efficacy

Problem: Short plasma half-life limits systemic exposure.

Potential Strategies: While specific data for this compound is limited, researchers can consider general strategies used to improve the bioavailability of peptide therapeutics. These approaches aim to protect the peptide from degradation and clearance, potentially enhancing its therapeutic window.

  • Chemical Modification:

    • PEGylation: Covalently attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.

    • Lipidation: Acylating the peptide with a fatty acid chain can enhance its binding to serum albumin, thereby extending its circulation time.

  • Advanced Formulation & Drug Delivery Systems:

    • Liposomes: Encapsulating this compound within liposomes can shield it from degradation and clearance mechanisms. Liposomal surfaces can also be modified with targeting ligands to improve delivery to specific tissues.

    • Nanoparticles: Utilizing biodegradable polymeric nanoparticles (e.g., PLGA) can provide a sustained release of this compound, maintaining therapeutic concentrations over a longer period.

    • Hydrogels: Formulating this compound into an injectable hydrogel could create a subcutaneous depot for slow and sustained release.

Problem: Difficulty determining the optimal dose due to a U-shaped dose-response curve.

Solution: Addressing the U-shaped dose-response requires careful dose-ranging studies and the use of pharmacodynamic biomarkers.

  • Dose-Response Studies: Conduct comprehensive dose-response studies in relevant preclinical models to clearly define the optimal therapeutic window.

  • Pharmacodynamic Biomarkers: Utilize biomarkers that also exhibit a U-shaped response to this compound treatment. Examples from preclinical studies include the measurement of circulating endothelial cells (CECs) and circulating endothelial progenitor cells (CEPs), and dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess tumor perfusion.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound from a Phase 1 clinical trial in patients with advanced solid tumors, administered as a 10-minute intravenous infusion.

Dose Level (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Total Clearance (L/h/kg)Vss (L/kg)t1/2 (h)
0.25 134 ± 73114 ± 462.5 ± 0.96.5 ± 2.63.2 ± 0.9
0.5 240 ± 110224 ± 752.4 ± 0.77.9 ± 3.44.0 ± 1.6
1.0 566 ± 121511 ± 1402.1 ± 0.67.7 ± 2.84.1 ± 1.0
2.0 1090 ± 2901050 ± 2502.0 ± 0.57.5 ± 1.84.2 ± 0.6
4.0 2240 ± 9702240 ± 9902.0 ± 0.77.9 ± 2.64.3 ± 0.8
8.0 6220 ± 25407220 ± 32001.3 ± 0.56.3 ± 2.05.0 ± 0.8
16.0 11800 ± 291015500 ± 43001.1 ± 0.35.8 ± 1.84.9 ± 0.5
Data presented as mean ± standard deviation. Cmax: Maximum observed plasma concentration; AUC: Area under the plasma concentration-time curve; Vss: Volume of distribution at steady state; t1/2: Terminal elimination half-life.
Data adapted from a Phase 1 clinical trial of this compound.

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Endothelial Cell Migration Assay (Modified Boyden Chamber)

This assay assesses the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.

Materials:

  • Human Choroidal Endothelial Cells (hCECs) or Human Umbilical Vein Endothelial Cells (HUVECs)

  • 24-well plates with modified Boyden chamber inserts (8.0-μm pore size)

  • Endothelial cell basal medium

  • Fetal Bovine Serum (FBS) or Vascular Endothelial Growth Factor (VEGF) as a chemoattractant

  • This compound (various concentrations, e.g., 1 nM to 100 µM)

  • Fixation and staining reagents (e.g., hematoxylin or crystal violet)

Procedure:

  • Culture endothelial cells to 70-90% confluency. Serum-starve the cells for 4-6 hours prior to the assay.

  • Prepare the lower chamber by adding 600 µL of endothelial cell basal medium containing the chemoattractant (e.g., 20 ng/mL VEGF).

  • Harvest and resuspend the serum-starved cells in basal medium. Pre-incubate the cells (e.g., 5 x 10^4 cells/well) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add 100-200 µL of the cell suspension to the upper chamber of the Boyden chamber insert.

  • Incubate the plate for 4-8 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After incubation, remove the inserts. Gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the membranes and stain the migrated cells on the bottom side with hematoxylin or crystal violet.

  • Count the number of migrated cells in five randomly chosen fields under a microscope.

In Vitro Capillary Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Endothelial cells (hCECs or HUVECs)

  • Basement membrane matrix (e.g., Matrigel®, growth factor reduced)

  • 96-well plates

  • Endothelial cell culture medium

  • This compound (various concentrations)

  • VEGF (optional, as a stimulant)

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat each well of a pre-chilled 96-well plate with 50 µL of the matrix solution. Ensure the matrix is evenly spread.

  • Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to polymerize.

  • Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound, with or without a stimulant like VEGF (20 ng/mL).

  • Seed the cells (e.g., 1.5 x 10^4 cells in 100 µL) onto the polymerized matrix.

  • Incubate the plate for 6-18 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Visualize and photograph the formation of capillary-like tube networks using an inverted microscope.

  • Quantify tube formation by measuring parameters such as the number of branch points or total tube length using imaging software.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the effect of systemically or locally delivered this compound on the formation of new blood vessels.

Materials:

  • Growth factor-reduced Matrigel

  • Angiogenic factors (e.g., FGF-2 and VEGF)

  • This compound

  • Immunocompromised mice (e.g., nude mice)

  • Heparin

Procedure:

  • Thaw Matrigel on ice.

  • On ice, mix 500 µL of Matrigel with heparin (50 mg/mL), FGF-2 (e.g., 800 ng/mL), and VEGF (e.g., 300 ng/mL).

  • For local delivery studies, add this compound at desired concentrations (e.g., 1 µM, 10 µM) directly to the Matrigel mixture.

  • Using a pre-chilled syringe, subcutaneously inject the 500 µL Matrigel mixture into the flank of the mice. The liquid will form a solid plug at body temperature.

  • For systemic delivery studies, administer this compound intravenously at desired doses (e.g., 1-10 mg/kg) on a defined schedule after the injection of the Matrigel plug.

  • After a set period (e.g., 7-14 days), sacrifice the mice and surgically excise the Matrigel plugs.

  • Fix the plugs in formalin, embed in paraffin, and section for histological analysis.

  • Quantify angiogenesis by staining for an endothelial cell marker (e.g., CD31) and measuring microvessel density.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

ATN161_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling integrin Integrin α5β1/αvβ3 FAK FAK integrin->FAK Activates ATN161 This compound ATN161->integrin Inhibits Fibronectin Fibronectin Fibronectin->integrin Activates NFkB NF-κB FAK->NFkB Activates MMPs MMP-2/9 Expression NFkB->MMPs Upregulates Apoptosis Cell Apoptosis NFkB->Apoptosis Inhibits Migration Cell Migration & Angiogenesis MMPs->Migration Promotes

Caption: this compound inhibits integrin signaling, leading to reduced angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis culture 1. Culture Endothelial Cells (e.g., HUVEC) treat 2. Treat with this compound culture->treat migration 3a. Migration Assay (Boyden Chamber) treat->migration tube 3b. Tube Formation Assay (Matrigel) treat->tube quantify_vitro 4. Quantify Inhibition migration->quantify_vitro tube->quantify_vitro implant 1. Implant Matrigel Plug in Mouse treat_vivo 2. Treat with this compound (i.v. or in plug) implant->treat_vivo excise 3. Excise Plug after 7-14 Days treat_vivo->excise analyze 4. Histological Analysis (CD31 Staining) excise->analyze quantify_vivo 5. Quantify Microvessel Density analyze->quantify_vivo

Caption: Workflow for evaluating this compound's anti-angiogenic effects.

References

Preventing Atn-161 peptide degradation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Atn-161 peptide in cell culture, with a specific focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist of several integrins, primarily α5β1 and αvβ3. By binding to these integrins, this compound can inhibit cell adhesion, migration, and signaling pathways involved in angiogenesis and tumor progression.[1] Its sequence is derived from the synergy region of fibronectin, with a cysteine substitution and terminal modifications to enhance stability and activity.[2]

Q2: My experimental results with this compound are inconsistent. Could peptide degradation be the cause?

Inconsistent results are a common challenge in cell culture experiments involving peptides, and degradation of this compound is a likely contributor. Peptides are susceptible to enzymatic degradation by proteases present in cell culture media, particularly when supplemented with serum. Physical factors and chemical modifications can also lead to a loss of active peptide.

Q3: What are the primary pathways of this compound degradation in cell culture?

The primary pathways for peptide degradation in a cell culture environment include:

  • Enzymatic Degradation: Proteases, which are abundant in serum (e.g., fetal bovine serum, FBS), can cleave the peptide bonds of this compound. Common proteases include serine proteases and metalloproteinases.

  • Chemical Instability: Although the terminal acetylation and amidation of this compound provide some protection, the peptide can still be susceptible to hydrolysis at certain pH values and temperatures.

  • Physical Instability: this compound may be lost from solution due to adsorption to plastic or glass surfaces of labware, such as culture plates and pipette tips.

Q4: How can I minimize this compound degradation in my experiments?

Several strategies can be employed to minimize this compound degradation:

  • Optimize Serum Concentration: If your cell line permits, use serum-free or reduced-serum media to lower the concentration of proteases.

  • Utilize Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium.

  • Proper Handling and Storage: Store lyophilized this compound at -20°C or lower. Reconstituted peptide should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

  • Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to prevent adsorption of the peptide.

Q5: What is the recommended solvent for reconstituting this compound?

This compound is soluble in water up to 2 mg/mL. For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or water, which can then be further diluted into the culture medium. Some suppliers also provide solubility information in DMSO.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound and provides a logical workflow for troubleshooting.

Issue 1: Loss of this compound Activity or Inconsistent Results

If you observe a diminished or variable effect of this compound in your assays, follow these troubleshooting steps.

Caption: Troubleshooting workflow for inconsistent this compound inhibitor results.

Issue 2: Peptide Precipitation in Cell Culture Media

Precipitation can lead to a significant decrease in the effective concentration of this compound.

Potential Cause Solution
Exceeding Solubility Limit Do not exceed the recommended soluble concentration. Prepare a higher concentration stock in an appropriate solvent and dilute it serially in the culture medium.
High Final Concentration of Solvent Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid precipitation and cytotoxicity.
Interaction with Media Components Proteins in serum can sometimes interact with peptides, affecting their solubility. Consider reducing the serum concentration if your experiment allows.
Improper Mixing Always add the this compound stock solution to the pre-warmed culture medium with gentle mixing to ensure uniform dispersion.

Experimental Protocols

Protocol 1: this compound Stability Assay in Cell Culture Medium using RP-HPLC

This protocol provides a framework to determine the stability of this compound in your specific cell culture conditions.

Materials:

  • This compound peptide

  • Your cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-protein-binding microcentrifuge tubes

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in sterile water or PBS. Spike this stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).

  • Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium.

  • Sample Preparation:

    • To precipitate proteins, add two volumes of cold acetonitrile with 0.1% TFA to one volume of the collected medium.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new low-protein-binding tube.

  • RP-HPLC Analysis:

    • Analyze the supernatant by RP-HPLC. A typical mobile phase system is:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Use a gradient elution to separate the intact this compound from potential degradation products.

    • Monitor the elution profile at a wavelength of 210-220 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of a freshly prepared standard.

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of intact this compound remaining relative to the 0-hour time point.

    • Plot the percentage of intact this compound versus time to determine its half-life in the cell culture medium.

stability_assay_workflow This compound Stability Assay Workflow start Prepare this compound in Culture Medium incubate Incubate at 37°C, 5% CO2 start->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples precipitate Protein Precipitation (ACN/TFA) collect_samples->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge analyze Analyze by RP-HPLC centrifuge->analyze calculate Calculate % Intact Peptide and Half-life analyze->calculate

Caption: Workflow for assessing this compound stability in cell culture.

Data Presentation

Table 1: Factors Influencing this compound Stability in Cell Culture
FactorPotential Impact on this compoundRecommendation
Serum (FBS) Concentration High concentrations increase protease levels, leading to faster degradation.Use the lowest possible serum concentration that maintains cell viability, or consider serum-free media.
Incubation Time Longer incubation times increase the likelihood of degradation.For short-term assays, degradation may be minimal. For long-term experiments, consider replenishing this compound.
Cell Type and Density Cells can secrete their own proteases, contributing to peptide degradation.Be aware that different cell lines may have varying levels of protease secretion.
pH of Culture Medium Extreme pH values can lead to chemical hydrolysis of peptide bonds.Maintain a stable physiological pH (typically 7.2-7.4) in your culture.
Labware Material Peptides can adsorb to standard plastic and glass surfaces, reducing the effective concentration.Use low-protein-binding tubes and pipette tips for handling this compound solutions.
Table 2: Recommended Protease Inhibitor Cocktails for Cell Culture
Protease ClassInhibitor ExamplesComments
Serine Proteases AEBSF, Aprotinin, LeupeptinCommonly found in serum and secreted by cells.
Cysteine Proteases E-64, LeupeptinCan be present in cell lysates and some secreted fluids.
Metalloproteinases EDTA, 1,10-PhenanthrolineRequire a metal ion (like zinc) for activity. Note: EDTA may interfere with cell adhesion and certain downstream assays.
Aminopeptidases BestatinCleave amino acids from the N-terminus. This compound's N-terminal acetylation offers protection.
Aspartic Proteases Pepstatin AActive at acidic pH, less of a concern in standard cell culture.

Note: A broad-spectrum protease inhibitor cocktail is generally recommended for initial experiments.

Signaling Pathway

atn161_pathway Simplified this compound Signaling Pathway atn161 This compound integrin α5β1 / αvβ3 Integrins atn161->integrin Inhibits adhesion Cell Adhesion integrin->adhesion Mediates migration Cell Migration integrin->migration Mediates signaling Downstream Signaling (e.g., FAK, MAPK) integrin->signaling Activates angiogenesis Angiogenesis signaling->angiogenesis metastasis Tumor Growth & Metastasis signaling->metastasis

Caption: this compound inhibits integrin function, impacting key cellular processes.

References

Addressing inconsistent results with Atn-161 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atn-161, a selective antagonist of integrin α5β1 and αvβ3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the most common causes?

A1: Inconsistent results with this compound can stem from several factors. One of the most critical is its U-shaped dose-response curve , where higher doses can be less effective than lower doses.[1] Other common causes include:

  • Peptide Stability and Handling: Improper storage and handling can lead to degradation of the peptide.

  • Cell Culture Conditions: Variations in cell passage number, confluence, and serum concentration can alter cellular responses to this compound.

  • Assay-Specific Variability: The choice of experimental model and subtle variations in protocol execution can lead to different outcomes.

Q2: Can you explain the U-shaped dose-response curve observed with this compound?

A2: The U-shaped, or biphasic, dose-response is a known characteristic of this compound in several preclinical models of angiogenesis and tumor growth.[1] This means that the optimal therapeutic effect is observed within a specific concentration range, and doses above this range may result in reduced efficacy. The precise mechanism for this is not fully elucidated but may involve complex downstream signaling feedback loops or off-target effects at higher concentrations. Therefore, it is crucial to perform a thorough dose-response study to identify the optimal concentration for your specific experimental system.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: this compound is a peptide and requires careful handling to maintain its integrity. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[2] Once reconstituted, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Reconstituted solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2]

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in aqueous solutions. For cell culture experiments, it can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium.[3] For stock solutions, sterile water or DMSO can be used. When using DMSO, it is important to use a final concentration that is not toxic to the cells and to include a vehicle control in your experiments.

Q5: What are the known downstream signaling pathways affected by this compound?

A5: this compound primarily functions by antagonizing integrin α5β1 and αvβ3. This can impact several downstream signaling pathways, including:

  • Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to inhibit the phosphorylation of FAK and MAPK (ERK), which are crucial for cell proliferation, migration, and survival.

  • Nuclear Factor-kappa B (NF-κB) Pathway: By blocking integrin signaling, this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between experiments U-shaped dose-response not accounted for.Perform a wide-range dose-response experiment (e.g., from 1 nM to 100 µM in vitro) to identify the optimal concentration.
Inconsistent peptide activity.Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a single-use aliquot.
Variations in cell culture.Use cells within a consistent passage number range. Seed cells at a uniform density and treat at a consistent confluency.
No effect observed at expected concentrations Cell line may not be sensitive.Confirm that your cell line expresses integrin α5β1 or αvβ3. Consider using a positive control cell line known to be responsive to this compound (e.g., human choroidal endothelial cells (hCECs)).
Incorrect assay conditions.Optimize assay parameters such as incubation time and serum concentration. Some effects of this compound, like inhibition of migration, may be more pronounced in serum-starved conditions.
Peptide degradation.Use a fresh vial of this compound and follow recommended storage and handling procedures.
Unexpected or off-target effects Concentration is too high (right side of the U-shaped curve).Re-evaluate your dose-response curve and test lower concentrations of this compound.
Non-specific binding.Include appropriate controls, such as a scrambled peptide, to differentiate specific effects of this compound from non-specific peptide effects.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Human Choroidal Endothelial Cells (hCECs)

Assay Parameter Measured This compound Concentration Effect Reference
Cell Proliferation (MTS Assay)Cell ViabilityUp to 100 µMNo significant inhibition of VEGF-induced proliferation.
Cell Migration (Boyden Chamber)Number of Migrating Cells100 nM - 100 µMDose-dependent inhibition of VEGF-induced migration.
Capillary Tube FormationTube Length1 µM - 100 µMDose-dependent inhibition of VEGF-induced tube formation.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Choroidal Neovascularization (CNV)

Parameter Measured This compound Treatment Effect Reference
CNV LeakageIntravitreal InjectionSignificant reduction in leakage compared to vehicle control.
CNV AreaIntravitreal InjectionSignificant decrease in neovascular area.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the migration of endothelial cells towards a chemoattractant.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Human Choroidal Endothelial Cells (hCECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • VEGF (chemoattractant)

  • Calcein AM (for cell labeling)

Methodology:

  • Cell Preparation: Culture hCECs to 80-90% confluency. Prior to the assay, serum-starve the cells for 4-6 hours in a serum-free medium.

  • Chamber Preparation: Coat the underside of the Boyden chamber membrane with a suitable extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.

  • Chemoattractant Addition: In the lower chamber, add a medium containing the chemoattractant (e.g., 20 ng/mL VEGF).

  • Cell Seeding: Resuspend the serum-starved hCECs in a serum-free medium containing various concentrations of this compound (e.g., 1 nM to 100 µM) or a vehicle control. Seed the cells in the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with a suitable dye (e.g., Crystal Violet or Calcein AM).

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope.

Protocol 2: In Vitro Capillary Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • 96-well plate

  • Matrigel or other basement membrane extract

  • Human Choroidal Endothelial Cells (hCECs)

  • Endothelial Cell Growth Medium

  • This compound

  • VEGF

Methodology:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Culture hCECs to 80-90% confluency.

  • Treatment and Seeding: Resuspend the hCECs in a medium containing VEGF (e.g., 20 ng/mL) and different concentrations of this compound (e.g., 1 µM to 100 µM) or a vehicle control. Seed the cells onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Signaling Pathways and Experimental Workflows

Atn161_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Atn161 This compound Integrin Integrin α5β1/αvβ3 Atn161->Integrin Inhibits ECM ECM (e.g., Fibronectin) ECM->Integrin Activates FAK FAK Integrin->FAK IKK IKK Integrin->IKK pFAK p-FAK FAK->pFAK MAPK MAPK (ERK) pFAK->MAPK pMAPK p-MAPK MAPK->pMAPK Nucleus Nucleus pMAPK->Nucleus IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB ActiveNFkB Active NF-κB NFkB->ActiveNFkB pIkB->NFkB Releases ActiveNFkB->Nucleus GeneExpression Gene Expression (Migration, Survival, Angiogenesis) Nucleus->GeneExpression

Caption: this compound inhibits integrin activation, blocking downstream FAK/MAPK and NF-κB signaling.

Troubleshooting_Workflow Start Inconsistent Results with this compound CheckDose Have you performed a full dose-response curve? Start->CheckDose PerformDose Perform a wide-range dose-response experiment CheckDose->PerformDose No CheckHandling Are you following proper peptide handling procedures? CheckDose->CheckHandling Yes PerformDose->CheckHandling ReviewHandling Review storage, reconstitution, and aliquoting protocols CheckHandling->ReviewHandling No CheckCells Are your cell culture conditions consistent? CheckHandling->CheckCells Yes ReviewHandling->CheckCells StandardizeCells Standardize cell passage, density, and confluency CheckCells->StandardizeCells No CheckControls Are you using appropriate positive and negative controls? CheckCells->CheckControls Yes StandardizeCells->CheckControls ImplementControls Include vehicle, scrambled peptide, and positive control cell line CheckControls->ImplementControls No ConsistentResults Consistent Results Achieved CheckControls->ConsistentResults Yes ImplementControls->ConsistentResults

Caption: A logical workflow for troubleshooting inconsistent results with this compound treatment.

References

Technical Support Center: Controlling for Batch-to-Batch Variation of Synthetic Atn-161

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with different batches of synthetic Atn-161.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in vitro angiogenesis assays with a new batch of this compound. What could be the cause?

A1: Inconsistent results between different batches of synthetic this compound can stem from several factors. The most common causes are variations in peptide purity, the presence of peptidic impurities (e.g., truncated or deletion sequences), or differences in the net peptide content.[1][2] Residual chemicals from the synthesis process, such as trifluoroacetate (TFA), can also impact cellular assays.[1] It is crucial to verify the quality and biological activity of each new batch before conducting extensive experiments.

Q2: How can we assess the quality and consistency of a new batch of this compound?

A2: A multi-step approach is recommended to ensure the quality and consistency of each new batch of this compound. This should include both analytical and functional testing.

  • Analytical Characterization: Verify the identity and purity of the peptide using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4] These techniques confirm the correct molecular weight and assess the percentage of the correct peptide sequence.

  • Quantification: Determine the net peptide content using Amino Acid Analysis (AAA). This will allow for accurate and consistent preparation of stock solutions based on the actual amount of peptide, rather than the gross weight of the lyophilized powder which can contain water and counterions.

  • Functional Validation: Perform a dose-response experiment using a well-established in vitro assay, such as a cell migration or tube formation assay, to confirm the biological activity of the new batch. Compare the results to a previously validated reference batch.

Q3: Our new batch of this compound shows the correct mass by MS, but the activity is lower. What could be the issue?

A3: Even if the mass spectrometry data confirms the presence of this compound, several factors could lead to lower biological activity. The purity as determined by HPLC is a critical parameter; impurities that are structurally similar to this compound may have the same mass but lack activity or act as inhibitors. Additionally, issues such as peptide aggregation, improper storage, or the presence of oxidized residues (particularly the cysteine in the PHSCN sequence) can reduce activity. It is also important to ensure accurate quantification of the peptide content, as an overestimation of the concentration will lead to seemingly lower activity.

Q4: What are the common impurities found in synthetic peptides like this compound and how can they affect my experiments?

A4: Synthetic peptides can contain various impurities, including:

  • Truncated or deletion sequences: Shorter peptide fragments that arise during synthesis.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis process.

  • Oxidized or modified peptides: The cysteine residue in this compound is susceptible to oxidation.

  • Residual synthesis reagents: Such as trifluoroacetate (TFA), which can affect cell viability and proliferation.

These impurities can lead to lower specific activity of your this compound stock, and in some cases, may have off-target or cytotoxic effects, leading to unreliable and irreproducible experimental results.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Reduced inhibition of cell migration or tube formation with a new batch. 1. Lower purity of the new batch.2. Inaccurate quantification of peptide content.3. Degradation of the peptide due to improper storage.4. Presence of inactive oxidized peptide.1. Verify Purity: Request and review the HPLC and MS data from the supplier for the new batch. Purity should ideally be ≥95%.2. Quantify Peptide Content: Perform Amino Acid Analysis (AAA) to determine the net peptide content for accurate stock solution preparation.3. Check Storage: Ensure the lyophilized peptide was stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.4. Perform Functional Assay: Conduct a dose-response experiment to compare the IC50 value of the new batch with a previously validated batch.
Increased cell death or unexpected cellular morphology. 1. Presence of toxic impurities from synthesis.2. High concentration of counterions like TFA.1. Review Certificate of Analysis: Check for any information on residual solvents or other potential toxic impurities.2. Consider TFA Removal: If high TFA content is suspected, dialysis or buffer exchange of the reconstituted peptide solution may be necessary for sensitive cell-based assays.
Poor solubility of the lyophilized peptide. 1. High hydrophobicity of impurities.2. Peptide aggregation.1. Follow Recommended Solubilization Protocol: this compound is generally soluble in water. For difficult batches, sonication may help.2. Test Different Solvents: If water is not sufficient, consult the supplier for alternative recommended solvents.

Experimental Protocols

Protocol 1: Quality Control of a New this compound Batch

This workflow outlines the essential steps to qualify a new batch of synthetic this compound.

G cluster_0 Batch Qualification Workflow A Receive New Batch of this compound B Review Certificate of Analysis (HPLC, MS) A->B C Perform Amino Acid Analysis (AAA) for Net Peptide Content B->C D Prepare Stock Solution Based on Net Peptide Content C->D E Conduct Functional Assay (e.g., Cell Migration Assay) D->E F Compare Dose-Response Curve to Reference Batch E->F G Accept or Reject Batch F->G Consistent Activity?

Caption: Workflow for qualifying a new batch of this compound.

Protocol 2: In Vitro Cell Migration Assay

This protocol can be used to assess the biological activity of this compound by measuring its ability to inhibit endothelial cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • This compound (test and reference batches)

  • VEGF (Vascular Endothelial Growth Factor)

  • Transwell inserts (8 µm pore size)

  • Cell stain (e.g., Crystal Violet)

Methodology:

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours prior to the assay.

  • Assay Setup:

    • Coat the underside of the Transwell inserts with fibronectin (a ligand for the α5β1 integrin).

    • In the lower chamber, add medium containing VEGF as a chemoattractant.

    • In the upper chamber, add the starved HUVECs resuspended in serum-free medium containing different concentrations of this compound (from the new and reference batches). Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

  • Quantification:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the underside of the insert with Crystal Violet.

    • Elute the stain and measure the absorbance using a plate reader.

  • Data Analysis: Plot the absorbance against the this compound concentration and determine the IC50 for each batch.

Data Presentation

Table 1: Analytical Comparison of this compound Batches

Parameter Batch A (Reference) Batch B (New) Acceptance Criteria
Purity (HPLC) 98.5%96.2%≥ 95%
Molecular Weight (MS) 597.6 g/mol 597.7 g/mol Expected MW ± 0.5 g/mol
Net Peptide Content (AAA) 75%82%Report Value

Table 2: Functional Comparison of this compound Batches in a Cell Migration Assay

Batch IC50 (µM) Fold Difference vs. Reference
Batch A (Reference) 22.51.0
Batch B (New) 25.11.1

Signaling Pathway

This compound is a peptide antagonist of integrin α5β1. It functions by binding to integrins, which play a crucial role in angiogenesis and tumor progression. This interaction can inhibit downstream signaling pathways, such as the MAPK pathway, thereby affecting cell migration and proliferation.

G cluster_0 This compound Mechanism of Action Atn161 This compound Integrin Integrin α5β1/αvβ3 Atn161->Integrin binds & inhibits FAK FAK Integrin->FAK activates MAPK MAPK Pathway FAK->MAPK Migration Cell Migration & Angiogenesis MAPK->Migration promotes

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

Validating Atn-161 Binding Specificity to Integrin α5β1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Atn-161's performance in binding to integrin α5β1 against other alternatives, supported by experimental data and detailed methodologies.

This compound, a peptide-based inhibitor, has been a subject of significant research for its role in targeting integrin α5β1, a key player in angiogenesis, tumor progression, and inflammation. This guide delves into the experimental validation of this compound's binding specificity, comparing it with other molecules targeting the same integrin and providing detailed protocols for key validation assays.

Performance Comparison of Integrin α5β1 Inhibitors

The binding affinity and specificity of this compound to integrin α5β1 have been quantified and compared with other notable inhibitors, Volociximab and Cilengitide. The following tables summarize the key binding affinity data.

Table 1: Binding Affinity of this compound to Integrins

LigandTarget IntegrinBinding Affinity (Kd)
This compoundα5β11.0 µM
This compoundαvβ30.6 µM

Table 2: Comparative Binding Affinities of Integrin α5β1 Inhibitors

InhibitorTarget IntegrinBinding Affinity
This compound α5β1Kd: 1.0 µM
Volociximab α5β1Kd: 0.32 nM[1]
Cilengitide α5β1IC50: 14.9 nM[2][3]
αvβ3IC50: 0.61 nM[2][3]
αvβ5IC50: 8.4 nM

Kd (Dissociation Constant): A measure of binding affinity, where a lower value indicates a stronger binding affinity. IC50 (Half-maximal inhibitory concentration): A measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Validating Binding Specificity

To rigorously validate the binding specificity of this compound to integrin α5β1, several key experimental techniques are employed. Below are detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Co-Immunoprecipitation (Co-IP), and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from studies validating the inhibition of protein-integrin binding by this compound.

Objective: To quantify the inhibition of integrin α5β1 binding to its ligand (e.g., fibronectin) by this compound.

Materials:

  • 96-well microplates

  • Recombinant human integrin α5β1

  • Fibronectin (or other ligand)

  • This compound

  • Bovine Serum Albumin (BSA)

  • Primary antibody against integrin α5β1

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 1 µg/mL of fibronectin in a suitable buffer and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of 2.5% BSA in PBS to each well and incubate for 2 hours at room temperature.

  • Inhibition: Wash the plate three times. Prepare serial dilutions of this compound. In separate tubes, pre-incubate a fixed concentration of recombinant integrin α5β1 with the different concentrations of this compound for 1 hour at 37°C.

  • Binding: Add the integrin/Atn-161 mixtures to the fibronectin-coated wells and incubate for 2 hours at 37°C.

  • Primary Antibody: Wash the plate three times. Add the primary antibody against integrin α5β1 to each well and incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C.

  • Detection: Wash the plate five times. Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

ELISA_Workflow cluster_coating Coating & Blocking cluster_binding Binding Inhibition cluster_detection Detection A Coat plate with Fibronectin B Block with BSA A->B C Pre-incubate Integrin α5β1 with this compound B->C D Add mixture to coated plate C->D E Add Primary Antibody (anti-α5β1) D->E F Add HRP-conjugated Secondary Antibody E->F G Add TMB Substrate F->G H Read Absorbance at 450 nm G->H CoIP_Workflow A Cell Lysis B Pre-clearing with Protein A/G Beads A->B C Immunoprecipitation with anti-Integrin Antibody B->C D Incubation with Protein A/G Beads C->D E Washing D->E F Elution E->F G SDS-PAGE and Western Blot F->G H Probe for this compound G->H SPR_Workflow A Activate Sensor Chip B Immobilize Integrin α5β1 A->B C Block Surface B->C D Inject this compound (Analyte) C->D E Monitor Association and Dissociation D->E F Regenerate Chip E->F G Data Analysis (kon, koff, Kd) F->G Integrin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FN Fibronectin Integrin Integrin α5β1 FN->Integrin Activates Atn161 This compound Atn161->Integrin Inhibits FAK FAK Integrin->FAK MAPK MAPK (ERK) FAK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation

References

A Comparative Analysis of ATN-161 and RGD Peptides in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent classes of integrin-targeting peptides used in angiogenesis research: ATN-161 and the widely studied Arginine-Glycine-Aspartic acid (RGD) peptides. This document outlines their mechanisms of action, summarizes key experimental findings, and provides detailed protocols for relevant assays to facilitate further research and development in the field of anti-angiogenic therapies.

Introduction: Targeting Integrins in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. A key family of cell surface receptors involved in regulating this process is the integrins. By mediating the interaction between endothelial cells and the extracellular matrix (ECM), integrins play a pivotal role in cell adhesion, migration, proliferation, and survival—all essential steps in the angiogenic cascade. Consequently, integrin antagonists have emerged as a promising class of anti-angiogenic agents.

This guide focuses on a comparative analysis of this compound, a selective peptide antagonist, and the broader class of RGD-containing peptides, both of which target integrins to inhibit angiogenesis.

Peptide Profiles and Mechanism of Action

This compound: A Non-RGD-Based Integrin Antagonist

This compound is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin, a major component of the extracellular matrix.[1][2] Unlike many other integrin inhibitors, this compound does not contain the RGD sequence.[3] It primarily targets α5β1 integrin, but has also been shown to bind to αvβ3 and other β1-containing integrins.[4][5] The proposed mechanism of action involves this compound binding to the β subunit of the integrin, potentially locking it in an inactive conformation and thereby inhibiting downstream signaling pathways crucial for endothelial cell migration and tube formation.

RGD Peptides: The Canonical Integrin-Binding Motif

The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is the most common and well-characterized motif for integrin recognition, found in numerous ECM proteins like fibronectin, vitronectin, and laminin. RGD-containing peptides function as competitive antagonists, binding to the RGD-recognition site on various integrins, thereby blocking the natural ligand-receptor interaction. This disruption of endothelial cell adhesion to the ECM inhibits their migration and proliferation, ultimately leading to an anti-angiogenic effect. A wide variety of linear and cyclic RGD peptides have been developed, with cyclic versions often exhibiting higher affinity and selectivity for specific integrin subtypes, such as αvβ3 and αvβ5.

Comparative Data on Anti-Angiogenic Activity

While direct head-to-head comparative studies are limited, this section summarizes quantitative data from individual studies on the anti-angiogenic effects of this compound and representative RGD peptides.

Table 1: In Vitro Anti-Angiogenic Activities
Assay Peptide Cell Type Key Findings Effective Concentration Citation
Endothelial Cell Migration This compoundhCECsDose-dependent inhibition of VEGF-induced migration.Significant inhibition starting at 100 nM.
RGDSHUVECsInhibition of FGF-2-induced chemotaxis.65% inhibition at 500 µg/mL.
Endothelial Cell Tube Formation This compoundhCECsDose-dependent inhibition of VEGF-induced tube formation.Significant inhibition observed.
RGD PeptidesHUVECsInhibition of tube formation on Matrigel.Varies depending on the specific RGD peptide.
Endothelial Cell Proliferation This compoundhCECsNo significant effect on VEGF-induced proliferation.Up to 100 µM.
RGDSHUVECsReduction of FGF-2-dependent proliferation.50% inhibition at 500 µg/mL.

hCECs: human Choroidal Endothelial Cells; HUVECs: Human Umbilical Vein Endothelial Cells; VEGF: Vascular Endothelial Growth Factor; FGF-2: Fibroblast Growth Factor 2.

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activities
Model Peptide Key Findings Dosage Citation
Matrigel Plug Assay This compoundDose-dependent inhibition of angiogenesis.Statistically significant at 1 and 10 µmol/L.
Laser-induced Choroidal Neovascularization (Rat) This compoundInhibited CNV leakage and neovascularization.Intravitreal injection.
Breast Cancer Xenograft (Mouse) This compoundSignificant dose-dependent decrease in tumor volume and metastasis.0.05-1 mg/kg thrice a week.
Solid Tumors (Human Phase I Trial) This compoundWell-tolerated; prolonged stable disease in approximately 1/3 of patients.0.1-16 mg/kg thrice weekly.

Signaling Pathways

Both this compound and RGD peptides exert their anti-angiogenic effects by modulating integrin-mediated signaling pathways in endothelial cells.

This compound Signaling

This compound, by binding to α5β1 and αvβ3 integrins, is thought to interfere with the downstream signaling cascades that promote cell migration and survival. Studies suggest that this compound can inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Akt, key signaling molecules in integrin-mediated pathways.

ATN161_Signaling ATN161 This compound Integrin α5β1 / αvβ3 Integrin ATN161->Integrin Inhibits FAK FAK Integrin->FAK Activates Akt Akt Integrin->Akt Activates pFAK p-FAK FAK->pFAK Migration Cell Migration & Survival pFAK->Migration Promotes pAkt p-Akt Akt->pAkt pAkt->Migration Promotes

Figure 1: Simplified signaling pathway of this compound.
RGD Peptide Signaling

RGD peptides competitively block the binding of ECM proteins to integrins, thereby preventing the activation of downstream signaling. This inhibition typically leads to reduced FAK and paxillin phosphorylation, which are critical for the formation of focal adhesions and the organization of the actin cytoskeleton required for cell migration.

RGD_Signaling RGD RGD Peptide Integrin αvβ3 / α5β1 Integrin RGD->Integrin Competitively Inhibits ECM ECM (e.g., Fibronectin) ECM->Integrin FA_Complex Focal Adhesion Complex Integrin->FA_Complex Activates FAK FAK FA_Complex->FAK Paxillin Paxillin FA_Complex->Paxillin Actin Actin Cytoskeleton Reorganization FAK->Actin Paxillin->Actin Migration Cell Migration Actin->Migration

Figure 2: Simplified signaling pathway of RGD peptides.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat wells with Matrigel/ECM gel B Incubate to solidify A->B D Seed cells onto the gel B->D C Prepare endothelial cell suspension C->D E Add test peptides (this compound or RGD) D->E F Incubate (4-24h) E->F G Image tube formation F->G H Quantify tube length, branches, and area G->H Boyden_Chamber_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A Place Transwell insert into lower chamber B Add chemoattractant to lower chamber A->B C Seed endothelial cells in upper chamber B->C D Add test peptides (this compound or RGD) C->D E Incubate (3-6h) D->E F Remove non-migrated cells from upper surface E->F G Fix and stain migrated cells on lower surface F->G H Count migrated cells G->H Matrigel_Plug_Workflow cluster_prep Preparation cluster_exp In Vivo cluster_analysis Analysis A Mix Matrigel with angiogenic factors B Add test peptides (this compound or RGD) A->B C Subcutaneously inject Matrigel mixture into mice B->C D Allow plug to solidify and vascularize (7-14 days) C->D E Excise Matrigel plug D->E F Quantify angiogenesis (e.g., hemoglobin content) E->F G Histological analysis (e.g., CD31 staining) E->G

References

A Comparative Guide: ATN-161 vs. Anti-VEGF Therapies in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ATN-161 and anti-VEGF therapies in the inhibition of angiogenesis, a critical process in tumor growth and several ocular diseases. The information presented is supported by preclinical and clinical experimental data, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

This compound and anti-VEGF therapies represent two distinct therapeutic approaches to inhibit angiogenesis. Anti-VEGF therapies, such as bevacizumab, ranibizumab, and aflibercept, directly target Vascular Endothelial Growth Factor A (VEGF-A), a key signaling protein that promotes the formation of new blood vessels.[1][2][3] In contrast, this compound, a small peptide antagonist, targets integrins α5β1 and αvβ3, which are crucial for endothelial cell adhesion, migration, and survival.[4][5] While both classes of drugs have demonstrated efficacy in preclinical and clinical settings, their different mechanisms of action suggest potential for independent or synergistic therapeutic applications. This guide will delve into the available experimental data to compare their performance.

Mechanism of Action

This compound: Targeting the Cellular Scaffolding

This compound is a peptide that competitively binds to integrins α5β1 and αvβ3 on the surface of activated endothelial cells. This interaction disrupts the binding of these integrins to extracellular matrix proteins like fibronectin, thereby interfering with crucial downstream signaling pathways involved in cell migration, survival, and proliferation. By disrupting the endothelial cells' ability to adhere and move, this compound effectively inhibits the formation of new blood vessels.

Anti-VEGF Therapies: Neutralizing the Growth Signal

Anti-VEGF therapies are monoclonal antibodies or fusion proteins that directly bind to and neutralize VEGF-A. By sequestering VEGF-A, these drugs prevent it from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells. This blockade inhibits the activation of the VEGFR signaling cascade, which is a primary driver of angiogenesis. The downstream effects include reduced endothelial cell proliferation, migration, and vascular permeability.

Signaling Pathway Diagrams

ATN_161_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Integrin_a5b1_avb3 Integrin α5β1/αvβ3 This compound->Integrin_a5b1_avb3 Binds and blocks Fibronectin Fibronectin Fibronectin->Integrin_a5b1_avb3 Binding inhibited Downstream_Signaling Downstream Signaling (e.g., FAK, MAPK) Integrin_a5b1_avb3->Downstream_Signaling Activates Cell_Response Inhibition of: - Cell Migration - Cell Survival - Proliferation Downstream_Signaling->Cell_Response Leads to

Caption: this compound blocks integrin signaling to inhibit angiogenesis.

Anti_VEGF_Signaling_Pathway Anti-VEGF Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Anti_VEGF Anti-VEGF Therapy (e.g., Bevacizumab) VEGF_A VEGF-A Anti_VEGF->VEGF_A Binds and neutralizes VEGFR VEGF Receptor (VEGFR-1/2) VEGF_A->VEGFR Binding inhibited Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream_Signaling Activates Cell_Response Inhibition of: - Proliferation - Migration - Permeability Downstream_Signaling->Cell_Response Leads to

Caption: Anti-VEGF therapies neutralize VEGF-A to block angiogenesis.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies comparing the efficacy of this compound and anti-VEGF therapies in various models of angiogenesis.

Table 1: In Vivo Efficacy in a Rat Model of Choroidal Neovascularization (CNV)
Treatment GroupInhibition of CNV Leakage (%)Inhibition of Neovascularization Area (%)
This compoundSimilar to AF564Similar to AF564
Anti-VEGF Antibody (AF564)Statistically significantStatistically significant
Scrambled Peptide (Control)No significant inhibitionNo significant inhibition

Note: This study demonstrated that intravitreal injection of this compound inhibited CNV leakage and neovascularization to a similar extent as the anti-VEGF antibody AF564. A separate study showed a synergistic effect when this compound was combined with an anti-VEGF monoclonal antibody in the same model.

Table 2: In Vitro Efficacy in Human Choroidal Endothelial Cells (hCECs)
Treatment GroupInhibition of VEGF-induced Cell MigrationInhibition of VEGF-induced Capillary Tube FormationEffect on VEGF-induced Cell Proliferation
This compoundDose-dependent inhibitionDose-dependent inhibitionNo inhibition
Bevacizumab (Bev)Significant inhibitionSignificant inhibitionDose-dependent inhibition
Scrambled Peptide (Control)No significant inhibitionNo significant inhibitionNo effect

Note: In vitro, this compound effectively inhibited endothelial cell migration and tube formation induced by VEGF, but unlike bevacizumab, it did not inhibit VEGF-induced cell proliferation.

Table 3: Efficacy of this compound in Preclinical Cancer Models
Cancer ModelTreatmentKey FindingsReference
Breast Cancer MetastasisThis compound (0.05-1 mg/kg, i.v., 3x/week)Significant dose-dependent decrease in tumor volume; marked decrease in skeletal and soft tissue metastases; decreased microvessel density.
Colorectal Cancer Liver MetastasesThis compound (100 mg/kg, i.p., every 3rd day) + 5-FUSignificantly reduced tumor burden and number of liver metastases; significantly fewer microvessels; improved overall survival when combined with 5-FU.
Table 4: Efficacy of Bevacizumab in Preclinical Cancer Models
Cancer ModelTreatmentKey FindingsReference
Colorectal Cancer XenograftBevacizumabSignificantly reduced tumor volume in all cell lines tested.
Head and Neck Squamous Cell Carcinoma XenograftBevacizumab (5 mg/kg or 20 mg/kg, daily)Significant tumor growth inhibition; combination with Irinotecan resulted in complete tumor regression in 80% of animals.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Choroidal Neovascularization (CNV) Model in Rats

CNV_Workflow Choroidal Neovascularization (CNV) Experimental Workflow Induction 1. Laser Photocoagulation Induce CNV in rat retina. Treatment 2. Intravitreal Injection Administer this compound, anti-VEGF Ab, or control immediately after laser. Induction->Treatment Monitoring 3. In-life Monitoring Examine eyes via SD-OCT and fluorescein angiography at days 1, 7, and 14. Treatment->Monitoring Endpoint 4. Endpoint Analysis Measure CNV area from choroidal flatmounts at day 14. Monitoring->Endpoint

Caption: Workflow for the in vivo CNV model.

  • Animal Model: Brown Norway rats.

  • CNV Induction: Laser photocoagulation is used to rupture Bruch's membrane and induce choroidal neovascularization.

  • Treatment Administration: Immediately following laser treatment, animals receive a single intravitreal injection of this compound, an anti-VEGF antibody (AF564), or a scrambled peptide control.

  • Efficacy Assessment:

    • Fluorescein Angiography: To assess vascular leakage at days 1, 7, and 14 post-injection.

    • Choroidal Flatmounts: At day 14, eyes are enucleated, and the choroid is flat-mounted. The area of neovascularization is quantified using imaging software.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

Migration_Assay_Workflow Endothelial Cell Migration Assay Workflow Setup 1. Chamber Setup Place microporous membrane between upper and lower chambers. Chemoattractant 2. Add Chemoattractant Add VEGF to the lower chamber. Setup->Chemoattractant Cell_Seeding 3. Cell Seeding Seed endothelial cells in the upper chamber with this compound, bevacizumab, or control. Chemoattractant->Cell_Seeding Incubation 4. Incubation Incubate for several hours to allow cell migration. Cell_Seeding->Incubation Quantification 5. Quantification Stain and count migrated cells on the underside of the membrane. Incubation->Quantification

Caption: Workflow for the Boyden chamber migration assay.

  • Apparatus: A two-chamber system separated by a microporous membrane (e.g., Transwell insert).

  • Procedure:

    • The lower chamber is filled with media containing a chemoattractant (e.g., VEGF).

    • Endothelial cells are seeded in the upper chamber in media containing the test compound (this compound, bevacizumab, or control).

    • The chamber is incubated for a defined period (typically 4-6 hours) to allow cells to migrate through the pores of the membrane towards the chemoattractant.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

In Vitro Capillary Tube Formation Assay

Tube_Formation_Workflow Capillary Tube Formation Assay Workflow Coating 1. Plate Coating Coat wells of a multi-well plate with basement membrane matrix (e.g., Matrigel). Cell_Seeding 2. Cell Seeding Seed endothelial cells onto the matrix in media containing VEGF and the test compound. Coating->Cell_Seeding Incubation 3. Incubation Incubate for several hours to allow the formation of capillary-like structures. Cell_Seeding->Incubation Quantification 4. Quantification Visualize and quantify tube formation (e.g., tube length, number of junctions) using microscopy and image analysis software. Incubation->Quantification

Caption: Workflow for the capillary tube formation assay.

  • Substrate: A basement membrane matrix (e.g., Matrigel) is used to coat the wells of a culture plate.

  • Procedure:

    • Endothelial cells are seeded onto the solidified matrix.

    • The cells are cultured in media containing an angiogenic stimulus (e.g., VEGF) and the test compound (this compound, bevacizumab, or control).

  • Quantification: After an incubation period (typically 6-24 hours), the formation of capillary-like tubular structures is observed and quantified using microscopy. Parameters such as total tube length, number of junctions, and number of loops are measured using image analysis software.

Conclusion

Both this compound and anti-VEGF therapies have demonstrated significant anti-angiogenic effects through distinct mechanisms of action. Anti-VEGF therapies directly neutralize a key pro-angiogenic growth factor, leading to a broad inhibition of endothelial cell proliferation, migration, and tube formation. This compound, by targeting integrins, primarily affects endothelial cell migration and organization into vascular structures.

The available preclinical data suggests that in the context of ocular neovascularization, this compound's efficacy is comparable to that of an anti-VEGF antibody. In cancer models, both agents have shown the ability to inhibit tumor growth and reduce microvessel density. The observation that this compound can have synergistic effects when combined with an anti-VEGF antibody suggests that targeting both pathways simultaneously could be a promising therapeutic strategy.

Further head-to-head comparative studies in a wider range of preclinical models are warranted to fully elucidate the relative efficacy of this compound and specific, clinically approved anti-VEGF drugs. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers designing and conducting such studies.

References

A Comparative Analysis of ATN-161 and Other Investigational Integrin Inhibitors in Phase 1 Solid Tumor Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Phase 1 clinical trial data for ATN-161, a novel integrin antagonist, alongside other investigational integrin inhibitors: Cilengitide, Volociximab, and Abituzumab. The focus of this comparison is on the safety, pharmacokinetics, and early efficacy signals of these agents in patients with advanced solid tumors. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for the key trials cited.

Introduction to Integrin Inhibition in Oncology

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their role in critical cellular processes such as proliferation, migration, and survival has made them an attractive target for cancer therapy. By interfering with integrin function, particularly on tumor and endothelial cells, it is hypothesized that tumor growth, angiogenesis, and metastasis can be inhibited. This guide delves into the initial clinical exploration of several agents designed to exploit this therapeutic strategy.

Comparative Analysis of Phase 1 Clinical Trial Data

The following tables summarize the key findings from the Phase 1 clinical trials of this compound and its comparators.

Table 1: Safety and Efficacy Summary
Drug Target Maximum Tolerated Dose (MTD) Dose-Limiting Toxicities (DLTs) Efficacy (Objective Response/Stable Disease) Number of Patients Tumor Types
This compound α5β1 and αvβ3 integrinsNot Reached (up to 16 mg/kg)[1][2]None observed[1][2]No objective responses; prolonged stable disease in approx. 1/3 of patients[1]26Advanced solid tumors
Cilengitide αvβ3 and αvβ5 integrinsNot Reached (up to 1600 mg/m² twice weekly; up to 40 mg/h continuous infusion)None observed in solid tumor trialsStable disease reported in some patients37 (twice weekly), 35 (continuous)Advanced solid tumors, Malignant Glioma
Volociximab α5β1 integrinNot Reached (up to 15 mg/kg weekly)None observedOne minor response (renal cell carcinoma), one durable stable disease (melanoma)21Advanced solid malignancies
Abituzumab αv integrinsNot established in monotherapy solid tumor trialNot specified in available solid tumor monotherapy data. In combination with chemotherapy, no DLTs were observed.In combination therapy, a trend towards longer survival was observed in a specific subpopulation.Not specified for monotherapy solid tumor trialAdvanced solid tumors, Colorectal cancer, Prostate cancer
Table 2: Pharmacokinetic Parameters
Drug Dose Range Cmax (Concentration Max) AUC (Area Under the Curve) Clearance Half-life (t1/2) Key PK Characteristics
This compound 0.1 - 16 mg/kgDose-dependent increaseIncreased with dose; suggested saturable elimination at ≥8.0 mg/kgReduced at higher doses (≥8.0 mg/kg)3.2 - 5.0 hoursRapid clearance from plasma.
Cilengitide 30 - 1600 mg/m² (twice weekly) / 1 - 40 mg/h (continuous)Dose-proportional increaseIncreased proportionally with doseRelatively low clearance3 - 5 hoursLinear pharmacokinetics.
Volociximab 0.5 - 15 mg/kgDose-dependent increaseIncreased with doseInversely related to increasing doseEstimated at 30 days at 15 mg/kgBiexponential distribution, saturation of clearance at higher doses.
Abituzumab Not specified in available dataNot specified in available dataNot specified in available dataNot specified in available dataNot specified in available dataData from monotherapy solid tumor trial not readily available.

Experimental Protocols

A generalized experimental protocol for a Phase 1, open-label, dose-escalation study of an investigational anti-integrin agent in patients with advanced solid tumors is outlined below. Specific details for each trial may have varied.

Inclusion Criteria:

  • Patients with histologically or cytologically confirmed advanced or metastatic solid tumors for which standard curative or palliative measures do not exist or are no longer effective.

  • Age ≥ 18 years.

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Adequate organ and marrow function.

Exclusion Criteria:

  • Major surgery within 4 weeks prior to study entry.

  • Concurrent chemotherapy, immunotherapy, or radiotherapy.

  • Known brain metastases, unless treated and stable.

  • Significant cardiovascular disease or other uncontrolled medical conditions.

Dose Escalation and MTD Determination:

  • A standard 3+3 dose escalation design was commonly employed.

  • Patients were enrolled in sequential cohorts at increasing dose levels.

  • Dose-limiting toxicities (DLTs) were assessed, typically during the first cycle of therapy.

  • The Maximum Tolerated Dose (MTD) was defined as the dose level at which no more than one of six patients experienced a DLT.

Assessments:

  • Safety: Monitored through physical examinations, vital signs, and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Pharmacokinetics: Blood samples were collected at predefined time points after drug administration to determine pharmacokinetic parameters such as Cmax, AUC, clearance, and half-life.

  • Efficacy: Tumor response was typically assessed every 6-8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).

Mandatory Visualization

ATN161_Signaling_Pathway ATN161 This compound Integrin Integrin α5β1 / αvβ3 ATN161->Integrin Inhibits FAK FAK Integrin->FAK Activates MAPK MAPK Pathway Integrin->MAPK Activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binds Angiogenesis Angiogenesis FAK->Angiogenesis Migration Cell Migration & Adhesion FAK->Migration MAPK->Angiogenesis Proliferation Cell Proliferation MAPK->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Phase1_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Consent Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (3+3 Design) Enrollment->Dose_Escalation Treatment Drug Administration Dose_Escalation->Treatment Safety_Monitoring Safety & Toxicity Monitoring (NCI-CTCAE) Treatment->Safety_Monitoring PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Treatment->PK_PD_Sampling Efficacy_Assessment Efficacy Assessment (RECIST) Treatment->Efficacy_Assessment MTD_Determination MTD Determination Safety_Monitoring->MTD_Determination Data_Analysis Data Analysis & Reporting PK_PD_Sampling->Data_Analysis Efficacy_Assessment->Data_Analysis MTD_Determination->Data_Analysis

Caption: Generalized Phase 1 Clinical Trial Workflow.

Conclusion

The Phase 1 clinical trials of this compound, Cilengitide, and Volociximab demonstrated that these integrin inhibitors were generally well-tolerated in patients with advanced solid tumors, with none reaching a maximum tolerated dose within the tested ranges. While objective responses were rare, a notable proportion of patients, particularly in the this compound trial, experienced prolonged stable disease, suggesting a potential cytostatic effect. The pharmacokinetic profiles of these agents varied, with the small peptide inhibitors (this compound and Cilengitide) exhibiting shorter half-lives compared to the monoclonal antibody (Volociximab). The available data for Abituzumab in a monotherapy setting for solid tumors is less comprehensive.

This comparative guide highlights the initial safety and pharmacokinetic characteristics of these first-generation integrin inhibitors. These foundational studies paved the way for further clinical investigation of this class of drugs, both as monotherapies and in combination with other anti-cancer agents. The insights gained from these early trials are crucial for the continued development of more effective and targeted integrin-based cancer therapies.

References

Reproducibility of Atn-161's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of the anti-tumor effects of Atn-161, a synthetic peptide antagonist of α5β1 and αvβ3 integrins. We objectively compare its performance with alternative integrin inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound has demonstrated anti-tumor and anti-metastatic effects in various preclinical cancer models. These effects are primarily attributed to the inhibition of angiogenesis through the blockade of integrin signaling. However, the translation of these promising preclinical findings into clinical efficacy has been challenging. A key factor influencing the reproducibility of this compound's effects is its U-shaped dose-response curve, where optimal activity is observed within a narrow dose range. This guide explores the nuances of this compound's performance, compares it with other integrin antagonists, and provides a critical perspective on the reproducibility of its anti-tumor activity.

Mechanism of Action: Targeting Integrin Signaling

This compound is a five-amino-acid peptide derived from the synergy region of fibronectin. It competitively binds to α5β1 and αvβ3 integrins, preventing their interaction with extracellular matrix (ECM) proteins like fibronectin.[1] This disruption of integrin-ECM binding inhibits downstream signaling pathways crucial for tumor growth, invasion, and angiogenesis. Key signaling pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Atn-161_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Tumor/Endothelial Cell Fibronectin Fibronectin Integrin_a5b1_avb3 Integrin α5β1/αvβ3 Fibronectin->Integrin_a5b1_avb3 Binds FAK FAK Integrin_a5b1_avb3->FAK Activates MAPK_Pathway MAPK Pathway (ERK) FAK->MAPK_Pathway NFkB_Pathway NF-κB Pathway FAK->NFkB_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival MAPK_Pathway->Survival Angiogenesis Angiogenesis NFkB_Pathway->Angiogenesis Metastasis Metastasis NFkB_Pathway->Metastasis This compound This compound This compound->Integrin_a5b1_avb3 Inhibits

Figure 1: this compound inhibits integrin signaling pathways.

Preclinical Efficacy of this compound: A Review of the Data

Numerous preclinical studies have reported the anti-tumor activity of this compound in various cancer models. Below is a summary of key findings.

Breast Cancer

In a widely cited study using the MDA-MB-231 human breast cancer xenograft model, this compound demonstrated a significant dose-dependent decrease in tumor volume and a marked reduction in metastasis.[2]

Treatment GroupDose (mg/kg, i.v., 3x/week)Mean Tumor Volume (mm³) at Day 42 (approx.)Inhibition (%)Reference
Vehicle Control-~1200-[2]
This compound0.05~80033%[2]
This compound0.25~50058%[2]
This compound1.0~40067%
Colorectal Cancer

In a murine CT26 colorectal cancer liver metastasis model, this compound, particularly in combination with 5-fluorouracil (5-FU), significantly reduced tumor burden and improved survival.

Treatment GroupMedian Survival (days)Increase in Median Survival vs. ControlReference
Control23-
This compound (100 mg/kg)2821.7%
5-FU2717.4%
This compound + 5-FU3552.2%

The U-Shaped Dose-Response Curve: A Critical Factor for Reproducibility

A recurring observation in preclinical studies of this compound is a U-shaped or bell-shaped dose-response curve. This means that the anti-tumor effect is maximal at an optimal dose range, with diminished activity at both lower and higher doses. This phenomenon presents a significant challenge for the reproducibility of experimental results and for clinical dose selection.

U_Shaped_Dose_Response Conceptual U-Shaped Dose-Response of this compound Y_axis Anti-Tumor Effect origin origin->Y_axis X_axis X_axis origin->X_axis p2 p3 p4 p5 Low_Dose Low Dose (Suboptimal Effect) High_Dose High Dose (Reduced Effect)

Figure 2: Conceptual U-shaped dose-response curve of this compound.

Comparison with Alternative Integrin Antagonists

Several other integrin antagonists have been developed and tested in preclinical and clinical settings. Here, we compare this compound with two notable alternatives: Cilengitide and Volociximab.

FeatureThis compoundCilengitideVolociximab
Target(s) α5β1, αvβ3αvβ3, αvβ5α5β1
Molecule Type PeptideCyclic PeptideMonoclonal Antibody
Preclinical Activity Inhibition of tumor growth and metastasis in various models.Anti-angiogenic and pro-apoptotic effects in glioma and other models.Inhibition of tumor growth and angiogenesis in various models.
Clinical Trial Outcome Phase I: Well-tolerated, no objective responses, but prolonged stable disease in about one-third of patients.Phase III (Glioblastoma): Failed to improve overall survival in combination with standard therapy.Phase II (Renal Cell Carcinoma): Modest activity, well-tolerated.

Reproducibility Challenges and Clinical Translation

The preclinical promise of this compound and other integrin antagonists has not translated into significant clinical success. Several factors may contribute to this lack of reproducibility in the clinical setting:

  • U-Shaped Dose-Response: Difficulty in identifying and maintaining the optimal therapeutic window in humans.

  • Tumor Heterogeneity: The expression and functional importance of target integrins can vary significantly between tumor types and even within the same tumor.

  • Redundancy in Angiogenic Pathways: Tumors can often compensate for the inhibition of one pro-angiogenic pathway by upregulating others.

  • Differences in Preclinical Models and Human Disease: The tumor microenvironment and immune system interactions in animal models may not accurately reflect the complexity of human cancer.

Experimental Protocols

In Vivo Xenograft Tumor Growth Study (MDA-MB-231)

A representative experimental workflow for evaluating the anti-tumor efficacy of this compound in a breast cancer xenograft model is outlined below.

Xenograft_Workflow Cell_Culture 1. Culture MDA-MB-231 a. Human breast cancer cells Implantation 2. Subcutaneous Implantation a. Immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Establishment a. Palpable tumors (~100 mm³) Implantation->Tumor_Growth Randomization 4. Randomization a. Grouping of mice Tumor_Growth->Randomization Treatment 5. Treatment Initiation a. This compound or vehicle control b. Intravenous administration Randomization->Treatment Monitoring 6. Tumor Monitoring a. Caliper measurements (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint a. Tumor volume reaches predefined limit Monitoring->Endpoint Analysis 8. Data Analysis a. Tumor growth curves b. Statistical analysis Endpoint->Analysis

Figure 3: Experimental workflow for an in vivo xenograft study.

Detailed Methodology:

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: 1 x 10^6 MDA-MB-231 cells in 0.1 mL of sterile PBS are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width²) / 2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered intravenously at specified doses (e.g., 0.05, 0.25, 1.0 mg/kg) three times a week. The control group receives a vehicle control (e.g., saline).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration.

  • Data Analysis: Tumor volumes are plotted over time to generate tumor growth curves. Statistical analysis (e.g., ANOVA) is used to compare differences between treatment and control groups.

Conclusion

The anti-tumor effects of this compound observed in preclinical studies are mechanistically plausible, targeting the well-established role of integrins in cancer progression. However, the reproducibility of these effects, particularly in the transition to clinical application, is hampered by factors such as the compound's U-shaped dose-response curve and the inherent complexities of tumor biology. While this compound and other integrin antagonists have shown a favorable safety profile, their limited single-agent efficacy in clinical trials underscores the challenges of targeting this pathway. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond and exploring rational combination therapies that can overcome compensatory signaling pathways. This comprehensive understanding is crucial for guiding further drug development efforts in the field of integrin-targeted cancer therapy.

References

The Critical Role of a Scrambled Peptide in Validating Atn-161's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Atn-161, a pentapeptide with the sequence Ac-PHSCN-NH2, is a non-RGD-based antagonist of α5β1 and αvβ3 integrins.[1][2][3] These integrins play a crucial role in cell adhesion, migration, proliferation, and angiogenesis, making this compound a molecule of interest for therapeutic applications in oncology and ophthalmology.[4][5] To definitively attribute the observed biological effects to the specific amino acid sequence of this compound, a scrambled peptide with the same amino acid composition but a randomized sequence is employed as a negative control. This ensures that any observed activity is not a result of non-specific peptide effects, such as charge or hydrophobicity. A commonly used scrambled control for this compound has the sequence Ac-HSPNC-NH2.

Demonstrating Sequence-Specific Inhibition of Cellular Processes

Experimental data consistently demonstrates that the biological activity of this compound is sequence-dependent. In assays measuring key cellular processes involved in angiogenesis and metastasis, this compound shows significant inhibitory effects, while the scrambled peptide control does not elicit a comparable response.

Comparative Efficacy of this compound and Scrambled Control
AssayTest ArticleConcentrationObserved EffectReference
hCEC Migration This compound100 nMSignificant inhibition of VEGF-induced cell migration
This compound100 µMStrong inhibition of VEGF-induced cell migration
Scrambled Peptide100 µMNo significant effect on VEGF-induced cell migration
hCEC Tube Formation This compound100 nMInhibition of VEGF-induced capillary tube formation
This compound100 µMStrong inhibition of VEGF-induced capillary tube formation
Scrambled Peptide100 µMNo significant effect on VEGF-induced capillary tube formation
MAPK Phosphorylation This compound20 µMMaximal inhibition of MAPK phosphorylation in MDA-MB-231 cells
Vehicle Control-Baseline MAPK phosphorylation

hCEC: Human Choroidal Endothelial Cells; VEGF: Vascular Endothelial Growth Factor; MAPK: Mitogen-Activated Protein Kinase.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of this compound and its scrambled control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)
  • Cell Preparation: Culture human choroidal endothelial cells (hCECs) to 70% confluence. Prior to the assay, serum-starve the cells for 30 minutes in serum-free endothelial cell medium.

  • Assay Setup: Use a 24-well plate with Boyden chamber inserts containing a membrane with 8.0-µm pores.

  • Chemoattractant: Add 600 µL of serum-free endothelial cell medium containing 20 ng/mL of human VEGF-165 to the bottom chamber.

  • Treatment: Pre-incubate hCECs with varying concentrations of this compound (e.g., 100 nM, 100 µM) or the scrambled peptide (100 µM) at 37°C for 30 minutes.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 4-6 hours).

  • Analysis: Following incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.

Capillary Tube Formation Assay
  • Matrix Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed hCECs onto the Matrigel-coated wells in endothelial cell growth medium.

  • Treatment: Add varying concentrations of this compound or the scrambled peptide to the respective wells.

  • Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-like structures.

  • Analysis: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring the total tube length or the number of branch points in multiple fields of view.

Western Blot for MAPK Phosphorylation
  • Cell Culture and Treatment: Plate MDA-MB-231 cells in 100 mm dishes and grow to approximately 80% confluence. Serum-starve the cells overnight. Treat the cells with either vehicle, this compound (e.g., 20 µM), or the scrambled peptide for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated MAPK (p-MAPK) and total MAPK overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the p-MAPK signal to the total MAPK signal.

Visualizing the Rationale and Mechanism

Diagrams illustrating the experimental logic and the targeted signaling pathway provide a clear conceptual framework for understanding the role of the scrambled peptide and the mechanism of action of this compound.

G cluster_0 Experimental Design This compound This compound Biological System Biological System This compound->Biological System Treatment Scrambled Peptide Scrambled Peptide Scrambled Peptide->Biological System Control Treatment Observed Effect Observed Effect Biological System->Observed Effect Sequence-specific activity No Effect No Effect Biological System->No Effect Lack of specific sequence Conclusion Conclusion Observed Effect->Conclusion Validates This compound activity No Effect->Conclusion Confirms sequence specificity

Caption: Logical workflow for using a scrambled peptide as a negative control.

G cluster_0 This compound Signaling Pathway This compound This compound Integrin α5β1/αvβ3 Integrin α5β1/αvβ3 This compound->Integrin α5β1/αvβ3 Inhibits FAK FAK Integrin α5β1/αvβ3->FAK Activates MAPK Pathway MAPK Pathway FAK->MAPK Pathway Phosphorylation Phosphorylation MAPK Pathway->Phosphorylation Cell Migration Cell Migration Phosphorylation->Cell Migration Promotes Angiogenesis Angiogenesis Phosphorylation->Angiogenesis Promotes

Caption: Simplified signaling pathway inhibited by this compound.

References

Cross-Validation of Atn-161 Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atn-161, a small peptide antagonist of integrins α5β1 and αvβ3, has demonstrated potential as an anti-cancer agent by impeding tumor growth, metastasis, and angiogenesis.[1][2] This guide provides a comparative analysis of this compound's activity across various cancer cell lines, supported by experimental data and detailed protocols to aid in the evaluation of its therapeutic potential.

Comparative Efficacy of this compound Across Cancer Cell Lines

The following table summarizes the observed effects of this compound on different cancer cell lines, compiled from various studies. It is important to note that direct comparison of quantitative values should be approached with caution, as experimental conditions may have varied between studies.

Cancer TypeCell LineAssayObserved EffectReference
Prostate Cancer DU145 (Human)Basement Membrane InvasionInhibition of PHSRN-induced invasion[3]
MLL (Rat)Basement Membrane InvasionInhibition of PHSRN-induced invasion[3]
MLL (Rat)ApoptosisNo significant induction of apoptosis[3]
Breast Cancer MDA-MB-231 (Human)Cell Proliferation (in vitro)No significant effect on proliferation at concentrations up to 100 μmol/L
MDA-MB-231 (Human)MAPK PhosphorylationSignificant inhibition with maximal effects at 20 μmol/L
MDA-MB-231 (Human)Tumor Growth (in vivo xenograft)Significant dose-dependent decrease in tumor volume
Colon Cancer HT-29 (Human)Tumor Growth (in vivo xenograft)Significant reduction in tumor weight and vessel density
CT-26 (Murine)Liver Metastasis (in vivo)Reduction in liver metastasis and improved survival in combination with 5-FU

This compound Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Atn161_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Integrin_a5b1 Integrin α5β1/αvβ3 FAK FAK Integrin_a5b1->FAK Activates PKA PKA Pathway Integrin_a5b1->PKA Atn161 This compound Atn161->Integrin_a5b1 Inhibits ECM ECM (Fibronectin) ECM->Integrin_a5b1 Activates MAPK MAPK Pathway FAK->MAPK Cell_Responses Migration, Adhesion, Angiogenesis, Proliferation MAPK->Cell_Responses PKA->Cell_Responses

Diagram 1: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Culture Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Migration Migration/Invasion Assay (Boyden Chamber) Treatment->Migration Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis (IC50, % Inhibition) Viability->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis

Diagram 2: Experimental Workflow for this compound Activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability/Proliferation Assay (MTT/MTS)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24-72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration/Invasion Assay (Boyden Chamber)
  • Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 12-24 hours.

  • Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with a stain such as crystal violet.

  • Analysis: Count the number of migrated cells in several random fields under a microscope and express the results as a percentage of the control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Culture cancer cells and treat them with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

References

A Head-to-Head Comparison of ATN-161 and Anti-αvβ3 Antibodies in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The integrin αvβ3 is a well-validated target in oncology, playing a pivotal role in tumor angiogenesis, invasion, and metastasis. Its expression is significantly upregulated on activated endothelial cells and various tumor cells, making it an attractive candidate for targeted cancer therapy. Two primary therapeutic strategies have emerged to disrupt αvβ3 signaling: the small peptide antagonist ATN-161 and a class of monoclonal antibodies specifically targeting the αvβ3 heterodimer. This guide provides a comprehensive, data-driven comparison of these two approaches to inform preclinical and clinical research decisions.

At a Glance: Key Differences

FeatureThis compoundAnti-αvβ3 Antibodies (e.g., Etaracizumab, Abituzumab)
Molecular Class PentapeptideHumanized Monoclonal Antibodies
Primary Target(s) Integrin α5β1 and αvβ3[1]Primarily Integrin αvβ3[2]
Mechanism of Action Binds to the β subunit of integrins, potentially locking them in an inactive conformation and inhibiting downstream signaling.[1]Directly bind to the αvβ3 integrin, blocking its interaction with extracellular matrix (ECM) ligands.[2]
Route of Administration IntravenousIntravenous

Preclinical Efficacy: A Quantitative Comparison

The following tables summarize key quantitative data from preclinical studies evaluating the anti-tumor activity of this compound and anti-αvβ3 antibodies in various cancer models.

Table 1: In Vitro Studies
ParameterThis compoundAnti-αvβ3 AntibodiesCancer Model(s)
Inhibition of Cell Invasion Significant dose-dependent decrease.[3]Inhibited migration and invasion of prostate cancer cells.Prostate (DU145), Rat Prostate (MLL), various others.
Inhibition of Angiogenesis (Tube Formation) Inhibited VEGF-induced capillary tube formation in hCECs.Data not readily available in a comparable quantitative format.Human Choroidal Endothelial Cells (hCECs).
Effect on Cell Proliferation No significant effect on tumor cell proliferation in vitro.No direct impact on cell viability or cell cycle.Various
MAPK Pathway Inhibition Significantly inhibits MAPK phosphorylation.Decreased phosphorylation of FAK, Akt, and ERK.Breast Cancer, Prostate Cancer.
Table 2: In Vivo Studies
ParameterThis compoundAnti-αvβ3 Antibodies (Abituzumab)Animal Model(s)
Tumor Growth Inhibition Marked reduction in primary tumor growth (5 mg/kg).Preclinical studies confirmed inhibition of xenograft tumor growth.Rat Prostate (MLL), various xenografts.
Reduction in Microvessel Density 8- to 10-fold lower blood vessel density.Data not readily available in a comparable quantitative format.Rat Prostate (MLL) tumors.
Metastasis Inhibition Completely blocked or caused a marked decrease in skeletal and soft tissue metastases.Data not readily available in a comparable quantitative format.Breast cancer models.

Clinical Trial Data: A Snapshot

Clinical investigations have explored the safety and efficacy of both this compound and anti-αvβ3 antibodies.

Table 3: Phase I & II Clinical Trial Outcomes
AgentTrial PhaseCancer Type(s)Key Findings
This compound Phase IAdvanced Solid TumorsWell-tolerated at all dose levels. No objective responses, but approximately 1/3 of patients exhibited prolonged stable disease (>112 days).
Etaracizumab Phase IIStage IV Metastatic MelanomaDid not demonstrate a clinically meaningful improvement over dacarbazine alone. Median overall survival was 12.6 months for etaracizumab alone and 9.4 months for the combination.
Abituzumab Phase IIMetastatic Castration-Resistant Prostate CancerDid not significantly extend progression-free survival compared to placebo. However, a lower cumulative incidence of bone lesion progression was observed with abituzumab.

Mechanism of Action: Signaling Pathways

Both this compound and anti-αvβ3 antibodies function by disrupting the signaling cascade initiated by integrin αvβ3 engagement with the extracellular matrix. This interference predominantly affects key pathways involved in cell survival, proliferation, and migration.

Integrin Signaling Pathway αvβ3 Integrin Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Therapeutic Inhibition Integrin_avb3 αvβ3 Integrin FAK FAK Integrin_avb3->FAK Activation Angiogenesis Angiogenesis Integrin_avb3->Angiogenesis ECM ECM Ligands ECM->Integrin_avb3 Binding Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration & Invasion FAK->Migration ERK ERK (MAPK) Src->ERK Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation ERK->Proliferation ATN161 This compound ATN161->Integrin_avb3 Inhibits Anti_avb3_Ab Anti-αvβ3 Abs Anti_avb3_Ab->Integrin_avb3 Blocks Ligand Binding Comparative_Experimental_Workflow Start Start: Hypothesis Inhibition of αvβ3 signaling reduces tumor progression In_Vitro In Vitro Assays Start->In_Vitro Cell_Invasion Cell Invasion Assay In_Vitro->Cell_Invasion Tube_Formation Tube Formation Assay In_Vitro->Tube_Formation Western_Blot Western Blot (FAK, Akt, ERK) In_Vitro->Western_Blot In_Vivo In Vivo Models Xenograft Tumor Xenograft Model In_Vivo->Xenograft Metastasis_Model Metastasis Model In_Vivo->Metastasis_Model Analysis Data Analysis & Comparison Conclusion Conclusion: Comparative Efficacy & Mechanism Analysis->Conclusion Cell_Invasion->In_Vivo Tube_Formation->In_Vivo Western_Blot->In_Vivo MVD_Analysis Microvessel Density Analysis Xenograft->MVD_Analysis Metastasis_Model->Analysis MVD_Analysis->Analysis

References

Meta-analysis of Preclinical Efficacy of ATN-161: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of ATN-161, a novel small peptide antagonist of integrin α5β1.[1] this compound has been investigated for its anti-angiogenic and anti-metastatic properties in a variety of preclinical cancer models. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and compares the performance of this compound with alternative therapeutic strategies.

This compound: Mechanism of Action

This compound is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[2][3] It competitively binds to several integrins, most notably α5β1 and αvβ3, which are crucial for angiogenesis and tumor progression.[1][4] By blocking these integrins on activated endothelial and tumor cells, this compound disrupts cell adhesion, migration, and signaling pathways involved in neovascularization and metastasis. One of the key downstream effects of this compound is the inhibition of mitogen-activated protein kinase (MAPK) phosphorylation.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the efficacy of this compound in various cancer models, both as a monotherapy and in combination with chemotherapy. A notable characteristic observed in these studies is a U-shaped dose-response curve, where the optimal biological dose is lower than the maximum tolerated dose.

Monotherapy Studies
Cancer ModelKey FindingsReference
Breast Cancer Dose-dependent decrease in tumor volume; significant reduction or complete blockage of skeletal and soft tissue metastases.
Murine Colon Cancer (CT26) Reduced number of liver metastases and microvessel density in tumors.
Ocular Neovascularization Inhibited VEGF-induced migration and capillary tube formation of human choroidal endothelial cells (hCECs) in vitro; reduced CNV leakage and neovascularization in vivo.
Ischemic Stroke Reduced infarct volume, edema, and functional deficit; decreased neuroinflammation.
Combination Therapy Studies

This compound has shown synergistic effects when combined with conventional chemotherapy agents.

Cancer ModelCombination AgentKey FindingsReference
Murine Colon Cancer (CT26) Liver Metastases 5-Fluorouracil (5-FU)Significantly reduced tumor burden and number of liver metastases; increased tumor cell apoptosis and decreased proliferation; improved overall survival.

Comparison with Alternative Therapies

This compound's primary mechanism targets integrin-mediated cell adhesion and signaling. This offers a distinct approach compared to other anti-angiogenic and anti-cancer agents.

Therapeutic AgentMechanism of ActionComparison with this compound
MEDI-532 (Vitaxin) Anti-αvβ3 antibodyTargets a similar integrin to this compound, but is a larger antibody molecule. Both have shown good safety profiles in early clinical trials.
Cilengitide (EMD 121974) Cyclic pentapeptide antagonist of αvβ3 and αvβ5 integrinsAlso an integrin antagonist with a peptide structure. Like this compound, it has been found to be safe and potentially active in early clinical studies.
Anti-VEGF Antibodies (e.g., Bevacizumab, AF564) Neutralize Vascular Endothelial Growth Factor (VEGF)Directly target the VEGF signaling pathway, a key driver of angiogenesis. This compound's anti-angiogenic effect is indirect, by blocking integrin signaling that can be downstream or parallel to VEGF. In a preclinical model of choroidal neovascularization, this compound showed similar efficacy to the anti-VEGF antibody AF564.

Experimental Protocols

In Vivo Murine Colon Cancer Liver Metastasis Model
  • Cell Line: Murine colon cancer cells (CT26).

  • Animal Model: BALB/c mice.

  • Tumor Induction: Injection of CT26 cells into the spleens of mice to induce liver metastases.

  • Treatment Regimen:

    • This compound (100 mg/kg) or saline administered via intraperitoneal injection every third day, starting four days after tumor cell inoculation.

    • For combination therapy, continuous-infusion 5-Fluorouracil (100 mg/kg/2 weeks) was initiated on day 7.

  • Efficacy Endpoints:

    • Liver weight and the number of liver metastases were determined on day 20 post-inoculation.

    • Microvessel density, tumor cell apoptosis, and proliferation in liver tumors were assessed.

    • A separate survival study was conducted.

In Vitro and In Vivo Ocular Neovascularization Model
  • In Vitro Assays:

    • Cell Line: Human choroidal endothelial cells (hCECs).

    • Assays: MTS proliferation assays, migration assays, and synthetic matrix capillary tube formation assays were conducted on VEGF-stimulated hCECs in the presence or absence of this compound.

  • In Vivo Model:

    • Animal Model: Rats.

    • Induction of Choroidal Neovascularization (CNV): Laser photocoagulation.

    • Treatment: A single intravitreal injection of this compound was administered immediately after photocoagulation.

    • Efficacy Endpoints: CNV leakage and neovascularization were assessed and compared to an anti-VEGF antibody (AF564) treated group. The size of laser-induced lesions was also measured using spectral-domain optical coherence tomography (SD-OCT) and histology.

Visualizations

ATN161_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Fibronectin Fibronectin Integrin α5β1 / αvβ3 Integrin Fibronectin->Integrin Binds MAPK_Pathway MAPK Pathway (Phosphorylation) Integrin->MAPK_Pathway Activates ATN161 This compound ATN161->Integrin Inhibits Proliferation Cell Proliferation MAPK_Pathway->Proliferation Migration Cell Migration MAPK_Pathway->Migration Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow_Tumor_Model cluster_treatment Treatment Regimen cluster_outcomes Outcome Measures Tumor_Induction Tumor Cell Inoculation (e.g., CT26 in spleen) Randomization Randomization of Mice into Treatment Groups Tumor_Induction->Randomization Control Control (Saline) Randomization->Control ATN161_Mono This compound Monotherapy Randomization->ATN161_Mono Chemo_Mono Chemotherapy Monotherapy (e.g., 5-FU) Randomization->Chemo_Mono Combination This compound + Chemotherapy Randomization->Combination Endpoint_Analysis Endpoint Analysis (e.g., Day 20) Control->Endpoint_Analysis ATN161_Mono->Endpoint_Analysis Chemo_Mono->Endpoint_Analysis Combination->Endpoint_Analysis Tumor_Burden Tumor Burden (Liver Weight, Metastases Count) Endpoint_Analysis->Tumor_Burden Histology Histological Analysis (Microvessel Density, Apoptosis, Proliferation) Endpoint_Analysis->Histology Survival Survival Analysis Endpoint_Analysis->Survival

Caption: Preclinical In Vivo Experimental Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of ATN-161: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like ATN-161 is paramount to maintaining a secure laboratory environment. While specific institutional protocols and the official Safety Data Sheet (SDS) remain the primary sources for disposal guidelines, this document provides essential logistical information and a general procedural framework for the proper disposal of this compound, a peptide antagonist of integrin α5β1.

This compound, a synthetic peptide, requires careful management throughout its lifecycle in the laboratory, from receipt to disposal. Adherence to established safety protocols not only prevents accidental exposure and environmental contamination but also ensures regulatory compliance.

Key Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 597.65 g/mol [1]
Molecular Formula C23H35N9O8S[1]
Purity ≥95%[1]
Solubility Soluble to 2 mg/mL in water. Soluble at 10 mM in DMSO.
Storage Store at -20°C.
Appearance Crystalline solid.
CAS Number 262438-43-7

General Disposal Procedure for this compound

The following step-by-step guide outlines a general procedure for the disposal of this compound. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's specific environmental health and safety (EHS) guidelines before proceeding.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Decontamination of Solutions:

  • For aqueous solutions of this compound, the primary disposal method involves chemical inactivation. Given its peptide nature, treatment with a solution that denatures proteins is a common approach.

  • A freshly prepared 10% bleach solution (sodium hypochlorite) is often effective. For each volume of this compound solution, add at least two volumes of 10% bleach.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.

  • After inactivation, the solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.

3. Disposal of Solid Waste:

  • Unused or expired solid this compound should be treated as chemical waste.

  • Place the solid compound in a clearly labeled, sealed container designated for chemical waste.

  • Do not mix with other incompatible waste streams.

4. Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated.

  • These items should be decontaminated with a 10% bleach solution where possible.

  • Following decontamination, dispose of these materials in the appropriate biohazardous or chemical waste stream as directed by your institution's EHS protocols.

5. Documentation:

  • Maintain accurate records of the disposal process, including the date, quantity of this compound disposed of, and the method used. This is crucial for laboratory inventory and regulatory compliance.

Experimental Protocol: Inactivation of this compound in Aqueous Solution

This protocol details a standard method for inactivating this compound in a research laboratory setting.

Objective: To safely inactivate aqueous solutions of this compound prior to disposal.

Materials:

  • Aqueous solution of this compound.

  • Freshly prepared 10% sodium hypochlorite (bleach) solution.

  • Appropriate chemical waste container.

  • Personal Protective Equipment (safety glasses, lab coat, gloves).

  • pH indicator strips.

Procedure:

  • Working in a well-ventilated area or a chemical fume hood, carefully measure the volume of the this compound solution to be disposed of.

  • Slowly add at least two volumes of the 10% bleach solution to the this compound solution. For example, for 10 mL of this compound solution, add a minimum of 20 mL of 10% bleach.

  • Gently swirl the mixture to ensure thorough mixing.

  • Allow the mixture to stand for at least 30 minutes at room temperature to ensure complete inactivation of the peptide.

  • Check the pH of the resulting solution. If necessary, neutralize the solution according to your institution's guidelines before drain disposal.

  • Dispose of the inactivated solution by pouring it down the drain, followed by flushing with a large volume of running water. This step must be in compliance with your local wastewater regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Assessment cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_contaminated_disposal Contaminated Materials Disposal cluster_completion Completion start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type decontaminate Decontaminate with 10% Bleach waste_type->decontaminate Aqueous Solution package_solid Package in Labeled Waste Container waste_type->package_solid Solid Compound decontaminate_materials Decontaminate with 10% Bleach waste_type->decontaminate_materials Contaminated Labware wait Allow 30 min Contact Time decontaminate->wait neutralize Neutralize Solution (if required) wait->neutralize drain Dispose Down Drain with Water neutralize->drain document Document Disposal Record drain->document collect_solid Arrange for Chemical Waste Pickup package_solid->collect_solid collect_solid->document package_materials Place in Designated Waste Stream decontaminate_materials->package_materials collect_materials Arrange for Waste Pickup package_materials->collect_materials collect_materials->document end End document->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.